molecular formula C11H12O4 B1589002 7-methoxychroman-3-carboxylic Acid CAS No. 3187-51-7

7-methoxychroman-3-carboxylic Acid

Cat. No.: B1589002
CAS No.: 3187-51-7
M. Wt: 208.21 g/mol
InChI Key: SVDWMRTZSYORGU-UHFFFAOYSA-N
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Description

7-methoxychroman-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWMRTZSYORGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461937
Record name 7-methoxychroman-3-carboxylic Acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3187-51-7
Record name 7-methoxychroman-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Chroman Scaffold in Modern Drug Discovery

The chroman ring system, a core structural motif in a plethora of natural products and pharmacologically active compounds, continues to be a focal point for researchers in medicinal chemistry and drug development. Its inherent conformational rigidity and the stereochemical complexity it can impart on a molecule make it a privileged scaffold for the design of novel therapeutics. Within this esteemed class of compounds, 7-methoxychroman-3-carboxylic acid stands out as a versatile building block, offering multiple points for chemical modification and the potential for interaction with a variety of biological targets. Its applications are broad, serving as a key intermediate in the synthesis of bioactive molecules aimed at treating a range of conditions, from inflammatory diseases to neurological disorders.[1] This guide provides a comprehensive overview of a robust and reproducible synthetic route to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached as a two-stage process. This strategy leverages well-established and high-yielding reactions, ensuring a reliable and scalable production of the target compound.

Stage 1: The initial phase involves the construction of the coumarin core through a Knoevenagel condensation reaction. This step brings together a substituted salicylaldehyde and an active methylene compound to form the unsaturated lactone ring of 7-methoxycoumarin-3-carboxylic acid.

Stage 2: The subsequent and final stage focuses on the selective reduction of the α,β-unsaturated double bond within the pyrone ring of the coumarin intermediate. This transformation yields the desired saturated chroman ring system of this compound.

Synthetic_Workflow Start Starting Materials Stage1 Stage 1: Knoevenagel Condensation Start->Stage1 2-Hydroxy-4-methoxybenzaldehyde + Active Methylene Compound Intermediate 7-Methoxycoumarin-3-carboxylic acid Stage1->Intermediate Formation of Coumarin Core Stage2 Stage 2: Selective Catalytic Hydrogenation Intermediate->Stage2 Reduction of α,β-Unsaturated Bond Product This compound Stage2->Product Final Product Knoevenagel_Condensation cluster_0 Knoevenagel Condensation Mechanism Reactants 2-Hydroxy-4-methoxybenzaldehyde + Dimethyl Malonate Enolate Malonate Enolate (Nucleophile) Aldol_Addition Aldol-type Addition Base Base (e.g., Piperidine) Base->Enolate Deprotonation Enolate->Aldol_Addition Nucleophilic Attack Intermediate1 Aldol Adduct Aldol_Addition->Intermediate1 Dehydration Dehydration Intermediate1->Dehydration Intermediate2 Unsaturated Intermediate Dehydration->Intermediate2 Lactonization Intramolecular Transesterification (Lactonization) Intermediate2->Lactonization Hydrolysis Ester Hydrolysis Lactonization->Hydrolysis Product 7-Methoxycoumarin-3-carboxylic acid Hydrolysis->Product

Sources

Structure Elucidation of 7-Methoxychroman-3-Carboxylic Acid: A Multi-Technique, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a molecular structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and reproducibility of chemical entities. This guide provides a comprehensive, field-proven methodology for the structure elucidation of 7-methoxychroman-3-carboxylic acid (CAS: 3187-51-7), a heterocyclic compound with potential applications as an intermediate in pharmaceutical and natural product synthesis[1]. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, multi-dimensional Nuclear Magnetic Resonance, and X-ray Crystallography. The causality behind experimental choices is detailed, presenting a self-validating system for unambiguous structure confirmation, designed for the discerning scientist.

Foundational Analysis: The Hypothetical Structure

Before any instrumental analysis, the proposed name "this compound" allows us to draw a hypothetical structure and perform a foundational calculation.

Molecular Formula: C₁₁H₁₂O₄[1] Molecular Weight: 208.21 g/mol [1]

Degree of Unsaturation (DoU): The DoU is a critical first step in assessing the presence of rings or multiple bonds. DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (12/2) = 6

The DoU of 6 is immediately informative. We can account for it with the benzene ring (4 degrees: 3 double bonds + 1 ring) and the carbonyl group of the carboxylic acid (1 degree). The final degree of unsaturation is satisfied by the heterocyclic chroman ring system. This initial calculation aligns perfectly with the proposed structure.

cluster_structure Hypothetical Structure of this compound mol

Caption: Figure 1. Proposed molecular structure.

Mass Spectrometry: Confirming Mass and Composition

Expertise & Causality: The primary objective of mass spectrometry in this context is twofold: to confirm the molecular weight of the compound and to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is chosen over unit-resolution MS because its high mass accuracy allows for the calculation of a molecular formula, providing a powerful constraint on the possible structure. For chroman derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and maximize the abundance of the molecular ion[2].

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Given the carboxylic acid moiety, negative ion mode is often ideal, as it readily forms a stable [M-H]⁻ ion[2]. Positive ion mode ([M+H]⁺ or [M+Na]⁺) can also be used for confirmation.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass resolution is set to >10,000 to allow for accurate mass measurement.

  • Data Processing: Use the instrument's software to determine the accurate mass of the most abundant ion and calculate the elemental formula.

Data Presentation & Interpretation

Trustworthiness: The congruence between the calculated and observed mass provides a high degree of confidence in the elemental composition.

ParameterExpected ValueObserved Value (Hypothetical)
Molecular Formula C₁₁H₁₂O₄C₁₁H₁₂O₄
Ion Type [M-H]⁻[M-H]⁻
Calculated Mass 207.0663-
Observed Mass -207.0661
Mass Error (ppm) < 5 ppm< 1.0 ppm

The observation of an ion at m/z 207.0661 in negative ESI mode, corresponding to the elemental formula C₁₁H₁₁O₄⁻ (the deprotonated molecule), confirms the molecular formula of the neutral compound is C₁₁H₁₂O₄.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this compound, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O stretching), the aromatic ring, and the C-O bonds of the ether and chroman ring. The broadness of the carboxylic acid O-H stretch is a hallmark feature resulting from hydrogen-bond dimerization[3].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)DescriptionExpected Characteristics
3300 - 2500O-H Stretch (Carboxylic Acid)Very broad, strong band, often obscuring C-H stretches[4][5].
~2950sp³ C-H StretchSharp, medium intensity peaks.
~1710C=O Stretch (Carboxylic Acid Dimer)Very strong, sharp band[3].
~1610, ~1500C=C Stretch (Aromatic)Medium to strong, sharp bands.
~1250C-O Stretch (Aryl Ether)Strong, sharp band.
~1100C-O Stretch (Alkyl Ether)Strong, sharp band.

The presence of these key bands provides strong, direct evidence for the major functional groups proposed in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full connectivity, from proton-proton adjacencies to long-range carbon-proton correlations. This multi-pronged approach ensures every atom is placed correctly.

Experimental Protocols: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.

  • ¹³C NMR / DEPT-135: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

  • COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to identify protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of molecular fragments.

Predicted Data & Integrated Interpretation

The following data is a plausible prediction based on known chemical shift values for chroman derivatives and general NMR principles[6][7].

Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)IntegrationDEPT-135
COOH~173.0~12.5br s-1H-
C-7~159.0-----
C-8a~148.0-----
C-5~128.0~7.00d8.51HCH
C-4a~115.0-----
C-6~107.0~6.45dd8.5, 2.51HCH
C-8~102.0~6.40d2.51HCH
C-2~66.0~4.30dd11.0, 5.01HCH₂
~4.00dd11.0, 8.01H
OCH₃~55.0~3.75s-3HCH₃
C-3~40.0~3.10m-1HCH
C-4~25.0~2.90dd16.0, 5.51HCH₂
~2.70dd16.0, 7.51H

Interpretation Workflow:

  • Aromatic Region (¹H): Three protons are observed, consistent with a tri-substituted benzene ring. The coupling constants (d, dd, d) suggest an ortho, meta, and para relationship, respectively, confirming the substitution pattern. A COSY experiment will show a correlation between the proton at 6.45 ppm (H-6) and the protons at 7.00 ppm (H-5) and 6.40 ppm (H-8).

  • Aliphatic Region (¹H): The signals for C-2, C-3, and C-4 form a distinct spin system. A COSY experiment will connect H-3 to the protons on C-2 and C-4, establishing the -OCH₂-CH(COOH)-CH₂-Ar fragment.

  • Functional Groups: The broad singlet at ~12.5 ppm is characteristic of a carboxylic acid proton[5]. The sharp singlet at ~3.75 ppm integrating to 3H is the methoxy group.

  • Connecting the Pieces (HMBC): This is the final validation step.

    • The methoxy protons (~3.75 ppm) will show a 3-bond correlation to C-7 (~159.0 ppm), locking its position on the aromatic ring.

    • The benzylic protons on C-4 (~2.90, 2.70 ppm) will show correlations to C-5 and C-4a, linking the aliphatic chain to the aromatic ring.

    • The proton on C-3 (~3.10 ppm) will show a correlation to the carboxylic carbon (~173.0 ppm).

cluster_nmr NMR Connectivity Workflow H5 H-5 (~7.00) H6 H-6 (~6.45) H5->H6 COSY H8 H-8 (~6.40) H6->H8 COSY H4 H-4 protons (~2.80) H3 H-3 (~3.10) H4->H3 COSY C4a_C5 C-4a / C-5 H4->C4a_C5 HMBC (2J, 3J) H2 H-2 protons (~4.15) H3->H2 COSY C_COOH C=O H3->C_COOH HMBC (2J) OCH3 OCH3 (~3.75) C7 C-7 OCH3->C7 HMBC (3J) COOH COOH (~12.5) C3 C-3

Caption: Figure 2. Key NMR correlations for structure confirmation.

X-ray Crystallography: Unambiguous 3D Structure

Expertise & Causality: While the combination of MS and NMR provides definitive proof of the 2D structure (constitution), it does not typically define the 3D arrangement in the solid state or the absolute stereochemistry if the molecule is chiral (note: C-3 is a chiral center). X-ray crystallography is the gold standard for this purpose[8]. It provides an exact map of atomic positions, bond lengths, and bond angles[9][10].

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated[8].

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

Expected Outcome: A successful X-ray crystallographic analysis would provide the definitive 3D structure, confirming the connectivity established by NMR and resolving the relative and absolute stereochemistry of the chiral center at C-3.

Integrated Elucidation Strategy

cluster_workflow Integrated Structure Elucidation Workflow Start Proposed Structure (this compound) MS HRMS (C₁₁H₁₂O₄) Start->MS Confirms Molecular Formula IR IR Spectroscopy Start->IR Identifies Functional Groups NMR 1D & 2D NMR MS->NMR Provides Compositional Constraint IR->NMR Validates Functional Groups Xray X-ray Crystallography (If crystal available) NMR->Xray Provides Structure for Phasing Final Confirmed Structure NMR->Final Establishes 2D Connectivity Xray->Final Confirms 3D Structure & Stereochemistry

Caption: Figure 3. A self-validating workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is systematically achieved through the logical application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while infrared spectroscopy provides a rapid check of key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments, which unambiguously establishes the atomic connectivity and constitution of the molecule. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, capable of defining the precise three-dimensional structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any subsequent research or development activities.

References

  • Barrow, S. J., & Taylor, A. R. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(2), 205-212. [Link]
  • Ray, S., Tandon, A., Dwivedy, I., Wilson, S. R., O'Neil, J. P., & Katzenellenbogen, J. A. (1993). An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. Journal of Medicinal Chemistry, 36(5), 635-641. [Link]
  • Mary, Y. S., & Balachandran, V. (2015). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid.
  • Polfer, N. C., & Oomens, J. (2009). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Metabolites, 10(6), 243. [Link]
  • Karolak-Wojciechowska, J., Krol, A., Mizerski, J., & Sochacki, M. (2006). Comparative Studies of Oxaphosphinane and Chromone Derivatives. X-ray, DFT, AIM Studies. science24.com. [Link]
  • Silva, M. G. D., et al. (2024).
  • Saeed, S., et al. (2017). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Science and Technology, 6(2), 54-60. [Link]
  • Cárdenas-Jirón, G. I., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]
  • Zahoor, A., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 12(55), 35835-35847. [Link]
  • Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257. [Link]
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. General Heterocyclic Chemistry Series.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(3), 204-213. [Link]
  • Zahoor, A., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.
  • Maes, G., & Smets, E. (2003). Infrared and Raman spectroscopic study of carboxylic acids in heavy water. Physical Chemistry Chemical Physics, 5, 4196-4204. [Link]
  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. [Link]
  • Katzenellenbogen, J. A., et al. (1993). An X-ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman. Journal of Medicinal Chemistry. [Link]
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.
  • NP-MRD. (2022). Showing NP-Card for 7-hydroxy-3-methoxy-2-oxochromene-6-carboxylic acid (NP0190750). NP-MRD. [Link]
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

Sources

An In-depth Technical Guide to 7-Methoxychroman-3-carboxylic Acid: Physicochemical Properties, Characterization, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methoxychroman-3-carboxylic acid, a heterocyclic organic compound, is a molecule of significant interest within medicinal chemistry and materials science. As a derivative of the chroman scaffold—a core structural motif in biologically active molecules such as tocopherols (Vitamin E)—it represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 3187-51-7), detailed experimental protocols for its characterization, and a plausible, well-referenced synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Molecular Structure and Identification

This compound is characterized by a bicyclic structure composed of a dihydropyran ring fused to a benzene ring, with a methoxy substituent at the 7-position and a carboxylic acid group at the 3-position. This structure imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character.

IdentifierValueSource
CAS Number 3187-51-7[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
IUPAC Name 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2]
Appearance Beige powder[1]
Purity ≥ 99% (HPLC)[1]
Storage Store at 0-8 °C[1]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a molecule is fundamental to its application, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this compound is not widely published, we can infer key parameters from its structure and data from closely related analogues.

PropertyEstimated/Reported ValueRemarks and Comparative Data
Melting Point (°C) ~180-200 (Estimate)The unsaturated analogue, 7-methoxycoumarin-3-carboxylic acid, has a reported melting point of 193-194 °C.[3][4] The related isomer, 8-methoxychroman-3-carboxylic acid, melts at 170-175 °C.[5] The value for the title compound is expected to be within this range.
pKa ~4.5 (Estimate)Standard carboxylic acids typically have a pKa in the range of 4-5.[6] The predicted pKa for the related 7-hydroxy-3-methoxy-2-oxochromene-6-carboxylic acid is 2.87, though this is for a more electron-deficient system.[7]
LogP (o/w) ~2.0 (Estimate)The calculated XLogP3-AA for the unsaturated analogue, 7-methoxycoumarin-3-carboxylic acid, is 2.2. The saturation of the pyran ring in the chroman structure may slightly decrease lipophilicity.
Aqueous Solubility Low to moderateThe carboxylic acid group enhances water solubility, but the bicyclic chroman core is largely nonpolar. Solubility is expected to be pH-dependent, increasing significantly in basic solutions due to deprotonation of the carboxylic acid.
Solubility (Organic) SolubleThe related 7-methoxycoumarin-3-carboxylic acid is reported to be soluble in DMSO, DMF, and acetonitrile.[8][9] Similar solubility is expected for the title compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral characteristics are as follows:

  • ¹H NMR: The spectrum will feature distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the chroman ring. The carboxylic acid proton is expected to appear as a broad singlet far downfield (10-12 ppm), which is exchangeable with D₂O.[10][11]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing in the 160-180 ppm region.[11] Other characteristic signals include the carbon of the methoxy group (~55 ppm) and the aromatic and aliphatic carbons of the chroman core.

  • Infrared (IR) Spectroscopy: A very broad O-H stretching absorption from the carboxylic acid dimer is expected from 2500 to 3300 cm⁻¹.[10] A strong C=O stretching absorption for the carboxylic acid will appear around 1700-1725 cm⁻¹.[11]

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 208.21. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[11] While specific spectra are not publicly available, they may be obtainable from commercial suppliers.[12]

Experimental Protocols

The following protocols describe robust, standard methodologies for the synthesis and characterization of key physicochemical properties.

Synthesis of this compound

This protocol is a multi-step process beginning with the formation of a coumarin intermediate, followed by selective reduction to the chroman.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Selective Reduction A 2-Hydroxy-4-methoxybenzaldehyde + Meldrum's Acid B 7-Methoxycoumarin-3-carboxylic acid A->B Piperidine, Toluene Reflux C 7-Methoxycoumarin-3-carboxylic acid D This compound C->D H₂, Pd/C Ethanol, RT

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 7-Methoxycoumarin-3-carboxylic acid

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 eq.) and Meldrum's acid (1.1 eq.) in toluene, add a catalytic amount of piperidine.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 3-4 hours.

  • Cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Wash the solid with cold toluene and then water to remove residual catalyst and starting materials.

  • Dry the resulting solid, 7-methoxycoumarin-3-carboxylic acid, under vacuum. Purity can be assessed by melting point and ¹H NMR.

Step 2: Selective Reduction to this compound

  • In a hydrogenation flask, dissolve 7-methoxycoumarin-3-carboxylic acid (1 eq.) in ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is determined by potentiometric titration, a highly reliable method.

pKa_Determination A Prepare Analyte Solution (Accurately weigh compound, dissolve in H₂O/co-solvent) C Titrate with Standardized NaOH (Add titrant in small increments) A->C B Calibrate pH Meter (Using standard buffers pH 4, 7, 10) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (V_eq) (1st derivative plot) E->F G Identify Half-Equivalence Point (V_eq / 2) F->G H Determine pKa (pH at V_eq / 2) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

  • Preparation: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in ~100 mL of deionized water. If solubility is low, a co-solvent like ethanol may be used, but the apparent pKa will be affected.

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration: Place the dissolved sample on a magnetic stir plate and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of ~0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection. A first-derivative plot (ΔpH/ΔV vs. V) can pinpoint this volume (V_eq) more accurately.

  • pKa Calculation: The Henderson-Hasselbalch equation states that pH = pKa when the concentrations of the acid and its conjugate base are equal. This occurs at the half-equivalence point (V_eq / 2). Determine the pH from the titration curve at this volume to find the pKa.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method followed by HPLC quantification is the gold standard for LogP determination.

LogP_Determination A Prepare pre-saturated solvents (n-octanol and water) B Dissolve compound in one phase A->B C Combine phases in separatory funnel and shake vigorously (e.g., 30 min) B->C D Allow phases to separate (Centrifuge if necessary) C->D E Sample both n-octanol and aqueous phases D->E F Quantify concentration in each phase (Using calibrated HPLC) E->F G Calculate LogP (Log₁₀([C]octanol / [C]aqueous)) F->G

Caption: Workflow for LogP determination via the Shake-Flask method.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a glass vessel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 ratio).

  • Equilibration: Shake the vessel vigorously for an extended period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for complete partitioning equilibrium.

  • Phase Separation: Allow the phases to fully separate. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC method against a standard calibration curve.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in octanol to the concentration in water. LogP is the base-10 logarithm of this value.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in pharmaceutical development and beyond.[1] This guide has consolidated its known identifiers and provided a framework for understanding its key physicochemical properties through estimation and comparison with closely related analogues. The detailed experimental protocols for synthesis and characterization offer a practical foundation for researchers to produce and validate this compound in the laboratory, enabling further exploration of its potential in creating novel and functional molecules.

References

  • Natural Products Online. (2022). NP-Card for 7-hydroxy-3-methoxy-2-oxochromene-6-carboxylic acid (NP0190750).
  • Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.
  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • ResearchGate. (n.d.). pKa – LogP plot for methoxy‐substituted carboxylic acids and their derivatives.
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.
  • National Institutes of Health. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • National Institutes of Health. (n.d.). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.
  • PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity.
  • YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ).
  • Master Organic Chemistry. (n.d.). Approximate pKa chart of the functional groups.

Sources

A Comprehensive Technical Guide to the Biological Activity Screening of 7-methoxychroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across oncology, inflammation, and neurology.[1][2] 7-methoxychroman-3-carboxylic acid, a key synthetic intermediate for various pharmaceuticals, represents a promising, underexplored molecule.[3] This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow designed for drug discovery professionals. The protocols herein are presented as self-validating systems, incorporating essential controls to ensure data integrity. This document provides field-proven insights, step-by-step methodologies for key in vitro assays, and a framework for interpreting the resulting data to guide further research and development.

Introduction: The Chroman Scaffold and the Promise of a Novel Derivative

In the landscape of drug discovery, "privileged structures" are molecular frameworks that are capable of binding to multiple biological targets, offering a rich starting point for developing novel therapeutics.[4] The chroman ring system—a fusion of a benzene and a dihydropyran ring—is one such scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] Analogs of this compound have shown potent and selective inhibition of key enzymes like Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and monoamine oxidase B (MAO-B), while others induce apoptosis in cancer cells, highlighting the therapeutic potential embedded within this chemical class.[5][6][7]

This guide outlines a systematic approach to unlock the biological potential of this compound. We will proceed through a multi-tiered screening cascade, beginning with broad, high-throughput screens to identify initial areas of activity, followed by more focused secondary assays to confirm these "hits" and elucidate their mechanisms of action.

The Strategic Screening Cascade: A Tiered Approach

A robust screening strategy maximizes efficiency and resource allocation by systematically narrowing the field of investigation. Our proposed workflow begins with high-throughput primary assays designed for breadth, followed by increasingly specific secondary and mechanistic assays to validate and characterize promising initial findings.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic Elucidation T1_Cytotoxicity General Cytotoxicity Assay (e.g., XTT Assay) T2_Confirm Hit Re-test & Confirmation T1_Cytotoxicity->T2_Confirm T1_Enzyme Broad Enzyme Panel Screen (e.g., Kinases, MAOs) T1_Enzyme->T2_Confirm T1_Reporter Pathway Reporter Assay (e.g., NF-κB, AP-1) T1_Reporter->T2_Confirm T2_Dose Dose-Response Analysis (IC50/EC50) T2_Confirm->T2_Dose T3_Apoptosis Apoptosis Assays (e.g., Caspase-Glo) T2_Dose->T3_Apoptosis Based on Hit Profile T3_Kinetics Enzyme Kinetics (Mode of Inhibition) T2_Dose->T3_Kinetics Based on Hit Profile T3_Binding Receptor Binding Assays T2_Dose->T3_Binding Based on Hit Profile

Caption: Tiered workflow for biological activity screening.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to cast a wide net, efficiently assessing the compound's effect across fundamental cellular processes and major drug target classes.[8]

Assay 1: General Cytotoxicity and Viability Screening

Causality: This is the foundational screen. It simultaneously identifies potential anticancer activity while establishing a baseline toxicity profile. A desirable "hit" exhibits high cytotoxicity against cancer cell lines but minimal effect on non-cancerous cells. We will utilize a tetrazolium salt reduction assay, a robust and common method that measures the metabolic activity of living cells.[9]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method where the water-soluble tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to an orange-colored formazan product.[10][11] This eliminates the solubilization step required for older MTT assays, simplifying the protocol for HTS.[9]

Materials:

  • Target cell lines (e.g., HepG2 human liver cancer, HeLa human cervical cancer, and a non-cancerous line like MRC-5 human lung fibroblast).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 96-well flat-bottom plates.

  • XTT labeling reagent and electron coupling reagent (commercially available kits).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove old medium from cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the prepared XTT solution to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, until the orange color is clearly visible.

  • Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation: Cytotoxicity Screening Results

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)Calculated IC50 (µM)
HepG2 (Cancer)0.1, 1, 10, 50, 100......
HeLa (Cancer)0.1, 1, 10, 50, 100......
MRC-5 (Normal)0.1, 1, 10, 50, 100......
Assay 2: Pathway-Focused Reporter Gene Screening

Causality: Many disease processes, including inflammation and cancer, are driven by the dysregulation of specific signaling pathways. Reporter gene assays provide a powerful and highly sensitive method to screen for compounds that modulate these pathways.[12][13] The dual-luciferase system is the gold standard, as it normalizes for experimental variability such as transfection efficiency and cell number.[14][15]

G cluster_0 Cell Plasmid1 Experimental Plasmid Promoter of Interest -> Firefly Luciferase Firefly Firefly Luciferase (Signal) Plasmid1->Firefly Expression Plasmid2 Control Plasmid Constitutive Promoter -> Renilla Luciferase Renilla Renilla Luciferase (Control) Plasmid2->Renilla Expression Compound Test Compound (this compound) Pathway Signaling Pathway Compound->Pathway Pathway->Plasmid1 Activates/Inhibits Ratio Calculate Ratio: Firefly / Renilla Firefly->Ratio Luminescence Renilla->Ratio Luminescence

Caption: Principle of a Dual-Luciferase Reporter Assay.

Experimental Protocol: NF-κB Dual-Luciferase Reporter Assay

Materials:

  • HEK293T cells (or other easily transfectable cell line).

  • NF-κB Firefly luciferase reporter plasmid and a constitutive Renilla luciferase control plasmid (e.g., pRL-TK).

  • Transfection reagent (e.g., Lipofectamine).

  • Inducer for the pathway (e.g., Tumor Necrosis Factor-alpha, TNF-α, for NF-κB).

  • Dual-luciferase assay reagents (commercially available).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the NF-κB reporter plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Pathway Induction: Add the inducer (e.g., 10 ng/mL TNF-α) to all wells except the negative control. Incubate for an additional 6-8 hours.

  • Cell Lysis: Wash cells with PBS and lyse them by adding the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement:

    • Transfer cell lysate to a white, opaque assay plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity using a luminometer.

    • Add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the results to the induced vehicle control to determine the percentage of pathway inhibition.

Tier 2 & 3: From Hit Confirmation to Mechanistic Insight

Positive results from Tier 1 screens are considered "hits" and must be rigorously validated. Tier 2 involves re-testing the compound to confirm activity and performing dose-response studies to quantify its potency (IC50 or EC50).[16] Once a hit is confirmed and its potency is known, Tier 3 assays are employed to investigate its mechanism of action (MoA). The choice of assay is dictated by the primary screening results.

Mechanistic Path for an Anticancer Hit: Apoptosis Induction

Causality: If the compound shows selective cytotoxicity against cancer cells, a key question is whether it induces programmed cell death (apoptosis). A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases.[5] A luminescent assay that measures the activity of effector caspases (caspase-3 and -7) provides a sensitive and direct measure of apoptosis induction.

G cluster_pathway Apoptotic Signaling Compound Anticancer Hit Cell Cancer Cell Compound->Cell Initiator Initiator Caspases (e.g., Caspase-8, -9) Cell->Initiator Induces Effector Effector Caspases (Caspase-3, -7) Initiator->Effector Activate Substrates Cellular Substrates (e.g., PARP) Effector->Substrates Cleave Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified caspase cascade in apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Procedure Outline:

  • Seed cancer cells in a white, opaque 96-well plate and treat with the compound at concentrations around its previously determined IC50.

  • Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).

  • Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate.

  • Incubate at room temperature for 1-2 hours. If caspase-3/7 is active, the substrate is cleaved, and a luciferase enzyme generates a stable luminescent signal.

  • Measure luminescence with a luminometer. An increase in luminescence relative to the vehicle control indicates apoptosis induction.

Mechanistic Path for an Enzyme Inhibition Hit: Determining MoA

Causality: If the primary screen identifies inhibition of a specific enzyme (e.g., MAO-B), it is crucial to determine the mode of inhibition. This defines how the compound interacts with the enzyme and its substrate, which has significant implications for drug development.[17][18] The main reversible modes are competitive, non-competitive, and uncompetitive inhibition, which can be distinguished by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[18]

Experimental Protocol: Enzyme Inhibition Kinetics Study

Procedure Outline:

  • Assay Setup: Perform the enzyme activity assay in a matrix format. Each row will have a fixed concentration of the inhibitor (this compound), including a zero-inhibitor control. Each column will have a different, increasing concentration of the enzyme's substrate.

  • Measure Initial Velocities: For each combination of inhibitor and substrate, measure the initial reaction rate (V₀). This is the linear portion of the reaction progress curve.[17]

  • Data Analysis: Plot the data using a double reciprocal plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

Data Presentation: Enzyme Kinetic Parameters

Inhibitor Conc. (nM)Apparent Km (µM)Apparent Vmax (RFU/min)Mode of InhibitionKi (nM)
0......N/AN/A
10......Competitive...
50......(Example)...
200.........

Conclusion and Future Directions

This guide provides a structured, technically grounded framework for the initial biological screening of this compound. By progressing through a logical cascade from broad primary screening to specific mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. The chroman scaffold's history as a privileged structure suggests a high probability of discovering interesting biological effects.[19][20]

Positive and confirmed hits from this in vitro screening cascade would form the basis for subsequent steps in the drug discovery pipeline, including lead optimization through medicinal chemistry, absorption, distribution, metabolism, and excretion (ADME) profiling, and eventual validation in in vivo disease models. This systematic approach ensures that valuable resources are directed toward the most promising avenues, accelerating the potential translation of a novel chemical entity into a therapeutic candidate.

References

This is a consolidated list of authoritative sources that support the claims and protocols described in this guide.

  • IT Medical Team. (n.d.). Pharmacological screening: The drug discovery.
  • Yadav, G., et al. (2021). Chromones: Privileged scaffold in anticancer drug discovery. Chemical Biology & Drug Design, 98(5), 761-787.
  • Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?
  • Wikipedia. (n.d.). MTT assay.
  • Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 589-602.
  • Berthold Technologies. (n.d.). Reporter gene assays.
  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
  • ResearchGate. (2021). Chromones: Privileged scaffold in anticancer drug discovery.
  • Marques, M. M. B., et al. (2018). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 23(11), 2843.
  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Chiodi, E., et al. (2012). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 22(19), 6245-6248.
  • Wang, L., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 899-903.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 148-160.
  • Zhang, X., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653.
  • Wodicka, L. M., et al. (2010). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Bioorganic & Medicinal Chemistry Letters, 20(10), 3121-3124.

Sources

An In-depth Technical Guide to the Discovery and Isolation of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, a core structural motif in a plethora of natural products and pharmacologically active compounds, has garnered significant attention in the field of medicinal chemistry. Its unique three-dimensional structure and amenability to chemical modification make it a privileged scaffold in the design of novel therapeutics. Within this class of compounds, 7-methoxychroman-3-carboxylic acid has emerged as a versatile building block and a key intermediate in the synthesis of a wide range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, offering field-proven insights for researchers and drug development professionals. The compound is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular and neurological disorders, and in the synthesis of natural products.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid
CAS Number 3187-51-7
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Beige powder
Purity ≥ 99% (HPLC)
Storage Conditions 0-8 °C

The Synthetic Pathway: From Coumarin Precursor to Chroman Core

The discovery and isolation of this compound are intrinsically linked to the synthesis of its unsaturated precursor, 7-methoxycoumarin-3-carboxylic acid. The subsequent selective reduction of the coumarin's α,β-unsaturated lactone is the pivotal step in obtaining the target chroman structure.

Part 1: Synthesis of 7-Methoxycoumarin-3-carboxylic Acid

The journey to this compound begins with the synthesis of its coumarin analogue. A widely adopted and efficient method for this is the Knoevenagel condensation.

Causality Behind Experimental Choices: The Knoevenagel condensation is a classic and reliable method for the formation of C-C double bonds. The choice of 2-hydroxy-4-methoxybenzaldehyde as the starting material is dictated by the desired substitution pattern on the final chroman ring. Diethyl malonate serves as the active methylene compound, which, upon condensation and subsequent intramolecular cyclization (lactonization), forms the coumarin ring system. The use of a base, such as piperidine, is crucial to deprotonate the active methylene group of diethyl malonate, thereby generating the nucleophile required for the condensation reaction. Subsequent acidic workup facilitates the lactonization and hydrolysis of the ester to the desired carboxylic acid.

Experimental Protocol: Synthesis of 7-Methoxycoumarin-3-carboxylic Acid

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Deionized water

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Saponification: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Filter the crude ethyl 7-methoxycoumarin-3-carboxylate and wash with cold water.

  • To hydrolyze the ester, suspend the crude product in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours, or until the solid dissolves.

  • Isolation: Cool the resulting solution and acidify with concentrated hydrochloric acid.

  • The 7-methoxycoumarin-3-carboxylic acid will precipitate out of the solution.

  • Filter the white to off-white solid, wash thoroughly with cold deionized water, and dry under vacuum.

Part 2: Catalytic Hydrogenation to this compound

The crucial step in the isolation of this compound is the selective reduction of the endocyclic double bond of the coumarin precursor. Catalytic hydrogenation is the most effective and widely employed method to achieve this transformation.

Causality Behind Experimental Choices: The selection of a suitable catalyst is paramount for the selective hydrogenation of the C=C bond of the α,β-unsaturated lactone without affecting the aromatic ring or the carboxylic acid functionality. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this purpose. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to ensure efficient reduction. The choice of solvent is also important; polar aprotic solvents like ethyl acetate or protic solvents like ethanol are often used as they can dissolve the starting material and are stable under the reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Methoxycoumarin-3-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate or Ethanol

  • Hydrogen gas

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), dissolve 7-methoxycoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The reaction progress should be monitored by TLC or HPLC to confirm the disappearance of the starting material.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure product as a white to off-white solid.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The disappearance of the vinylic proton signal from the coumarin ring and the appearance of new aliphatic proton signals corresponding to the chroman ring are key indicators of a successful hydrogenation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to generate libraries of derivatives for biological screening. For instance, derivatives of similar chroman-3-carboxylic acids have been investigated as potent and isoform-selective ROCK2 inhibitors. Furthermore, the related 7-methoxycoumarin-3-carboxylic acid is utilized as a fluorescent probe in biological research.[3] The chroman scaffold itself is found in a number of natural products with interesting biological activities, making this compound a key starting material for their total synthesis.

Visualizing the Workflow

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: Hydrogenation and Isolation 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2-hydroxy-4-methoxybenzaldehyde->Knoevenagel Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Knoevenagel Condensation 7-Methoxycoumarin-3-carboxylic acid 7-Methoxycoumarin-3-carboxylic acid Knoevenagel Condensation->7-Methoxycoumarin-3-carboxylic acid Piperidine, EtOH, Reflux; NaOH, H3O+ Catalytic Hydrogenation Catalytic Hydrogenation 7-Methoxycoumarin-3-carboxylic acid->Catalytic Hydrogenation H2, 10% Pd/C EtOAc or EtOH This compound This compound Catalytic Hydrogenation->this compound Filtration, Recrystallization

Sources

An In-depth Technical Guide to 7-Methoxychroman-3-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Chroman Scaffold

The chroman ring system, a privileged scaffold in medicinal chemistry, forms the core of numerous biologically active natural products and synthetic compounds. Its unique conformational flexibility and the diverse substitution patterns it allows have made it a fertile ground for the discovery of novel therapeutic agents. Within this fascinating class of molecules, 7-methoxychroman-3-carboxylic acid and its derivatives have emerged as a particularly promising area of research. The strategic placement of the methoxy and carboxylic acid groups provides a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activities.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives and their analogues. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for those looking to explore the therapeutic potential of this versatile chemical scaffold. We will explore their synthesis, from foundational principles to step-by-step laboratory procedures, delve into their characterization using modern analytical techniques, and examine their diverse biological activities, including their potential as anti-inflammatory and anti-cancer agents.

The this compound Core: A Structural Overview

The foundational structure of this compound features a bicyclic chroman core, which consists of a benzene ring fused to a dihydropyran ring. A methoxy group is positioned at the 7th carbon of the benzene ring, and a carboxylic acid functional group is attached to the 3rd position of the dihydropyran ring.

G cluster_0 This compound C1 O C2 C1->C2 C3 C2->C3 C4 C3->C4 C_carboxy C C3->C_carboxy C4a C4->C4a C8a C4a->C8a C5 C4a->C5 C8a->C1 C6 C5->C6 C7 C6->C7 C7->C8a O_methoxy O C7->O_methoxy C8 C_methoxy CH3 O_methoxy->C_methoxy O1_carboxy O C_carboxy->O1_carboxy = O2_carboxy OH C_carboxy->O2_carboxy H_pos3 H

Caption: Chemical structure of this compound.

The presence of the chiral center at the C3 position means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry at this position can significantly influence biological activity, making stereoselective synthesis or chiral separation a critical consideration in drug development. The carboxylic acid group provides a handle for forming salts, esters, and amides, allowing for the modulation of solubility, bioavailability, and pharmacokinetic properties. The methoxy group, a common substituent in natural products, can influence metabolic stability and receptor binding affinity.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be approached through several strategies. A common and logical pathway involves the synthesis of a coumarin or chromone precursor, followed by the reduction of the pyran ring.

Synthesis of the Chromone Precursor: 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

A robust method for the synthesis of the chromone precursor involves a three-step process starting from a substituted acetophenone.[1]

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

This step involves the condensation of 2-hydroxy-4-methoxyacetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism.

Step 2: Hydrolysis to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as potassium hydroxide, followed by acidification. This hydrolysis is typically a high-yield reaction.[1]

Step 3: (Optional) Amidation

The carboxylic acid can be activated, for example with a coupling agent like PyBOP, and then reacted with an amine to form the corresponding amide derivative.[1]

Reduction to the Chroman Core

A critical step in obtaining the target this compound is the reduction of the C2-C3 double bond in the chromone or coumarin precursor. Catalytic hydrogenation is a widely used and effective method for this transformation.[2][3]

Experimental Protocol: Catalytic Hydrogenation of 7-Methoxycoumarin-3-carboxylic Acid

  • Catalyst Preparation: A palladium on carbon (10% Pd/C) catalyst is typically used for this reduction. The catalyst should be handled under an inert atmosphere to prevent deactivation.

  • Reaction Setup: The 7-methoxycoumarin-3-carboxylic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a high-pressure hydrogenation vessel. The Pd/C catalyst is then added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure compound.

G cluster_0 Synthesis of this compound Start 7-Methoxycoumarin-3-carboxylic Acid Step1 Dissolve in Ethanol Start->Step1 Step2 Add 10% Pd/C Catalyst Step1->Step2 Step3 Hydrogenate (H2, 1-5 atm) Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Purify (Recrystallization/Chromatography) Step5->Step6 End This compound Step6->End

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the protons on the dihydropyran ring. The protons at C2, C3, and C4 will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the dihydropyran ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): ESI-MS is a soft ionization technique that is well-suited for analyzing carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ will be the prominent ion.

  • Fragmentation Pattern: The fragmentation of carboxylic acids in mass spectrometry often involves the loss of water (M-18), the carboxyl group (M-45), and cleavage of the bonds adjacent to the carbonyl group.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compounds and for quantitative analysis.

Experimental Protocol: HPLC Analysis with Fluorescence Detection

Due to the often-low UV absorbance of chroman derivatives, pre-column derivatization with a fluorescent labeling agent can significantly enhance sensitivity and selectivity.[7] 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a common derivatizing reagent for carboxylic acids.[8]

  • Sample Preparation: A solution of the this compound derivative is prepared in an appropriate solvent (e.g., acetonitrile).

  • Derivatization: To the sample solution, an excess of Br-Mmc solution and a catalyst (e.g., 18-crown-6 and potassium carbonate) are added. The mixture is heated to facilitate the reaction.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape) is commonly employed.

    • Detection: Fluorescence detection is used, with excitation and emission wavelengths optimized for the 7-methoxycoumarin fluorophore.

G cluster_0 HPLC Analysis Workflow Start Sample containing This compound Step1 Pre-column Derivatization with Br-Mmc Start->Step1 Step2 HPLC Separation (C18 column) Step1->Step2 Step3 Fluorescence Detection Step2->Step3 End Quantitative Data Step3->End

Caption: Workflow for HPLC analysis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of the chroman and related coumarin scaffolds have demonstrated a wide range of biological activities, highlighting their potential in drug discovery.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response.

A study on 4-hydroxy-7-methoxycoumarin, a structurally related analogue, demonstrated its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-activated macrophages.[9] The mechanism of action was found to involve the suppression of NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[9][10] Furthermore, the compound was shown to inhibit the phosphorylation of MAPKs, including p38, ERK, and JNK.[9]

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkBa_p p-IκBα IKK->IkBa_p IkBa IκBα IkBa_p->IkBa degradation NFkB NF-κB IkBa->NFkB inhibition NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Compound 7-Methoxychroman Derivative Compound->IKK inhibition Compound->MAPK inhibition

Caption: Putative anti-inflammatory signaling pathway of 7-methoxychroman derivatives.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of coumarin and chromone derivatives against various cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Coumarin DerivativeMCF-7 (Breast)3.26[1]
Coumarin DerivativeA549 (Lung)9.34[1]
Coumarin DerivativeHL60 (Leukemia)8.09[1]
Chromone-3-carboxamideSK-OV-3 (Ovarian)7.84[11]
Chromone-3-carboxamideHepG2 (Liver)13.68[11]

Table 1: Cytotoxic Activity of Related Coumarin and Chromone Derivatives

The mechanisms underlying the anticancer activity of these compounds are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1]

Other Potential Applications

The versatile structure of this compound and its analogues makes them attractive for a range of other applications:

  • Fluorescent Probes: The related 7-methoxycoumarin-3-carboxylic acid is a well-known fluorophore.[12] Derivatives of this scaffold can be used to develop fluorescent probes for studying biological processes such as enzyme activity and cellular uptake.[13][14]

  • ROCK2 Inhibitors: Certain amide derivatives of chroman-3-carboxylic acid have been identified as potent and selective inhibitors of ROCK2, a kinase implicated in various diseases, including cardiovascular disorders and cancer.[10]

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications provide a rich landscape for structure-activity relationship (SAR) studies. Future research in this area should focus on:

  • Stereoselective Synthesis: The development of efficient methods for the synthesis of enantiomerically pure derivatives is crucial to fully elucidate the impact of stereochemistry on biological activity.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

References

  • Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphon
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. The Royal Society of Chemistry. [Link]
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
  • 7-Methoxycoumarin-3-carboxylic acid, SE. CNSD. [Link]
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PubMed. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
  • (PDF) Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group.
  • A biocatalytic hydrogenation of carboxylic acids. PubMed. [Link]
  • 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
  • 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation.
  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. The Royal Society of Chemistry. [Link]
  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
  • Synthesis of 3-Hexyl-4-carboxylic acid-6,7-dimethoxy Isocoumarin. Asian Journal of Chemistry. [Link]
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
  • 7-Methoxycoumarin-3-carboxylic Acid. PubChem. [Link]
  • Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group.
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.
  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]
  • Scheme 1. EI mass fragmentation of 7-methoxy-coumarin (4).
  • Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migr
  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]
  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]
  • 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applic
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7-Methoxychroman-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol [1]. Its structure, featuring a chroman backbone, a methoxy substituent, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this.

This guide will delve into the theoretical underpinnings of each of these techniques and apply them to the specific case of this compound. We will explore the expected spectral features and provide detailed protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observed.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.0-13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~6.8-7.0Doublet1HH-5Aromatic proton ortho to the oxygen of the chroman ring.
~6.4-6.6Doublet of doublets1HH-6Aromatic proton coupled to both H-5 and H-8.
~6.3-6.5Doublet1HH-8Aromatic proton ortho to the methoxy group.
~4.2-4.4Multiplet2H-OCH₂-The diastereotopic protons of the methylene group adjacent to the ring oxygen.
~3.7-3.8Singlet3H-OCH₃The protons of the methoxy group.
~3.0-3.2Multiplet1H-CH(COOH)-The methine proton at the 3-position.
~2.8-3.0Multiplet2H-CH₂-The diastereotopic protons of the methylene group at the 4-position.

Structural Relationship to ¹H NMR Data

cluster_molecule This compound cluster_h_nmr Predicted ¹H NMR Signals mol COOH ~12.0-13.0 ppm (1H, s, br) mol->COOH -COOH H5 ~6.8-7.0 ppm (1H, d) mol->H5 H-5 H6 ~6.4-6.6 ppm (1H, dd) mol->H6 H-6 H8 ~6.3-6.5 ppm (1H, d) mol->H8 H-8 OCH2 ~4.2-4.4 ppm (2H, m) mol->OCH2 -OCH₂- (C2) OCH3 ~3.7-3.8 ppm (3H, s) mol->OCH3 -OCH₃ CH_COOH ~3.0-3.2 ppm (1H, m) mol->CH_COOH -CH- (C3) CH2_4 ~2.8-3.0 ppm (2H, m) mol->CH2_4 -CH₂- (C4)

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158-160C-7Aromatic carbon attached to the electron-donating methoxy group.
~150-152C-8aQuaternary aromatic carbon adjacent to the ring oxygen.
~128-130C-5Aromatic CH carbon.
~115-117C-4aQuaternary aromatic carbon.
~108-110C-6Aromatic CH carbon.
~102-104C-8Aromatic CH carbon.
~65-68-OCH₂-Aliphatic carbon attached to the ring oxygen.
~55-57-OCH₃Carbon of the methoxy group.
~40-43-CH(COOH)-Aliphatic methine carbon.
~25-28-CH₂-Aliphatic methylene carbon at the 4-position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Objective: To obtain the IR spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~2950-2850C-H stretchAliphatic (CH₂, CH, OCH₃)
~1700-1725C=O stretchCarboxylic acid (dimer)
~1600, ~1480C=C stretchAromatic ring
~1250-1300C-O stretchCarboxylic acid and Aryl ether
~1030-1050C-O stretchAlkyl ether

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption confirms the presence of the carboxylic acid functional group.

IR Spectroscopy Workflow

cluster_workflow IR Data Acquisition and Analysis start Start background Acquire Background Spectrum start->background sample Place Sample on ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (Background Subtraction) acquire->process interpret Interpret Spectrum (Identify Functional Groups) process->interpret end End interpret->end

Caption: A simplified workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • Solvent (e.g., methanol, acetonitrile)

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum and Interpretation

In positive ion mode ESI-MS, the molecular ion peak [M+H]⁺ would be expected at an m/z of 209.07, corresponding to the protonated molecule (C₁₁H₁₃O₄⁺). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 207.06 (C₁₁H₁₁O₄⁻).

Predicted Fragmentation Pattern:

The fragmentation of this compound would likely involve the loss of small, stable neutral molecules. Key expected fragmentation pathways include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of CH₃ (15 Da): From the methoxy group.

  • Retro-Diels-Alder reaction: Cleavage of the chroman ring.

Molecular Structure and Key Fragments

cluster_fragmentation Predicted Mass Spectrometry Fragmentation M [M+H]⁺ m/z = 209.07 M_H2O [M+H - H₂O]⁺ M->M_H2O - H₂O M_CO2 [M+H - CO₂]⁺ M->M_CO2 - CO₂ M_CH3 [M+H - CH₃]⁺ M->M_CH3 - CH₃ RDA Retro-Diels-Alder Fragments M->RDA Ring Cleavage

Caption: Predicted fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its structural confirmation and characterization. Although based on predicted data due to the scarcity of publicly available experimental spectra, the principles and methodologies outlined herein are universally applicable. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify and assess the purity of this and other related chroman derivatives, thereby ensuring the integrity of their scientific investigations.

References

Sources

potential mechanism of action of 7-methoxychroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Mechanism of Action of 7-Methoxychroman-3-Carboxylic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound built upon the chroman scaffold. The chroman ring system is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active natural products and synthetic molecules.[1][2][3] Derivatives of chroman have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[2][4][5] The subject of this guide, this compound, is recognized as a valuable intermediate in the synthesis of pharmaceuticals for cardiovascular and neurological disorders, as well as in the development of novel materials and antioxidant research.[6][7] Despite its utility in synthetic chemistry, the specific mechanism of action of this compound remains largely uncharacterized.

This guide will, therefore, synthesize the available data on structurally related compounds to propose and explore several plausible mechanisms of action for this compound. For each proposed mechanism, a detailed experimental workflow will be provided to facilitate hypothesis-driven research. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this promising molecule.

Hypothesis 1: Anti-inflammatory Activity via Modulation of Pro-inflammatory Pathways

Rationale: The 7-methoxy-chroman scaffold is a key feature of Centchroman, a known anti-inflammatory agent.[8][9] The anti-inflammatory action of Centchroman appears to be independent of adrenocortical hormones, suggesting a direct interaction with inflammatory signaling cascades.[8][9] Furthermore, various chroman derivatives have been reported to possess anti-inflammatory properties.[2] It is, therefore, plausible that this compound exerts anti-inflammatory effects by inhibiting key mediators of inflammation.

Proposed Signaling Pathway:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_nucleus Nuclear Events cluster_output Inflammatory Response Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IkB IκB COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins iNOS iNOS NO Nitric Oxide iNOS->NO Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Gene_Transcription->COX2 Gene_Transcription->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines Compound 7-Methoxychroman- 3-carboxylic acid Compound->IKK inhibits? Compound->COX2 inhibits? G cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway Compound 7-Methoxychroman- 3-carboxylic acid Tubulin β-tubulin Compound->Tubulin inhibits? Caspase9 Caspase-9 Compound->Caspase9 activates? Microtubules Microtubule Assembly Tubulin->Microtubules G2M_arrest G2/M Arrest Microtubules->G2M_arrest disruption leads to Apoptosis Apoptosis G2M_arrest->Apoptosis can trigger Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Caspase37->Apoptosis

Caption: Proposed anticancer mechanisms of this compound.

Experimental Validation Protocols:

Protocol 2: Assessment of Anticancer Properties

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., HeLa, HCT-116, A-549) in appropriate culture media and conditions. [10]2. Cytotoxicity Screening:

    • Seed cancer cells in 96-well plates.

    • Treat with a range of concentrations of this compound for 48-72 hours.

    • Determine cell viability using the MTT assay to calculate the IC₅₀ value. [10]3. Cell Cycle Analysis:

    • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution. An accumulation of cells in the G2/M phase would suggest an effect on microtubule dynamics.

  • Apoptosis Assays:

    • Annexin V/PI Staining: Treat cells with the compound, then stain with Annexin V-FITC and propidium iodide. Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic cells.

    • Caspase Activity Assay: Use a luminescent or fluorescent substrate-based assay to measure the activity of caspase-3/7 and caspase-9 in treated cells. An increase in caspase activity would confirm the induction of apoptosis.

  • Tubulin Polymerization Assay:

    • Use a cell-free tubulin polymerization assay kit.

    • Incubate purified tubulin with the compound and a fluorescence-based reporter.

    • Monitor the fluorescence over time to determine if the compound inhibits or enhances tubulin polymerization.

Parameter Expected Outcome with this compound
IC₅₀ ValueA low micromolar value against sensitive cancer cell lines.
Cell Cycle DistributionAccumulation of cells in the G2/M phase.
ApoptosisIncreased percentage of Annexin V-positive cells.
Caspase ActivityElevated activity of caspase-9 and caspase-3/7.
Tubulin PolymerizationInhibition of tubulin assembly in a cell-free system.

Hypothesis 3: Specific Enzyme Inhibition

Rationale: The chroman scaffold is a versatile template for the design of enzyme inhibitors. [1][4]Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. [4][11]Given that this compound is explored for neurological applications, SIRT2 is a plausible target.

Experimental Workflow for Target Identification and Validation:

G cluster_screening Screening Phase cluster_validation Validation Phase cluster_mechanism Mechanism of Inhibition Study Library Enzyme Library (e.g., SIRT1, SIRT2, SIRT3) Initial_Screen In Vitro Enzyme Activity Assays Library->Initial_Screen Compound 7-Methoxychroman- 3-carboxylic acid Compound->Initial_Screen Hit_ID Hit Identification Initial_Screen->Hit_ID Dose_Response IC₅₀ Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Enzyme_Kinetics Enzyme Kinetics (e.g., Michaelis-Menten) Selectivity->Enzyme_Kinetics

Caption: Workflow for identifying and validating specific enzyme inhibition.

Experimental Validation Protocols:

Protocol 3: SIRT2 Inhibition Assay

  • Enzyme Source: Use recombinant human SIRT2 enzyme.

  • Assay Principle: Employ a commercially available SIRT2 inhibitor screening assay kit. These assays typically use a fluorogenic acetylated peptide substrate. Deacetylation by SIRT2 makes the peptide susceptible to a developing reagent, which generates a fluorescent signal.

  • Inhibitor Screening:

    • In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD⁺.

    • Add this compound at various concentrations.

    • Incubate at 37°C for a specified time.

    • Add the developer and measure the fluorescence. A decrease in fluorescence indicates SIRT2 inhibition.

  • IC₅₀ Determination: Perform the assay with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

  • Selectivity Profiling: To ensure specificity, test the compound against other sirtuin isoforms, such as SIRT1 and SIRT3, using similar assay formats. [11]

    Parameter Expected Outcome with this compound
    SIRT2 Activity Dose-dependent inhibition of fluorescence signal.
    IC₅₀ Value A potent IC₅₀ value for SIRT2.

    | Sirtuin Selectivity | Significantly higher IC₅₀ values for SIRT1 and SIRT3 compared to SIRT2. |

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis. Benchchem.
  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Source unavailable.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Semantic Scholar.
  • Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). PMC - NIH.
  • Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). PubMed.
  • Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphon
  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)
  • 7-Methoxy-chroman-3-carboxylic acid. J&K Scientific LLC.
  • Buy 8-Methoxy-chroman-3-carboxylic acid. Smolecule.
  • 7-Methoxy-chroman-3-carboxylic acid. Chem-Impex.
  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. PMC - PubMed Central.
  • An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid: Molecular Characteristics, Synthesis, and Biological Relevan. Benchchem.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
  • trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. PubChem.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.
  • Design, synthesis, and biological evaluation of 7-O-methyesculin esters as potent inhibitors of renal fibrosis. PubMed.

Sources

An In-Depth Technical Guide to the In Silico Docking of 7-Methoxychroman-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking of 7-methoxychroman-3-carboxylic acid. Moving beyond a simple procedural checklist, this document elucidates the scientific rationale behind critical decisions in the docking workflow, from target selection to the nuanced interpretation of results. By integrating established protocols with expert insights, this guide aims to equip researchers with a robust framework for predicting and analyzing the molecular interactions of this and similar chemical entities. The protocols detailed herein are designed to be self-validating, emphasizing scientific integrity and reproducibility.

Introduction: The Convergence of Compound and Computation

Molecular docking is a cornerstone of modern drug discovery, offering a computational lens to predict how a small molecule, or ligand, might bind to a macromolecular target, typically a protein.[1] This predictive power allows for the rapid screening of vast chemical libraries and the detailed study of potential drug candidates, significantly accelerating the research and development pipeline.[1]

This compound is a versatile heterocyclic compound. Its chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] While often utilized as an intermediate in the synthesis of more complex pharmaceuticals, understanding its intrinsic binding potential is crucial for rational drug design.[2] This guide will walk through the complete process of docking this specific ligand, providing a universally applicable workflow for similar studies.

The Strategic Imperative: Target Selection

The success of any docking study is contingent upon the selection of a biologically relevant protein target. Given that this compound is a known intermediate in the synthesis of pharmaceuticals targeting cardiovascular and neurological disorders, a protein implicated in these areas is a logical choice.[2] Furthermore, derivatives of the closely related 6-methoxy-chroman-3-carboxylic acid have shown potent and selective inhibitory activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of cellular contraction and motility with implications in cardiovascular disease.[3]

Therefore, for the purposes of this guide, we will select ROCK2 as our protein target. This choice is supported by the structural similarity of our ligand to known ROCK2 inhibitors, providing a strong scientific basis for our investigation.

The Digital Laboratory: Essential Software and Resources

A successful docking experiment requires a suite of specialized software. For this guide, we will leverage widely adopted, and for the most part, freely available tools for academic use:

Software/ResourcePurpose
PubChem A database for chemical information and structures.[4]
RCSB Protein Data Bank (PDB) A repository for the 3D structural data of biological macromolecules.[5][6][7][8]
PyMOL or UCSF Chimera Molecular visualization systems for inspecting and preparing protein and ligand structures.[9]
AutoDock Tools (ADT) A graphical user interface for preparing files for AutoDock Vina.[10]
AutoDock Vina A widely used open-source program for molecular docking.[11]
Discovery Studio Visualizer For advanced analysis and visualization of molecular interactions.

The Workflow: A Step-by-Step Protocol

The following protocol is a comprehensive guide to performing the docking of this compound with ROCK2.

Diagram: Overall Docking Workflow

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (PubChem -> 3D SDF -> PDBQT) grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB -> Clean -> PDBQT) receptor_prep->grid_gen docking Run AutoDock Vina grid_gen->docking results Analyze Docking Scores (Binding Affinity) docking->results visualize Visualize Poses & Interactions (PyMOL/Discovery Studio) results->visualize

Caption: A high-level overview of the in silico docking workflow.

Step 1: Ligand Preparation

The ligand must be converted into a 3D structure with appropriate charges and atom types for the docking software.

  • Obtain Ligand Structure:

    • Navigate to the .

    • Search for "this compound".

    • Download the 3D conformer in SDF format.

  • Format Conversion and Energy Minimization:

    • While many tools can perform this conversion, using a visualization tool like PyMOL or a dedicated converter like Open Babel is common.[10]

    • Open the SDF file in your chosen software.

    • It is crucial to perform an energy minimization step at this stage. This ensures the ligand is in a low-energy, stable conformation. Most molecular modeling software has built-in functions for this (e.g., using the UFF or MMFF94 force fields).

    • Save the energy-minimized structure as a PDB file.

  • Prepare for AutoDock Vina:

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select your PDB file.

    • ADT will automatically add polar hydrogens and compute Gasteiger charges. This step is critical as it determines how the ligand will interact electrostatically with the protein.

    • Go to Ligand -> Output -> Save as PDBQT. This file format includes charge information and atom types required by Vina.[12]

Step 2: Receptor Preparation

The protein structure must be "cleaned" to remove non-essential molecules and prepared for docking.

  • Obtain Receptor Structure:

    • Navigate to the .[5][6][7][8]

    • Search for "ROCK2". A suitable crystal structure with a bound inhibitor is ideal, for example, PDB ID: 2F2U. Using a structure with a co-crystallized ligand helps validate the binding site.

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.[9]

    • Remove all non-essential components:

      • Water molecules: These are typically not involved in the primary binding interactions and can interfere with the docking algorithm.[13][14]

      • Co-crystallized ligands and ions: Remove the original ligand and any ions not critical for structural integrity or catalytic activity.[15][16]

      • Alternate conformations: If the crystal structure has multiple conformations for some residues, retain only the one with the highest occupancy.[9]

  • Prepare for AutoDock Vina:

    • Open the cleaned PDB file in AutoDock Tools.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only".

    • Go to Grid -> Macromolecule -> Choose and select your protein.

    • ADT will add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor as a PDBQT file.

Step 3: The Docking Simulation

This phase involves defining the search space and running the docking algorithm.

  • Define the Binding Site (Grid Box Generation):

    • The "grid box" is a three-dimensional cube that defines the search space for the ligand on the protein surface.[10]

    • In ADT, with your receptor loaded, go to Grid -> Grid Box.

    • If you used a PDB structure with a co-crystallized ligand, the most reliable method is to center the grid box on the position of that original ligand. This ensures you are targeting a known binding pocket.

    • Adjust the dimensions of the box to encompass the entire binding site, typically with a 10 Å buffer around the known ligand. A common size is 25 x 25 x 25 Å.[17]

    • Note down the center coordinates (x, y, z) and the size of the box.

  • Create the Configuration File:

    • AutoDock Vina requires a simple text file (e.g., conf.txt) that specifies the input files and search parameters.[12]

    • Create a new text file with the following content, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your PDBQT files and the conf.txt file.

    • Execute the following command (assuming vina.exe is in your system's PATH):

    • Vina will perform the docking and generate two output files: docking_results.pdbqt containing the predicted binding poses and log.txt containing the binding affinity scores.[11]

Interpreting the Results: From Data to Discovery

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. The analysis is two-fold: quantitative and qualitative.[18][19]

Quantitative Analysis: Binding Affinity

The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol.[18] This value is an estimate of the binding free energy.

  • Lower (more negative) values indicate stronger predicted binding. [17][18]

  • A typical range for promising lead compounds is -7 to -13 kcal/mol.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......
(This is example data and will vary with each run)
Qualitative Analysis: Visual Inspection

A low binding energy score is meaningless without a plausible binding pose.[18]

  • Load the Results:

    • Open your receptor PDBQT file in PyMOL or Discovery Studio.

    • Load the docking_results.pdbqt file. This will overlay the predicted binding poses of the ligand onto the receptor.

  • Analyze Interactions:

    • Examine the top-scoring poses. A credible pose will exhibit chemically sensible interactions with the protein's active site residues.[18][20]

    • Look for key interactions such as:

      • Hydrogen bonds: The carboxylic acid group of our ligand is a prime candidate for forming hydrogen bonds with polar residues in the binding pocket.

      • Hydrophobic interactions: The chroman ring system can form favorable hydrophobic interactions with nonpolar residues.

      • Pi-stacking: The aromatic ring of the chroman scaffold may engage in pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Diagram: Key Molecular Interactions

G cluster_ligand This compound cluster_protein ROCK2 Active Site ligand Ligand Core nonpolar_res Nonpolar Residues (e.g., Leu, Val, Ile) ligand->nonpolar_res Hydrophobic Interactions aromatic_res Aromatic Residues (e.g., Phe, Tyr) ligand->aromatic_res Pi-Stacking cooh Carboxylic Acid polar_res Polar Residues (e.g., Ser, Thr, Asn) cooh->polar_res Hydrogen Bonding methoxy Methoxy Group

Sources

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential therapeutic targets for 7-methoxychroman-3-carboxylic acid, a key heterocyclic compound. Grounded in the broader pharmacological context of chroman derivatives, this document synthesizes existing research on analogous structures to propose scientifically-driven hypotheses for its mechanism of action. We will detail the rationale behind these potential targets and provide robust, field-proven experimental workflows for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of this promising scaffold.

Introduction: The Chroman Scaffold and this compound

The chroman (benzopyran) scaffold is a privileged structure in medicinal chemistry, appearing as a core component in a multitude of natural products, including flavonoids and tocopherols.[1][2][3] Derivatives of this heterocyclic system are known to interact with a diverse array of cellular targets, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][4]

This compound itself is recognized as a versatile synthetic intermediate for the development of pharmaceuticals, particularly those aimed at cardiovascular and neurological disorders.[5][6] While direct research into its specific molecular targets is emerging, a wealth of data from structurally related compounds allows us to formulate well-grounded hypotheses. The presence of the methoxy group at the 7-position and the carboxylic acid at the 3-position are key chemical features that will govern its interactions and biological activity.[7][8] This guide will focus on leveraging structure-activity relationship (SAR) data from analogous molecules to identify and validate high-probability therapeutic targets.

Hypothesized Therapeutic Target Classes

Based on the established pharmacology of closely related chroman derivatives, we can triage potential therapeutic targets for this compound into several key classes. The following sections explore the evidence for each class.

The Cytoskeleton: β-Tubulin

Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated anticancer strategy. A structurally similar compound, 8-methoxy-chroman-3-carboxylic acid, has been demonstrated to induce apoptosis in cancer cells by inhibiting the polymerization of β-tubulin.[3][8] This inhibition leads to cell cycle arrest and activation of caspase-mediated apoptotic pathways.[8] Given the minor positional change of the methoxy group, it is highly plausible that this compound shares this mechanism of action.

Proposed Signaling Pathway:

G cluster_cell Cancer Cell mol 7-Methoxychroman- 3-carboxylic Acid tubulin β-Tubulin mol->tubulin Binding & Inhibition microtubules Microtubule Dynamics tubulin->microtubules Polymerization Disruption mitosis Mitotic Spindle Formation microtubules->mitosis Disruption arrest Mitotic Arrest (G2/M Phase) mitosis->arrest Failure leads to caspase Caspase Cascade Activation arrest->caspase Triggers apoptosis Apoptosis caspase->apoptosis

Caption: Proposed apoptotic pathway via β-tubulin inhibition.

Protein Kinases: Rho-Associated Kinase (ROCK)

Rationale: The ROCK family of serine/threonine kinases, particularly the ROCK1 and ROCK2 isoforms, are central regulators of the actin cytoskeleton and are implicated in hypertension, cancer metastasis, and fibrosis. The development of isoform-selective inhibitors is a key therapeutic goal. A significant finding in this area is the discovery of (S)-6-methoxy-chroman-3-carboxylic acid amide derivatives as potent and highly selective ROCK2 inhibitors.[9] The core chroman-3-carboxylic acid scaffold is crucial for this activity. Molecular docking studies suggest that hydrophobic interactions within the kinase domain are key for potency and selectivity.[9] This precedent makes the ROCK kinases, especially ROCK2, a primary target for investigation.

Proposed Signaling Pathway:

G cluster_pathway ROCK Signaling Pathway rhoa Active RhoA (GTP) rock ROCK2 rhoa->rock Activates mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates (+) mlcp MLC Phosphatase rock->mlcp Phosphorylates (-) actin Actin-Myosin Contraction mlc->actin mlcp->mlc Dephosphorylates phenotype Cellular Phenotypes (e.g., Contraction, Migration) actin->phenotype mol 7-Methoxychroman- 3-carboxylic Acid mol->rock Inhibition

Caption: Inhibition of the ROCK2 signaling pathway.

Inflammatory Mediators: TNF-α and COX-2

Rationale: Chronic inflammation is a hallmark of numerous diseases. Chroman derivatives are widely reported to possess anti-inflammatory properties.[1][4] Specifically, the presence of a methoxy group at the 7-position of the chroman ring has been highlighted as a key feature for potent blockers of Tumor Necrosis Factor-alpha (TNF-α) production in response to inflammatory stimuli.[7] Furthermore, the unsaturated analog, 7-methoxycoumarin-3-carboxylic acid, has been investigated for its potential as a cyclooxygenase-2 (COX-2) inhibitor, another critical enzyme in the inflammatory cascade.[10] These findings strongly suggest that this compound could modulate key inflammatory pathways.

Nuclear Receptors: Estrogen Receptor (ER)

Rationale: The estrogen receptor is a well-established target in hormone-dependent cancers. Certain chroman derivatives have been successfully developed as selective estrogen receptor modulators (SERMs) or pure antiestrogens capable of downregulating ER expression.[7][11] For example, Ormeloxifene, a nonsteroidal SERM, features a chroman-like core structure.[7] While this may be a less direct hypothesis, the ability of the chroman scaffold to fit within the ligand-binding pocket of nuclear receptors makes ER a potential target worthy of screening, especially in the context of breast cancer research.

Target Identification and Validation: Experimental Workflows

To systematically investigate these hypotheses, a multi-step experimental approach is required. The following protocols are designed as self-validating systems to move from broad identification to specific functional confirmation.

Overall Strategy: From Hypothesis to Validation

The workflow begins with unbiased target identification to capture a broad range of potential binding partners, followed by specific assays to confirm engagement in a cellular context, and finally, functional assays to validate the biological consequence of this engagement.

Caption: Phased workflow for target identification and validation.

Protocol: Affinity Chromatography-Mass Spectrometry

Objective: To identify proteins from a cell lysate that directly bind to this compound.

Causality: This technique immobilizes the compound of interest (the "bait") to a solid support. When a complex protein mixture (cell lysate) is passed over this support, proteins that have an affinity for the bait will bind, while others wash away. The bound proteins can then be eluted and identified using mass spectrometry, providing an unbiased survey of potential targets.

Methodology:

  • Bait Preparation:

    • Synthesize a derivative of this compound with a linker arm (e.g., an amino-PEG linker) attached to a position distal to the core pharmacophore, ideally the carboxylic acid, to create an amide bond.

    • Covalently couple the linker-modified compound to N-hydroxysuccinimide (NHS)-activated sepharose beads. Prepare control beads with no coupled compound.

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., HeLa for tubulin, HT-29 for inflammation) to ~80% confluency.

    • Lyse the cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a competitive elution (high concentration of free this compound) or by denaturation with SDS-PAGE sample buffer.

  • Protein Identification:

    • Run the eluates on a 1D SDS-PAGE gel.

    • Excise protein bands that are present in the compound lane but absent or reduced in the control lane.

    • Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement within intact cells.

Causality: CETSA operates on the principle that a protein becomes more thermally stable when bound to its ligand. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound is strong evidence of direct binding in a physiological context.

Methodology:

  • Cell Treatment:

    • Culture cells and treat with either vehicle (DMSO) or a desired concentration of this compound for 1 hour.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Analyze the soluble fraction by Western blot using an antibody specific to the hypothesized target (e.g., β-tubulin, ROCK2).

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves for both vehicle and compound-treated samples. A rightward shift indicates thermal stabilization and target engagement.

Protocol: Functional Assay - Tubulin Polymerization

Objective: To determine if this compound functionally inhibits microtubule formation.

Causality: This cell-free assay directly measures the primary biological function of tubulin. By monitoring the change in light scattering or fluorescence of a reporter dye as purified tubulin polymerizes into microtubules, one can directly assess the inhibitory activity of a compound.

Methodology:

  • Assay Setup:

    • Use a commercially available tubulin polymerization assay kit (e.g., containing purified bovine tubulin, GTP, and a fluorescence reporter).

    • Prepare a reaction mixture in a 96-well plate containing tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition:

    • Add serial dilutions of this compound to the wells. Include a positive control (e.g., Nocodazole) and a negative control (vehicle).

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP and warming the plate to 37°C.

    • Measure the fluorescence (or absorbance at 340 nm) every minute for 60 minutes using a plate reader.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Calculate the rate of polymerization and the maximal level of polymerization for each concentration.

    • Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Data Synthesis and Future Directions

The table below summarizes the proposed targets and the rationale based on analogous compounds.

Potential Target Class Specific Target(s) Analogous Compound Observed Activity of Analog Reference
Cytoskeletal Proteins β-Tubulin8-Methoxy-chroman-3-carboxylic acidInhibition of polymerization, apoptosis induction[3][8]
Protein Kinases ROCK2(S)-6-Methoxy-chroman-3-carboxylic acid amidePotent and selective inhibition[9]
Inflammatory Mediators TNF-α Production7-Methoxy chroman derivativesPotent blockade of TNF-α secretion[7]
Inflammatory Mediators COX-27-Methoxycoumarin-3-carboxylic acidPotential for COX-2 inhibition[10]
Nuclear Receptors Estrogen Receptor (ER)General chroman derivativesSERM/antiestrogen activity[11]

Future Directions: Should target validation be successful, subsequent steps would involve lead optimization through medicinal chemistry to improve potency and selectivity, followed by in vivo studies in relevant disease models (e.g., xenograft models for cancer, inflammatory arthritis models) to establish preclinical efficacy and safety.

This structured, hypothesis-driven approach provides a clear and robust pathway for elucidating the therapeutic potential of this compound, transforming it from a synthetic intermediate into a potential drug candidate.

References

  • Pharmacological activities of chromene derivatives: An overview. (n.d.). Semantic Scholar.
  • Kushwaha, R. K., Singh, K., & Kumar, P. (2014). Review on Chromen derivatives and their Pharmacological Activities.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry.
  • Review on Chromen derivatives and their Pharmacological Activities. (n.d.). Research Journal of Pharmacy and Technology.
  • 7-Methoxy-chroman-3-carboxylic acid. (n.d.). Chem-Impex.
  • Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Rel
  • 7-Methoxy-chroman-3-carboxylic acid | 3187-51-7. (n.d.). J&K Scientific LLC.
  • 7-Methoxycoumarin-3-carboxylic Acid (CAS: 20300-59-8)
  • Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3. (n.d.). Smolecule.
  • Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphon
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Royal Society of Chemistry.
  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. (2019). PubMed.
  • An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid: Molecular Characteristics, Synthesis, and Biological Relevance. (n.d.). Benchchem.

Sources

Methodological & Application

Illuminating Bioactivity: A Comprehensive In Vitro Assay Protocol for 7-Methoxychroman-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chroman Scaffold

7-Methoxychroman-3-carboxylic acid is a heterocyclic organic compound built upon the chroman ring system. This scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including some forms of Vitamin E. While this compound itself is often utilized as a key intermediate in the synthesis of more complex pharmaceuticals targeting cardiovascular and neurological disorders, its inherent biological activities are a subject of growing interest.[1] Structurally related compounds, such as certain coumarin derivatives, have demonstrated a range of effects including antioxidant, anti-inflammatory, and even anticancer properties.[2][3][4] For instance, the related 8-methoxy-chroman-3-carboxylic acid has been shown to induce apoptosis in cancer cells through caspase activation and inhibition of β-tubulin polymerization.[3][4] Furthermore, amide derivatives of 6-methoxy-chroman-3-carboxylic acid have been identified as potent and selective inhibitors of ROCK2, a kinase implicated in various cellular processes.[5]

Given the therapeutic potential suggested by its analogs, a robust and reproducible in vitro assay protocol is paramount for the initial characterization of this compound's bioactivity. This guide provides a detailed, field-proven protocol for assessing the cytotoxic and apoptotic effects of this compound on a cancer cell line. The methodologies described herein are designed to be a self-validating system, incorporating essential controls and clear data analysis pathways to ensure the generation of reliable and interpretable results.

Principle of the Assays

This protocol outlines a two-tiered approach to evaluating the in vitro anticancer potential of this compound:

  • Primary Cytotoxicity Screening (MTT Assay): The initial assessment of the compound's effect on cell viability will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay is a well-established method for measuring cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[8] A dose-dependent decrease in formazan production upon treatment with the compound would indicate a reduction in cell viability.

  • Mechanism of Cell Death Elucidation (Annexin V/Propidium Iodide Assay): To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V/Propidium Iodide (PI) flow cytometry assay will be employed.[6] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells. By co-staining with FITC-Annexin V and PI, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Workflow Overview

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis & Interpretation A Cell Line Selection & Culture C Cell Seeding (96-well plates) A->C G Cell Seeding (6-well plates) A->G B Compound Preparation (Stock & Working Solutions) D Compound Treatment (Dose-response) B->D H Compound Treatment (IC50 concentrations) B->H C->D E MTT Assay D->E F Data Acquisition (Absorbance Measurement) E->F K IC50 Determination F->K G->H I Annexin V/PI Staining H->I J Flow Cytometry Analysis I->J L Apoptosis Quantification J->L K->H Inform Treatment Concentration M Conclusion & Further Steps K->M L->M

Caption: Experimental workflow for in vitro evaluation of this compound.

Materials and Methods

Cell Culture
  • Cell Line: A human cancer cell line relevant to the potential therapeutic area of interest should be chosen. For this protocol, we will use the human breast adenocarcinoma cell line, MCF-7, as an example. It is crucial to ensure the chosen cell line is not misidentified or contaminated.[9]

  • Culture Medium: Recommended medium for the selected cell line (e.g., Dulbecco's Modified Eagle's Medium (DMEM) for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubator: A humidified incubator maintained at 37°C with 5% CO2.[10]

  • Other Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS).

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). The choice of solvent is critical and should be tested for its own cytotoxicity.[11]

  • Working Solutions: Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

Detailed Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Harvest MCF-7 cells that are in their logarithmic growth phase. It is important to handle cells gently to maintain their health and viability.[9][10]

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well clear flat-bottom plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium).[6][8] The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase during the assay.[10]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM down to 0.1 µM).

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration wells.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in medium alone.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

The results should be plotted as percent viability versus the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, can then be determined from this dose-response curve.[6]

Parameter Description Example Data (Hypothetical)
Cell Line Human Breast AdenocarcinomaMCF-7
Treatment Duration 48 hours48 hours
Positive Control DoxorubicinIC50 = 1.2 µM
This compound Test CompoundIC50 = 25.6 µM

Detailed Protocol 2: Annexin V/PI Assay for Apoptosis

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at concentrations around its determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for the previously determined optimal time (e.g., 48 hours).

    • Include vehicle-treated and untreated controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Be sure to collect any floating cells in the medium as they may be apoptotic.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway Visualization

Based on the pro-apoptotic activity of related compounds, a potential mechanism for this compound could involve the intrinsic apoptosis pathway.

ApoptosisPathway Compound 7-Methoxychroman- 3-carboxylic acid Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates ActivatedCaspase9 Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 cleaves ActivatedCaspase3 Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis executes

Caption: A potential intrinsic apoptosis pathway induced by this compound.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following points are critical:

  • Consistency: Use cells from the same passage number for a set of experiments to minimize variability.[9]

  • Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable for validating the assay's performance and interpreting the compound's specific effects.

  • Reproducibility: Each experiment should be performed in triplicate and repeated at least three independent times to ensure the results are reproducible.

  • Orthogonal Assays: If a significant cytotoxic effect is observed, confirming the result with an alternative viability assay (e.g., LDH release assay for necrosis or a caspase activity assay for apoptosis) is highly recommended.

By adhering to this comprehensive protocol, researchers and drug development professionals can generate a robust initial dataset on the in vitro bioactivity of this compound, providing a solid foundation for further preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem.
  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Technology Networks.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery.
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
  • Global College of Pharmaceutical Technology. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • UCHEM. (2025, October 14). 7-Methoxycoumarin-3-carboxylic Acid (CAS: 20300-59-8) - A Versatile Chromene Derivative for Biomedical and Industrial Innovation. UCHEM.
  • NIH National Center for Biotechnology Information. (n.d.). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. PubMed Central.
  • NIH National Center for Biotechnology Information. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid. PubChem.
  • Pan, J., Yin, Y., Zhao, L., & Feng, Y. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382–1390. [Link]
  • CNSD. (n.d.). 7-Methoxycoumarin-3-carboxylic acid, SE. CNSD.
  • Revue Roumaine de Chimie. (n.d.). EXPERIMENTAL AND THEORETICAL ECD STUDY OF THE 7-METHOXYCOUMARIN-3-CARBOXYLIC ACID BINDING TO BSA. Revue Roumaine de Chimie.

Sources

Application Notes and Protocols for In Vivo Administration of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the in vivo administration of 7-methoxychroman-3-carboxylic acid, a versatile intermediate in pharmaceutical development with potential applications in cardiovascular and neurological disorders, as well as antioxidant research.[1][2] Given the limited publicly available data on the in vivo handling of this specific compound, this guide synthesizes established principles of preclinical formulation and administration with the known physicochemical properties of this compound and related chroman structures.

The protocols outlined herein are designed to be adaptable and serve as a robust starting point for preclinical efficacy and pharmacokinetic studies. The core philosophy is to ensure reproducible and ethically sound experimental outcomes.

Understanding the Compound: Physicochemical Profile and Pre-formulation Considerations

This compound is a crystalline powder.[3] Its chemical structure, featuring a chroman backbone and a carboxylic acid moiety, dictates its solubility and potential interactions in vivo.

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [4]
Appearance Off-white crystalline powder[3]
Solubility Soluble in DMSO, DMF, and acetonitrile.[5][6] Likely poor solubility in aqueous solutions at physiological pH.[5][6]
pKa The carboxylic acid group suggests an acidic pKa, leading to ionization at physiological pH.[7][7]

Causality Behind Pre-formulation Strategy: The carboxylic acid group is a critical determinant of the compound's behavior. At physiological pH (~7.4), this group will be predominantly deprotonated, rendering the molecule negatively charged. This ionization generally hinders passive diffusion across biological membranes, potentially limiting oral bioavailability.[7][8] Furthermore, the chroman structure contributes to its lipophilicity. This dual nature—a lipophilic core with an ionizable acidic group—necessitates careful vehicle selection to achieve a stable and bioavailable formulation.

Strategic Selection of Administration Route

The choice of administration route is a pivotal decision in study design, directly impacting the pharmacokinetic profile and therapeutic efficacy of the compound. The optimal route depends on the scientific question being addressed (e.g., screening for efficacy, determining bioavailability, assessing central nervous system penetration).

cluster_0 Route Selection Logic cluster_1 Recommended Routes Initial Screening Initial Screening IP Intraperitoneal (IP) Initial Screening->IP Bypasses first-pass metabolism Faster onset Pharmacokinetics Pharmacokinetics IV Intravenous (IV) Pharmacokinetics->IV 100% Bioavailability Reference for other routes PO Oral (PO) Pharmacokinetics->PO Assess oral bioavailability Clinically relevant route CNS Studies CNS Studies CNS Studies->IP CNS Studies->IV

Caption: Logic for selecting an in vivo administration route.

Route-Specific Considerations:

  • Intraperitoneal (IP) Injection: Recommended for initial efficacy studies. It offers rapid absorption into the systemic circulation and bypasses the harsh environment of the gastrointestinal tract and first-pass metabolism in the liver.[9]

  • Intravenous (IV) Injection: The gold standard for pharmacokinetic studies to determine parameters like clearance, volume of distribution, and absolute bioavailability.[10] This route requires the compound to be in a true solution.

  • Oral Gavage (PO): Essential for evaluating the compound's potential as an orally administered therapeutic.[11] Formulation is critical to overcome poor aqueous solubility and potential degradation.[12]

Formulation Development: Vehicles and Protocols

The low aqueous solubility of this compound necessitates the use of non-aqueous or co-solvent systems. The ideal vehicle should be non-toxic, chemically inert, and not interfere with the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

Recommended Vehicle Systems:

Vehicle SystemCompositionSuitabilityRationale
DMSO/Saline 5-10% DMSO in sterile saline or PBSIV, IPDMSO is an effective solubilizing agent. The concentration should be kept low (<10%) to minimize potential toxicity.
PEG 400/Saline 20-40% PEG 400 in sterile salineIV, IPPolyethylene glycol 400 is a commonly used, well-tolerated co-solvent that enhances solubility.
0.5% Methylcellulose 0.5% (w/v) Methylcellulose in sterile waterPOForms a stable suspension for oral administration of poorly soluble compounds.[13]
Corn Oil 100% Corn OilPO, SCA suitable vehicle for lipophilic compounds, but may not be ideal for a carboxylic acid unless a salt form is used.
Protocol 1: Preparation of a Solution for IV or IP Injection (DMSO/Saline Vehicle)

Objective: To prepare a clear, sterile solution of this compound for intravenous or intraperitoneal administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical centrifuge tubes (e.g., 15 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh the required amount of this compound in a sterile conical tube.

  • Initial Solubilization: Add a small volume of DMSO to the tube. For a final concentration of 10% DMSO, if the final volume is 10 mL, add 1 mL of DMSO.

  • Vortexing: Vortex the mixture vigorously until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Co-solvent Addition: Slowly add the sterile saline or PBS to the DMSO solution while vortexing to prevent precipitation. Add the saline dropwise, especially at the beginning.

  • Final Volume Adjustment: Bring the solution to the final desired volume with saline/PBS.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step for IV administration.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.

Self-Validation Check: The final formulation should be a clear, particulate-free solution. If precipitation occurs upon addition of the aqueous component, consider increasing the percentage of the co-solvent (e.g., PEG 400) or reformulating as a suspension for a different route.

Protocol 2: Preparation of a Suspension for Oral Gavage (Methylcellulose Vehicle)

Objective: To prepare a homogenous and stable suspension of this compound for oral administration.

Materials:

  • This compound

  • Methylcellulose (e.g., 400 cP)

  • Sterile water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring vigorously. It may be necessary to heat the water initially and then cool it to facilitate dissolution.

  • Weigh Compound: Weigh the required amount of this compound.

  • Levigation: Place the powder in a mortar. Add a small amount of the 0.5% methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down aggregates and ensure particle size uniformity.[13]

  • Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously stirring.

  • Homogenization: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Pre-dosing Stirring: Always stir the suspension immediately before drawing each dose to ensure uniform particle distribution.

cluster_0 Oral Suspension Workflow A Weigh Compound & Vehicle B Levigate Compound with small amount of Vehicle A->B Form Paste C Gradually Add Remaining Vehicle B->C Dilution D Homogenize with Magnetic Stirrer C->D Ensure Uniformity E Stir Before Each Dose D->E Maintain Suspension

Caption: Workflow for preparing an oral suspension.

Administration Protocols: Best Practices

Adherence to ethical guidelines and best practices in animal handling is paramount. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Intraperitoneal (IP) Injection (Mouse Model)
  • Restraint: Properly restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

  • Injection: Inject the formulation smoothly.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

Oral Gavage (Mouse Model)
  • Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle to prevent esophageal trauma.

  • Restraint: Restrain the animal firmly, ensuring the head and body are in a straight line.

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes the esophagus. The animal should swallow the needle. Do not force it.

  • Administration: Once the needle is in the correct position (in the stomach), administer the suspension.

  • Withdrawal: Gently remove the needle and return the animal to its cage.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the in vivo administration of this compound. The primary challenges for this compound are its poor aqueous solubility and the potential for limited oral bioavailability due to its carboxylic acid moiety. Researchers should prioritize formulation development and consider initial screening via the intraperitoneal route before embarking on more complex oral bioavailability studies. Future work could explore the synthesis of ester prodrugs to mask the carboxylic acid, potentially enhancing cell permeability and oral absorption.[7]

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Di, L., & Kerns, E. H. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.
  • SlideShare. (2020, December 2). Routes Of Drug Administration.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • Wiemer, A. J., Shippy, W. A., Kilcollins, A. M., & Wiemer, D. F. (2012). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Bioorganic & medicinal chemistry letters, 22(3), 1370–1373.
  • Moser, P., Zelli, R., Sanchez-Garcia, K., Caspar, Y., Faudry, E., & Wong, Y. S. (2025). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • PubMed. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390.
  • Wikipedia. (n.d.). β-Hydroxy β-methylbutyric acid.

Sources

7-methoxychroman-3-carboxylic acid cell culture treatment guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An important introductory note: The scientific literature provides limited specific data on the direct application of 7-methoxychroman-3-carboxylic acid in cell culture experiments. Much of the available research focuses on its role as a versatile chemical intermediate in the synthesis of more complex bioactive molecules, particularly anti-inflammatory and antioxidant agents.[1]

In contrast, the closely related compound, 7-methoxycoumarin-3-carboxylic acid , is well-characterized, especially as a fluorescent probe, and has published data regarding its use and low toxicity in various cell lines.[2][3][4] Due to the structural similarity between the chroman and coumarin cores, this guide will leverage the data on the coumarin derivative as a foundational starting point for developing and optimizing cell culture protocols for this compound. Researchers should treat these protocols as a baseline requiring independent validation.

Section 1: Compound Overview and Mechanism of Action

Profile: this compound

This compound belongs to the chroman class of heterocyclic compounds. Its structure is notable for a dihydropyran ring fused to a benzene ring, with a methoxy group at the 7th position and a carboxylic acid at the 3rd position. This scaffold is a valuable building block in medicinal chemistry.[1] Research indicates its utility as a key intermediate for synthesizing pharmaceuticals targeting cardiovascular and neurological disorders, as well as in the formulation of anti-inflammatory and antioxidant agents.[1]

Key Properties:

PropertyValueSource
CAS Number 3187-51-7[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance Beige powder[1]
Purity ≥ 99% (HPLC)[1]
Storage 0-8 °C[1]
Profile: 7-Methoxycoumarin-3-carboxylic Acid (Reference Compound)

This compound is the unsaturated, fluorescent analogue of the target molecule. It is frequently used as an amine-reactive blue fluorescent probe.[5] Critically for our purposes, its interaction with various cell lines has been documented, showing low cytotoxicity. For example, in K562, Daudi, RPMI-8226, and Jurkat cells, it was found to be non-toxic at concentrations up to 100 µM over a 72-hour exposure.[2][4]

Key Properties:

PropertyValueSource
CAS Number 20300-59-8[6]
Molecular Formula C₁₁H₈O₅[6]
Molecular Weight 220.18 g/mol [6]
Solubility Soluble in DMSO, DMF, Acetonitrile[5][6]
Fluorescence λex ~330-355 nm; λem ~402-405 nm[4][6]
Storage -20°C, Protect from light and moisture[5]
Postulated Biological Activity of Chroman Derivatives

While direct mechanistic studies on this compound are scarce, related chroman and coumarin structures are known to possess significant biological activities. For instance, a structurally similar compound, 8-methoxy-chroman-3-carboxylic acid, has been investigated for its anticancer properties, reportedly by disrupting microtubule dynamics and activating caspase pathways.[7] Furthermore, the chroman scaffold is a core component of molecules developed as anti-inflammatory agents.[8] This suggests that this compound and its derivatives could potentially modulate inflammatory signaling pathways, such as those involving cyclooxygenase (COX) enzymes or cytokine production.

G cluster_0 Postulated Anti-Inflammatory Pathway Compound 7-Methoxychroman-3- carboxylic Acid Derivative Target Cellular Target (e.g., COX-2, NF-κB) Compound->Target Inhibition Inflammation Pro-inflammatory Mediators (Prostaglandins, Cytokines) Target->Inflammation Synthesis / Activation Response Reduced Inflammatory Response Target->Response Direct Modulation Inflammation->Response Leads to

Caption: Postulated anti-inflammatory signaling pathway for chroman derivatives.

Section 2: Protocols for Cell Culture Application

This section provides a detailed, step-by-step guide for researchers to begin working with this compound in a cell culture setting.

Preparation of Stock Solutions

The first critical step is to prepare a high-concentration stock solution that can be serially diluted into cell culture media. Given the lack of specific solubility data for the chroman, we will follow the guidelines for the more soluble coumarin analogue.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated pipette

Protocol:

  • Pre-warm DMSO: Bring the DMSO vial to room temperature to ensure it is completely liquid.

  • Weigh Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of this compound powder. For example, weigh 2.08 mg.

  • Dissolution: Add the powder to a sterile polypropylene tube. To prepare a 10 mM stock solution, add 1.0 mL of DMSO to the 2.08 mg of powder (Molecular Weight = 208.21).

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if particulates remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability. The stock solution in DMSO should be stable for at least one month at -20°C.[4]

Causality Note: Using DMSO is standard for dissolving hydrophobic compounds for cell culture. Preparing a high-concentration stock allows for minimal final solvent concentration in the culture medium, as high levels of DMSO (>0.5%) can be toxic to cells.

Determining Optimal Working Concentration: Cytotoxicity Assay

Before conducting functional assays, it is essential to determine the concentration range of this compound that is non-toxic to the chosen cell line. An MTT, XTT, or resazurin-based assay is recommended.

Workflow:

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Treat Cells with Compound (e.g., 24, 48, 72h) B->C D Add Viability Reagent (e.g., MTT, XTT) C->D E Incubate & Measure Absorbance/Fluorescence D->E F Calculate IC50 & Determine Non-Toxic Concentration Range E->F

Caption: Standard workflow for determining compound cytotoxicity.

Protocol:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Dilutions: Prepare serial dilutions of the 10 mM stock solution in your complete cell culture medium. A suggested starting range, based on the low toxicity of the coumarin analogue, would be from 0.1 µM to 200 µM.[2][4] Always include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%) and an untreated control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for time points relevant to your planned experiments (e.g., 24, 48, and 72 hours).

  • Viability Assessment: At each time point, add the viability assay reagent according to the manufacturer's instructions and measure the output on a plate reader.

  • Data Analysis: Plot cell viability (%) against compound concentration. Determine the IC50 value (the concentration that inhibits 50% of cell growth). For subsequent functional assays, use concentrations well below the IC50 (e.g., at which >90% of cells are viable).

Recommended Starting Concentrations for Cytotoxicity Screening:

Concentration (µM)
200
100
50
25
10
5
1
0.1
Vehicle Control
Untreated Control
General Protocol for Cell Treatment in Functional Assays

Once a non-toxic working concentration is established, you can proceed with functional experiments.

Protocol:

  • Cell Culture: Grow cells to the desired confluency (typically 70-80%) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).

  • Prepare Treatment Medium: Dilute the 10 mM stock solution of this compound into fresh, pre-warmed complete medium to achieve the final desired concentration. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.

  • Treatment Application: Aspirate the existing medium from the cells and gently add the treatment medium.

  • Incubation: Incubate the cells for the experimentally determined duration. This could range from a few hours for signaling pathway studies to several days for differentiation or proliferation assays.

  • Downstream Analysis: Following incubation, harvest the cells. The cell lysate, conditioned medium, or fixed cells can be used for a variety of downstream applications, such as:

    • Western Blotting: To analyze protein expression and signaling pathway activation.

    • qRT-PCR: To measure changes in gene expression.

    • ELISA: To quantify secreted proteins like cytokines from the conditioned medium.

    • Immunofluorescence: To visualize cellular changes.

Trustworthiness Note: Every experiment should include a vehicle control (cells treated with the same concentration of DMSO as the highest compound dose) to ensure that observed effects are due to the compound itself and not the solvent. This is a self-validating step critical for data interpretation.

References

  • Wiemer, A. J., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. PMC, NIH.
  • ResearchGate. (n.d.). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ResearchGate.
  • Setareh Biotech. (n.d.). 7-Methoxycoumarin-3-carboxylic acid, SE. Setareh Biotech.
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid - GHS Classification. National Center for Biotechnology Information.
  • Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences.

Sources

Application Note & Protocols for the Quantitative Analysis of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 7-methoxychroman-3-carboxylic acid, a key intermediate in pharmaceutical and natural product synthesis.[1] We present detailed protocols for two robust analytical methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure accuracy, sensitivity, and reliability in line with industry standards. All protocols are framed within the context of established analytical method validation principles to ensure trustworthy and reproducible results.

Introduction and Analytical Strategy

This compound (C₁₁H₁₂O₄, MW: 208.21 g/mol ) is a versatile heterocyclic building block used in the synthesis of various bioactive molecules.[1] Its accurate quantification is critical for ensuring the quality of starting materials, monitoring reaction kinetics, assessing purity in final products, and conducting pharmacokinetic studies.

The analytical challenges associated with this molecule include its potential presence at low concentrations in complex biological or chemical matrices and the existence of a chiral center at the C-3 position. The choice of analytical method is therefore dictated by the required sensitivity, selectivity, and the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the foundational separation technique.

    • UV Detection: While the chroman structure possesses a UV-active aromatic ring, direct UV detection may lack the sensitivity required for trace-level quantification.[2]

    • Fluorescence Detection (FLD) via Derivatization: For high-sensitivity applications, converting the carboxylic acid moiety into a fluorescent ester via pre-column derivatization is a superior strategy.[3] This process attaches a potent fluorophore, dramatically enhancing the signal-to-noise ratio and lowering detection limits.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for achieving the highest levels of sensitivity and selectivity, particularly in complex sample matrices like plasma.[4][5] By monitoring a specific precursor-to-product ion transition, LC-MS/MS provides unequivocal identification and quantification, minimizing interferences.[6]

  • Chiral Analysis: As this compound is a chiral molecule, distinguishing between its enantiomers is often a regulatory and scientific necessity. This can be achieved using a chiral stationary phase (CSP) column or by derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[7][8]

Principles of Method Validation

To ensure that an analytical method is fit for its intended purpose, it must be validated. The protocols described herein are designed to be fully validated according to guidelines from the International Council for Harmonisation (ICH).[9] Key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[10]

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte in a given range. A correlation coefficient (r²) of >0.99 is typically required.[10][11]

  • Accuracy: The closeness of the measured value to a true or accepted reference value, often expressed as a percentage recovery.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[9]

Protocol 1: Quantification by HPLC-FLD via Pre-Column Derivatization

This protocol details a high-sensitivity method using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) as a fluorescent labeling agent. The carboxylate anion of the analyte acts as a nucleophile, displacing the bromide on Br-Mmc to form a highly fluorescent ester, which is then quantified.[3]

Workflow Overview

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis stock Prepare Stock Solution (1 mg/mL in ACN) standards Create Calibration Standards (e.g., 1-1000 ng/mL) stock->standards add_reagents Add Br-Mmc, K₂CO₃, and 18-Crown-6 standards->add_reagents sample_prep Prepare Sample (Dissolve/Extract in ACN) sample_prep->add_reagents react Heat at 70°C for 45 min add_reagents->react cleanup Cool & Centrifuge react->cleanup inject Inject Supernatant cleanup->inject separate Reverse-Phase C18 Separation inject->separate detect Fluorescence Detection (Ex: ~325 nm, Em: ~395 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.
Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 18-Crown-6

  • Class A volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of anhydrous ACN.[3]

  • Working Standards: Perform serial dilutions of the stock solution with anhydrous ACN to prepare a series of calibration standards. A suggested range is 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 8, 80, and 800 ng/mL).

2. Sample Preparation:

  • Dissolve the sample containing the analyte in anhydrous ACN to achieve a final concentration expected to fall within the calibration range.[3]

  • If the sample is in an aqueous matrix, evaporate it to dryness under a stream of nitrogen and reconstitute the residue in anhydrous ACN.

3. Derivatization Procedure:

  • In a microcentrifuge tube or reaction vial, add 100 µL of your standard, QC, or sample solution.

  • Add 200 µL of a 1 mg/mL solution of Br-Mmc in anhydrous ACN.

  • Add approximately 5 mg of anhydrous K₂CO₃ (to act as a base) and a catalytic amount (~1 mg) of 18-Crown-6 (to enhance the nucleophilicity of the carboxylate).[3]

  • Seal the vial and vortex vigorously for 30 seconds.

  • Heat the mixture at 70°C for 45 minutes.[3]

  • Cool the vial to room temperature and centrifuge at 10,000 x g for 5 minutes to pellet the K₂CO₃.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

4. HPLC-FLD Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: Start at 50% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector: Excitation: 325 nm, Emission: 395 nm.[2]

5. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.995.

  • The calculated concentrations of the calibration standards and QC samples should be within ±15% of their nominal values (±20% for the LOQ).

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is ideal for quantifying this compound in complex biological matrices, such as human plasma, offering superior selectivity and sensitivity.

Workflow Overview

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis spike Spike Plasma with Analyte & Internal Standard ppt Protein Precipitation (Add cold ACN with 0.1% FA) spike->ppt vortex_cent Vortex & Centrifuge (14,000 x g, 10 min) ppt->vortex_cent inject Inject Supernatant vortex_cent->inject separate UPLC C18 Separation inject->separate ionize Electrospray Ionization (Negative Ion Mode) separate->ionize detect MRM Detection (Analyte & IS Transitions) ionize->detect quantify Quantify using Peak Area Ratios detect->quantify

Caption: Workflow for LC-MS/MS analysis of plasma samples.
Materials and Reagents
  • Reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d₃.

  • Control human plasma (K₂EDTA).

  • Acetonitrile (ACN), LC-MS grade.

  • Formic Acid (FA), LC-MS grade.

  • Water, LC-MS grade.

Step-by-Step Methodology

1. Preparation of Standards and QCs:

  • Prepare stock solutions (1 mg/mL) of the analyte and internal standard (IS) in ACN.

  • Prepare working solutions and spike them into control plasma to create calibration standards (e.g., 0.1-100 ng/mL) and QC samples.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of a plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard at a fixed concentration (e.g., 20 ng/mL) and 0.1% formic acid. The acid ensures the carboxylic acid is protonated, improving retention.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A rapid gradient appropriate for UPLC, e.g., 5% B to 95% B in 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions: These must be optimized by infusing the pure compound. For C₁₁H₁₂O₄ (MW 208.21), the deprotonated molecule [M-H]⁻ would be m/z 207.2. A plausible fragmentation would be the loss of CO₂ (m/z 44), leading to a product ion.

    • Analyte: Q1: 207.2 → Q3: 163.2 (Example: [M-H-CO₂]⁻)
    • Internal Standard (d₃): Q1: 210.2 → Q3: 166.2 (Example)

4. Data Analysis and Acceptance Criteria:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against concentration, using a weighted (1/x²) linear regression.

  • Acceptance criteria for accuracy and precision are as per regulatory guidelines (e.g., FDA Bioanalytical Method Validation), typically ±15% of nominal values (±20% at the LOQ).[12]

Expected Performance Characteristics

The following table summarizes the expected performance characteristics for the described methods, based on typical results for similar assays.[11][12]

ParameterHPLC-FLD with DerivatizationLC-MS/MS
Linearity Range 1 - 1000 ng/mL0.1 - 100 ng/mL
Correlation Coeff. (r²) > 0.995> 0.998
Limit of Quant. (LOQ) 1 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Selectivity High (interference from other fluorescent compounds possible)Very High (based on unique mass transition)
Matrix Suitability Clean samples, formulationsComplex matrices (plasma, urine, tissue)

References

  • BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al.
  • ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
  • Gaspar, A., et al. (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Chem. Rev., 114(9), 4960-4992. [Protocol reference within search result].
  • PubMed. (n.d.). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
  • Chem-Impex. (n.d.). 7-Methoxy-chroman-3-carboxylic acid.
  • Tablet, C., et al. (n.d.). EXPERIMENTAL AND THEORETICAL ECD STUDY OF THE 7-METHOXYCOUMARIN-3-CARBOXYLIC ACID BINDING TO BSA. Revue Roumaine de Chimie.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech.
  • Chemodex. (n.d.). 7-Methoxycoumarin-3-carboxylic acid - CAS-Number 20300-59-8.
  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. J Pharm Biomed Anal, 5(7), 665-73.
  • Jiang, M., et al. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry (RSC Publishing).
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Sigma-Aldrich. (n.d.). 7-Methoxycoumarin-3-carboxylic acid.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PubMed Central (PMC). (n.d.). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils.
  • Google Patents. (n.d.). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
  • PubMed Central (PMC). (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • AdipoGen Life Sciences. (n.d.). 7-Methoxycoumarin-3-carboxylic acid.
  • Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
  • ResearchGate. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils.
  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach.
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.
  • Santa Cruz Biotechnology. (n.d.). 7-Methoxycoumarin-3-carboxylic acid.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PubMed. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717.
  • OUCI. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 114450.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitrobenzoic acid for HPLC Analysis.
  • National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Chromatographic Society of India. (2021). Importance of LCMS in Drug Discovery. YouTube.

Sources

Application Note: A Robust HPLC Method for the Quantification of 7-Methoxychroman-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-methoxychroman-3-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase, ensuring excellent peak symmetry and reproducibility. Method optimization focused on controlling the ionization of the carboxylic acid moiety to prevent peak tailing, a common issue with acidic analytes.[3][4][5] The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[6][7][8]

Introduction

This compound is a versatile heterocyclic building block used in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is found in compounds explored for various therapeutic applications. Accurate quantification of this intermediate is critical for ensuring the quality, consistency, and purity of subsequent active pharmaceutical ingredients (APIs).

The primary analytical challenge in the HPLC of aromatic carboxylic acids is managing the secondary interactions between the analyte and the stationary phase. The carboxylic acid group can interact with residual silanols on the silica-based column packing, leading to poor peak shape, specifically tailing.[4][5] This can compromise resolution, accuracy, and sensitivity. Therefore, the core objective of this work was to develop a method that effectively mitigates these interactions to produce a symmetrical, well-defined chromatographic peak. This was achieved through systematic optimization of the mobile phase pH, a critical parameter for controlling the ionization state of acidic compounds.[3][4]

This guide provides a comprehensive walkthrough of the method development strategy, the final optimized protocol, and a complete validation summary, making it suitable for implementation in research, development, and quality control laboratories.

Experimental

Materials and Reagents
  • Analyte: this compound (Purity ≥99%)[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS Grade), Ammonium acetate (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector was used.

ParameterOptimized Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Ammonium Acetate (pH 3.5) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare the aqueous component, dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm membrane filter before use. The final mobile phase is prepared by mixing this buffer with acetonitrile in the specified ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound and dissolve it in a 50 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the linearity study.

Method Development Strategy

The development process was systematic, beginning with column and mobile phase screening and progressing to the fine-tuning of critical parameters. The overall goal was to achieve a retention factor (k) between 2 and 10, a tailing factor (Tf) close to 1.0, and high column efficiency (N).

Workflow Diagram

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Acidic, Aromatic) Col_Select Column Selection (C18, C8, Phenyl) Start->Col_Select MP_Scout Mobile Phase Scouting (ACN vs. MeOH, pH) Col_Select->MP_Scout Det_Select Detector Wavelength (UV Scan) MP_Scout->Det_Select Opt_pH Optimize Mobile Phase pH (Control Ionization) Det_Select->Opt_pH Opt_Org Optimize Organic % (Adjust Retention) Opt_pH->Opt_Org Opt_Temp Optimize Temperature (Improve Peak Shape) Opt_Org->Opt_Temp Opt_Flow Optimize Flow Rate (Balance Time & Efficiency) Opt_Temp->Opt_Flow Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, etc.) Opt_Flow->Validation FinalMethod Final Robust Method Validation->FinalMethod

Caption: Workflow for HPLC Method Development.

Rationale for Parameter Selection
  • Column Selection: A standard C18 column was chosen as the primary stationary phase due to its hydrophobicity, which provides good retention for the aromatic chroman structure.

  • Detector Wavelength: A UV scan of this compound in the mobile phase showed a maximum absorbance at approximately 275 nm. This wavelength was selected to ensure high sensitivity.

  • Mobile Phase pH (Critical Parameter): The pKa of a typical aromatic carboxylic acid is around 4. To ensure the analyte is in a single, non-ionized state (protonated), the mobile phase pH must be set at least 1.5-2 units below the pKa.[3][4] Operating at a low pH (e.g., pH 3.0-3.5) protonates the carboxylic acid, eliminating its negative charge. This minimizes repulsive interactions with the stationary phase and, more importantly, prevents secondary interactions with acidic silanol groups, which is a primary cause of peak tailing.[3][5] A formic acid/ammonium acetate buffer was chosen as it is effective in this pH range and is also compatible with mass spectrometry.

  • Organic Modifier: Acetonitrile was chosen over methanol as it generally provides better peak shape and lower backpressure. The concentration (40%) was adjusted to achieve an optimal retention time of approximately 5-7 minutes.

Optimization Logic Diagram

OptimizationLogic Control Goal: Symmetrical Peak (Tf ≈ 1) Good Retention (k = 2-10) pH pH Control->pH Primary Control Organic Organic Modifier % (ACN) Adjust %B Controls Retention Time (k) Affects Resolution pH:f0->Organic Enables pH:f1->Organic Improves Temp Column Temperature Set to 30-35°C Decreases Viscosity Improves Peak Efficiency Organic->Temp Fine-tuning

Caption: Logic flow for chromatographic optimization.

Method Validation Summary

The final method was validated according to ICH Q2(R1) guidelines.[6][8][9]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time. Peak was pure in forced degradation studies.No interference at RT of analyte
Linearity (R²) 0.9998R² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.45% Intermediate Precision: 0.68%RSD ≤ 2.0%
LOD 0.2 µg/mLReport value
LOQ 0.7 µg/mLReport value
Robustness %RSD < 2.0% for minor changes in flow rate, temperature, and mobile phase pH.Method remains reliable

Detailed Protocols

Protocol 1: HPLC System Operation
  • System Startup: Purge all solvent lines, ensuring no air bubbles are present.

  • Equilibration: Equilibrate the column with the mobile phase (60:40 Buffer:ACN) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Program the injection sequence, including blanks, standards, and samples.

  • Run Sequence: Start the analysis.

  • System Shutdown: After analysis, flush the column with a high organic content mobile phase (e.g., 80% ACN) to remove buffer salts, then store in a suitable solvent like 100% Acetonitrile.

Protocol 2: Forced Degradation Study (for Specificity)
  • Prepare Stock: Prepare a 1 mg/mL solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Dissolve and dilute with mobile phase.

  • Analysis: Inject all stressed samples and an unstressed control. Analyze the chromatograms for peak purity and resolution between the parent peak and any degradants.

Conclusion

The developed RP-HPLC method provides a reliable and efficient means for the quantitative determination of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid, excellent peak symmetry and reproducibility were achieved. The method is fully validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. It is therefore highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC. [Link]
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com. [Link]
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Chem-Impex. 7-Methoxy-chroman-3-carboxylic acid.
  • J&K Scientific LLC. 7-Methoxy-chroman-3-carboxylic acid | 3187-51-7. J&K Scientific. [Link]

Sources

Formulation Strategies for 7-Methoxychroman-3-Carboxylic Acid in Preclinical Animal Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 7-methoxychroman-3-carboxylic acid, a compound of interest in pharmaceutical development, for in vivo animal studies.[1][2] Addressing the anticipated challenge of its poor aqueous solubility, this document outlines systematic pre-formulation evaluations and details pragmatic formulation protocols for oral and parenteral administration. The methodologies are designed to ensure consistent and reproducible dosing, a critical prerequisite for reliable pharmacokinetic and pharmacodynamic assessments in preclinical research.

Introduction: The Significance of Formulation in Preclinical Success

This compound is a versatile heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] As a carboxylic acid derivative of the chroman scaffold, it is under investigation for various biological activities, including antioxidant and anti-inflammatory effects.[1][2] The transition from in vitro discovery to in vivo validation necessitates the development of appropriate vehicle formulations that can deliver the compound to the target site of action in a consistent and bioavailable manner.

The presence of a carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent. At the acidic pH of the stomach, the compound will likely be in its less soluble, protonated form, potentially limiting oral absorption. For parenteral administration, achieving a formulation that is both soluble and physiologically compatible is paramount to avoid precipitation at the injection site and ensure subject welfare.

This guide provides a systematic approach to formulating this compound, beginning with essential pre-formulation characterization and progressing to detailed protocols for creating suitable dosing vehicles for common routes of administration in animal studies.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. This data will inform the selection of the most appropriate formulation strategy.

Physicochemical Properties Summary
PropertyValue/ObservationSignificance for Formulation
Appearance Beige Powder[1]Indicates the solid state of the compound.
Molecular Formula C₁₁H₁₂O₄[1]Provides the elemental composition.
Molecular Weight 208.21 g/mol [1]Influences diffusion and membrane transport.
Solubility Soluble in DMSO, DMF, and acetonitrileUseful for analytical method development and initial stock solutions. Aqueous solubility is expected to be low.
pKa Not experimentally determined. Estimated to be in the range of 3-5 for the carboxylic acid group.Critical for pH-adjustment strategies to enhance solubility.
logP Not experimentally determined. The chroman structure suggests a lipophilic character.A high logP may indicate good membrane permeability but poor aqueous solubility.
Stability Store at 0-8 °C[1]Indicates potential sensitivity to higher temperatures. Stability in formulation vehicles should be assessed.
Recommended Pre-formulation Experiments

A series of initial experiments are crucial to guide the formulation process. The following workflow outlines the key steps.

Figure 1: A streamlined workflow for the essential pre-formulation characterization of this compound.

Formulation Strategies and Protocols for Animal Dosing

The selection of a formulation strategy is contingent on the route of administration, the required dose, and the physicochemical properties of the compound. For poorly water-soluble compounds like this compound, the primary goal is to enhance solubility and maintain stability in the dosing vehicle.

Oral Administration Formulations

Oral dosing is a common and convenient route for preclinical studies. The main challenge is to overcome the poor solubility in the gastrointestinal tract.

For initial studies, a simple suspension can be employed. The use of a wetting agent is crucial to ensure uniform dispersion of the hydrophobic compound.

Protocol: Preparation of a 10 mg/mL Aqueous Suspension

  • Weighing: Accurately weigh 100 mg of this compound.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of Tween® 80 in deionized water.

  • Wetting: In a glass mortar, add a few drops of the vehicle to the powder and triturate to form a smooth paste. This step is critical to ensure proper wetting of the particles.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously stirring.

  • Homogenization: Transfer the suspension to a suitable container and sonicate or vortex thoroughly to ensure a uniform and fine suspension.

  • Storage: Store at 2-8°C and protect from light. Re-suspend thoroughly before each administration.

Given the carboxylic acid moiety, increasing the pH of the vehicle can deprotonate the acid, forming a more soluble salt.

Protocol: Preparation of a 5 mg/mL pH-Adjusted Solution

  • Weighing: Accurately weigh 50 mg of this compound.

  • Initial Dispersion: Disperse the compound in approximately 8 mL of deionized water.

  • pH Adjustment: While stirring, slowly add 1 N NaOH dropwise until the compound dissolves and the pH is between 7.0 and 8.0. Monitor the pH closely with a calibrated pH meter.

  • Final Volume: Adjust the final volume to 10 mL with deionized water.

  • Filtration: Filter the solution through a 0.22 µm syringe filter for sterilization if required for specific study designs.

  • Storage: Store at 2-8°C. Visually inspect for any precipitation before use.

For higher dose requirements, a co-solvent system can be employed to increase the solubility.

Protocol: Preparation of a 20 mg/mL Co-solvent Solution

  • Weighing: Accurately weigh 200 mg of this compound.

  • Solubilization: In a glass vial, dissolve the compound in 2 mL of PEG 400 with gentle warming (not exceeding 40°C) and vortexing.

  • Dilution: Once fully dissolved, add 8 mL of saline (0.9% NaCl) dropwise while continuously stirring to avoid precipitation.

  • Final Solution: The final vehicle composition will be 20% PEG 400 in saline.

  • Storage: Store at room temperature. Observe for any signs of precipitation before dosing.

Parenteral Administration Formulations

Parenteral formulations must be sterile, pyrogen-free, and have a pH close to physiological levels to minimize irritation at the injection site.

This is often the preferred method for parenteral administration if the compound's solubility is sufficient at a physiological pH.

Protocol: Preparation of a 2 mg/mL Sterile Solution

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh 20 mg of this compound into a sterile vial.

  • Initial Dispersion: Add approximately 8 mL of sterile Water for Injection (WFI).

  • pH Adjustment: Aseptically add a sterile solution of 0.1 N NaOH dropwise to dissolve the compound and adjust the pH to 7.4.

  • Final Volume: Bring the final volume to 10 mL with sterile WFI.

  • Isotonicity: If necessary, adjust the tonicity with sterile NaCl or dextrose solution.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control: Perform a visual inspection for particulate matter. For long-term studies, sterility and endotoxin testing are recommended.

For compounds with lower aqueous solubility, a co-solvent system can be used. It is important to select co-solvents with a good safety profile.

Protocol: Preparation of a 10 mg/mL Co-solvent Solution

  • Weighing: In a sterile vial, weigh 100 mg of this compound.

  • Solubilization: Add 1 mL of sterile DMSO and vortex until the compound is fully dissolved.

  • Dilution: In a separate sterile vial, prepare a mixture of 4 mL of PEG 400 and 5 mL of sterile saline.

  • Final Formulation: Slowly add the DMSO solution to the PEG 400/saline mixture while stirring. The final vehicle will be 10% DMSO, 40% PEG 400, and 50% saline.

  • Storage: Store at room temperature, protected from light.

Key Considerations and Best Practices

  • Vehicle Toxicity: Always conduct a vehicle tolerability study in a small group of animals before initiating the main experiment, especially when using co-solvents or surfactants.

  • Dose Volume: Adhere to institutional guidelines for maximum administration volumes for the chosen species and route.

  • Stability: The stability of the formulated compound should be assessed, especially for long-term studies. This can be done by analyzing the concentration of the active ingredient over time using a validated analytical method (e.g., HPLC).

  • Homogeneity: For suspensions, ensure thorough mixing before each dose is withdrawn to guarantee dose accuracy.

Logical Decision Tree for Formulation Selection

The following diagram illustrates a decision-making process for selecting an appropriate formulation strategy.

formulation_selection A Is the required dose soluble in water at neutral pH? B Oral or Parenteral? A->B Yes E Can pH adjustment achieve the desired concentration? A->E No C Is the required dose high? B->C Oral G Is the formulation for IV use? B->G Parenteral D Is a simple suspension acceptable? C->D Yes C->E No D->E No node_suspension node_suspension D->node_suspension Aqueous Suspension F Is a co-solvent system necessary? E->F No node_ph_solution node_ph_solution E->node_ph_solution pH-Adjusted Solution node_cosolvent node_cosolvent F->node_cosolvent Co-solvent System G->F If solubility is insufficient node_iv_solution node_iv_solution G->node_iv_solution Sterile pH-Adjusted Solution

Figure 2: A decision tree to guide the selection of a suitable formulation for this compound based on dose, route, and solubility.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the use of a well-characterized and appropriate formulation. The strategies and protocols outlined in this guide provide a solid starting point for researchers. It is imperative to begin with a thorough pre-formulation assessment to understand the compound's specific physicochemical properties. This data-driven approach will enable the rational selection of excipients and formulation methods, ultimately leading to more reliable and reproducible preclinical data.

References

  • BASF Corp. (n.d.). Innovative excipient solutions for carboxylic acid drug formulations. Patsnap Eureka.
  • Chem-Impex. (n.d.). 7-Methoxy-chroman-3-carboxylic acid.
  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Singh, S., & Singla, A. K. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 101(9), 3149-3166.
  • National Center for Biotechnology Information. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid. PubChem.
  • National Center for Biotechnology Information. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2937-2948.
  • National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(17), 7636-7645.
  • Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.

Sources

Application Notes & Protocols for Investigating 7-Methoxychroman-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

7-Methoxychroman-3-carboxylic acid is a member of the chroman class of heterocyclic compounds, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products, such as tocopherols (Vitamin E).[1] The unique structural characteristics of the chroman ring system, combined with the functional handles of a carboxylic acid and a methoxy group, make this compound and its derivatives compelling candidates for therapeutic development. Published research suggests that compounds with this core structure may have applications in treating cardiovascular and neurological disorders, and possess anti-inflammatory and antioxidant properties.[2] Furthermore, derivatives of the closely related 6-methoxychroman-3-carboxylic acid have been identified as potent and selective inhibitors of ROCK2, a kinase implicated in various diseases.[3] This guide provides a comprehensive experimental framework for researchers to systematically evaluate the therapeutic potential of this compound, with a focus on its potential neuroprotective and anti-inflammatory activities.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundational step in any experimental design. These properties influence its solubility, stability, and bioavailability, which are critical parameters for both in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance Off-white crystalline powder[1]
Purity ≥ 97%[1]

Experimental Design: A Tiered Approach

The following sections outline a logical, tiered approach to the experimental investigation of this compound, progressing from initial in vitro screening to more complex in vivo models and mechanism of action studies.

Tier 1: In Vitro Bioactivity Screening

The initial phase of research should focus on establishing the biological activity of this compound in relevant cell-based models. The primary areas of investigation, based on the known activities of related compounds, are anti-inflammatory and neuroprotective effects.

A widely used and well-validated model for in vitro anti-inflammatory studies is the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[4]

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of key inflammatory mediators, nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT reagent

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation:

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite should be used to quantify NO levels.[4]

  • Cytokine Measurement (ELISA):

    • Use the remaining cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[4][5]

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each parameter.

To evaluate the potential neuroprotective effects of this compound, an in vitro model of neuronal cell death is essential. The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurotoxicity and neuroprotection. Oxidative stress, a key factor in neurodegenerative diseases, can be induced using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Protocol 2: In Vitro Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • MTT reagent

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress:

    • Expose the cells to H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours to induce cell death.

  • Cell Viability and Cytotoxicity Assessment:

    • Measure cell viability using the MTT assay as described in Protocol 1.

    • Measure cytotoxicity by quantifying LDH release into the culture medium using a commercial kit.

Data Analysis: Calculate the percentage of cell viability and the percentage of LDH release relative to the vehicle-treated control and the H₂O₂/6-OHDA-treated group.

Tier 2: In Vivo Proof-of-Concept Studies

Promising results from in vitro assays warrant further investigation in animal models to establish in vivo efficacy.

The carrageenan-induced paw edema model is a classic and well-established acute inflammation model used for the screening of anti-inflammatory drugs.[6]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).

  • Compound Administration:

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

For in vivo neuroprotection studies, a toxin-induced model of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice, can be employed to assess the compound's ability to protect dopaminergic neurons.

Protocol 4: MPTP-Induced Neurodegeneration in Mice

Objective: To determine if this compound can protect against MPTP-induced loss of dopaminergic neurons in the substantia nigra.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • MPTP-HCl

  • Saline

Procedure:

  • Animal Grouping and Compound Administration:

    • Divide mice into groups: Vehicle control, MPTP + vehicle, and MPTP + this compound (at various doses).

    • Administer the test compound or vehicle (e.g., daily p.o.) for a pre-determined period (e.g., 7 days) before and during MPTP administration.

  • MPTP Administration:

    • Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test and open-field test to assess motor coordination and locomotor activity at baseline and after MPTP treatment.

  • Neurochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Measure dopamine and its metabolites in the striatum using HPLC.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

Data Analysis: Compare behavioral scores, dopamine levels, and TH-positive cell counts between the treatment groups and the MPTP + vehicle group.

Tier 3: Mechanism of Action Studies

Once the bioactivity of this compound is confirmed, studies to elucidate its mechanism of action are crucial. Based on the literature for related compounds, potential targets include ROCK2 and MAO-B.

Protocol 5: In Vitro Kinase Inhibition Assay (ROCK2)

Objective: To determine if this compound directly inhibits ROCK2 kinase activity.

Procedure:

  • Utilize a commercial in vitro kinase assay kit for ROCK2. These assays typically measure the phosphorylation of a specific substrate by the kinase in the presence of ATP.

  • Test a range of concentrations of this compound to determine its IC₅₀ value for ROCK2 inhibition.

  • A known ROCK2 inhibitor should be used as a positive control.

Protocol 6: In Vitro MAO-B Inhibition Assay

Objective: To assess the inhibitory effect of this compound on monoamine oxidase B (MAO-B) activity.

Procedure:

  • Use a commercial MAO-B inhibitor screening kit. These kits typically use a fluorometric or colorimetric method to measure the activity of recombinant human MAO-B.

  • Determine the IC₅₀ value of this compound for MAO-B inhibition.

  • A known MAO-B inhibitor (e.g., selegiline) should be used as a positive control.

Visualizing the Experimental Workflow

The following diagrams illustrate the proposed experimental workflows.

Overall Experimental Workflow

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Proof-of-Concept cluster_2 Tier 3: Mechanism of Action Physicochemical Characterization Physicochemical Characterization Anti-inflammatory Assay (RAW 264.7) Anti-inflammatory Assay (RAW 264.7) Physicochemical Characterization->Anti-inflammatory Assay (RAW 264.7) Neuroprotection Assay (SH-SY5Y) Neuroprotection Assay (SH-SY5Y) Physicochemical Characterization->Neuroprotection Assay (SH-SY5Y) Carrageenan Paw Edema (Rat) Carrageenan Paw Edema (Rat) Anti-inflammatory Assay (RAW 264.7)->Carrageenan Paw Edema (Rat) MPTP Model (Mouse) MPTP Model (Mouse) Neuroprotection Assay (SH-SY5Y)->MPTP Model (Mouse) ROCK2 Inhibition Assay ROCK2 Inhibition Assay Carrageenan Paw Edema (Rat)->ROCK2 Inhibition Assay MAO-B Inhibition Assay MAO-B Inhibition Assay MPTP Model (Mouse)->MAO-B Inhibition Assay

A tiered experimental workflow.

In Vitro Anti-inflammatory Protocol Flow

G Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Compound Pre-treat with Compound Seed RAW 264.7 cells->Pre-treat with Compound 24h Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS 1h Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant 24h MTT Assay (Viability) MTT Assay (Viability) Stimulate with LPS->MTT Assay (Viability) after supernatant collection Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Collect Supernatant->ELISA (TNF-α, IL-6)

Flowchart for in vitro anti-inflammatory assays.

Conclusion

This document provides a comprehensive and structured guide for the preclinical evaluation of this compound. By following this tiered approach, researchers can efficiently and systematically investigate its therapeutic potential, starting with fundamental in vitro bioactivity and progressing to in vivo efficacy and mechanism of action studies. The provided protocols are based on established and widely accepted methodologies in the fields of inflammation and neuropharmacology, ensuring the generation of robust and reliable data to support further drug development efforts.

References

  • Pan, J., Yin, Y., Zhao, L., & Feng, Y. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382–1390. [Link]
  • Galenko-Yaroshevsky, P. A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Experimental and Clinical Pharmacology, 86(1), 3-15. [Link]
  • ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.
  • Popik, O., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8089. [Link]
  • Angelova, V. T., et al. (2016). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 30(5), 575-583. [Link]
  • ResearchGate. (n.d.). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B.
  • Al-Ostoot, F. H., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2971–2984. [Link]
  • Chen, C. C., et al. (2016). Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity. Molecules, 21(8), 1058. [Link]
  • InVivo Biosystems. (n.d.). Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers.
  • Cárdenas-Pérez, S., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. Antioxidants, 12(7), 1435. [Link]

Sources

Application Notes and Protocols for 7-Methoxychroman-3-carboxylic Acid in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Potential of the Chroman Scaffold in Drug Discovery

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 7-methoxychroman-3-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents.[1] Its utility has been noted in the development of pharmaceuticals targeting cardiovascular and neurological disorders, as well as in the formulation of potential anti-inflammatory and antioxidant agents.[1] The carboxylic acid moiety, in particular, is a key functional group in many drugs, often playing a critical role in drug-target interactions through hydrogen bonding and electrostatic interactions.[2][3]

Recent research has highlighted the potential of derivatives of the closely related 6-methoxychroman-3-carboxylic acid as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This discovery underscores the value of the methoxychroman-carboxylic acid scaffold in developing targeted therapies. Given this precedent, this compound represents a valuable query molecule for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of a variety of biological targets.

This document provides a detailed guide for the application of this compound in HTS assays, with a particular focus on a hypothetical screening campaign to identify novel ROCK2 inhibitors. The protocols and principles described herein are, however, adaptable to other relevant biological targets.

Distinguishing this compound from its Fluorescent Analogue

It is crucial to distinguish this compound from the structurally related but functionally distinct compound, 7-methoxycoumarin-3-carboxylic acid. While both share a similar nomenclature, the latter is a well-known fluorescent molecule used for labeling peptides, nucleotides, and in the development of fluorescent probes.[4] In contrast, this compound is not inherently fluorescent and serves primarily as a structural scaffold for chemical library synthesis and subsequent biological screening.

Conceptual Framework: High-Throughput Screening with this compound

The primary goal of incorporating this compound into an HTS campaign is to explore its potential as a core structure for identifying "hit" compounds that modulate a specific biological target.[5] The general workflow for such a campaign is outlined below.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Follow-up Target_Selection Target Selection (e.g., ROCK2) Assay_Development Assay Development (e.g., FP-based) Target_Selection->Assay_Development HTS High-Throughput Screening Assay_Development->HTS Compound_Library Compound Library (containing 7-MC-3-CA derivatives) Compound_Library->HTS Data_Acquisition Data Acquisition & Primary Analysis HTS->Data_Acquisition Hit_Confirmation Hit Confirmation Data_Acquisition->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Figure 1: Conceptual workflow for an HTS campaign utilizing this compound derivatives.

Application Protocol: Fluorescence Polarization-Based HTS Assay for ROCK2 Inhibitors

This protocol details a competitive fluorescence polarization (FP) assay designed to identify inhibitors of ROCK2 kinase. The principle of this assay is based on the change in polarization of fluorescently labeled tracer molecule upon binding to the ROCK2 protein. Small molecule inhibitors from a library derived from this compound will compete with the tracer for binding to the kinase, leading to a decrease in fluorescence polarization.[6][7]

I. Materials and Reagents
ReagentSupplierCatalog No.Storage
Recombinant Human ROCK2 (catalytic domain)BPS Bioscience40086-80°C
Fluorescent Tracer (e.g., a known fluorescently-labeled ROCK inhibitor)Custom SynthesisN/A-20°C
This compound derived libraryIn-house/VendorN/A-20°C
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-houseN/A4°C
DMSO (Assay Grade)Sigma-AldrichD2650RT
384-well, low-volume, black, round-bottom platesCorning3820RT
II. Step-by-Step Experimental Protocol
  • Compound Plate Preparation:

    • Prepare a master stock of each compound from the this compound derived library at 10 mM in 100% DMSO.

    • Using an acoustic liquid handler, create intermediate compound plates by diluting the master stock to 1 mM in DMSO.

    • For the final assay plate, further dilute the compounds to a starting concentration of 100 µM in assay buffer. This will result in a final assay concentration of 10 µM (assuming a 1:10 dilution in the final assay volume).

  • Reagent Preparation:

    • Thaw the recombinant ROCK2 and fluorescent tracer on ice.

    • Prepare a 2X ROCK2 solution in assay buffer at a concentration of 20 nM.

    • Prepare a 2X fluorescent tracer solution in assay buffer at a concentration of 2 nM. The optimal concentrations of protein and tracer should be determined empirically during assay development.

  • Assay Procedure (384-well format):

    • Step 1: Compound Addition: Add 2 µL of the 100 µM compound solutions to the appropriate wells of the 384-well assay plate. For control wells, add 2 µL of assay buffer with 1% DMSO (negative control) or a known ROCK2 inhibitor (positive control).

    • Step 2: ROCK2 Addition: Add 8 µL of the 2X ROCK2 solution to all wells.

    • Step 3: Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 30 minutes at room temperature, protected from light.

    • Step 4: Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells. The final assay volume is 20 µL.

    • Step 5: Final Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader (e.g., PerkinElmer EnVision) with excitation and emission wavelengths appropriate for the chosen fluorophore.

III. Data Analysis and Hit Identification
  • Calculate Percent Inhibition: The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

    • mP_sample: millipolarization value of the test compound well.

    • mP_min: average millipolarization of the positive control wells (e.g., known ROCK2 inhibitor).

    • mP_max: average millipolarization of the negative control wells (DMSO).

  • Hit Criteria: A common threshold for identifying a "hit" in a primary screen is a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

Data_Validation cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Lead Progression Primary_HTS Primary HTS at single concentration Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., biochemical kinase assay) Hit_Identification->Orthogonal_Assay Counter_Screen Counter-Screen (to identify false positives) Hit_Identification->Counter_Screen SAR Structure-Activity Relationship Studies Dose_Response->SAR Orthogonal_Assay->SAR Counter_Screen->SAR In_Vitro_Cellular In Vitro Cellular Assays SAR->In_Vitro_Cellular

Figure 2: Workflow for hit validation and progression following a primary HTS campaign.

Broader Applications in HTS

While the detailed protocol focuses on ROCK2 inhibition, the this compound scaffold can be explored in other HTS campaigns based on the known biological activities of related compounds.

  • Anti-inflammatory Assays: HTS-compatible assays for key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) can be employed to screen libraries derived from this compound.[8][9] These are often spectrophotometric or cell-based assays measuring the production of inflammatory mediators.[10][11]

  • Antioxidant Assays: Several HTS assays are available to measure antioxidant activity, such as the oxygen radical absorbance capacity (ORAC) assay or the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[12][13] These assays can be adapted to a high-throughput format to screen for compounds with radical scavenging properties.

Conclusion

This compound is a promising starting point for the discovery of novel bioactive molecules. Its application in high-throughput screening, particularly when targeting kinases such as ROCK2, offers a scientifically grounded approach to identifying new therapeutic leads. The provided fluorescence polarization-based protocol serves as a robust template for such a screening campaign. By leveraging the versatility of the chroman scaffold and the power of HTS, researchers can efficiently explore the chemical space around this privileged structure to uncover compounds with significant therapeutic potential.

References

  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: N
  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: PubMed URL:[Link]
  • Title: Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases Source: PubMed URL:[Link]
  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: Springer N
  • Title: High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders Source: PubMed URL:[Link]
  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Source: Semantic Scholar URL:[Link]
  • Title: The Use of AlphaScreen Technology in HTS: Current St
  • Title: High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders Source: ResearchG
  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC - PubMed Central URL:[Link]
  • Title: High throughput screening of 15040 chemical compounds for ROCK2...
  • Title: High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries Source: PubMed URL:[Link]
  • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Hindawi URL:[Link]
  • Title: Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from N
  • Title: (PDF)
  • Title: Facilitating Drug Discovery: An Automated High-content Inflammation Assay in Zebrafish Source: Journal of Visualized Experiments URL:[Link]
  • Title: Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction Source: PubMed Central URL:[Link]
  • Title: ROCK2 Kinase Assay Kit Source: BPS Bioscience URL:[Link]
  • Title: Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology Source: N
  • Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds Source: News-Medical.net URL:[Link]
  • Title: Carboxylic acid (bio)isosteres in drug design Source: PubMed - NIH URL:[Link]
  • Title: Design and Implementation of High-Throughput Screening Assays Source: ResearchG
  • Title: Chapter 1: HTS Methods: Assay Design and Optimisation Source: Royal Society of Chemistry URL:[Link]
  • Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents Source: N
  • Title: Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 Source: N
  • Title: Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens Source: PMC - PubMed Central URL:[Link]
  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL:[Link]
  • Title: Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simul
  • Title: High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases Source: PubMed Central URL:[Link]
  • Title: High-throughput Assays for Superoxide and Hydrogen Peroxide: Design of a Screening Workflow to Identify Inhibitors of NADPH Oxidases.
  • Title: Chapter 14: Advanced Research Methodology for Nutraceuticals (High Throughput Screening Assays for Discovering Bioactive Constituents in Functional Foods and Artificial Intelligence) Source: Royal Society of Chemistry URL:[Link]
  • Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Bentham Science URL:[Link]
  • Title: Structure Property Relationships of Carboxylic Acid Isosteres Source: ACS Public
  • Title: High-Throughput Screening Assays Source: Assay Genie URL:[Link]
  • Title: trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman Source: PubChem URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Methoxychroman-3-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-methoxychroman-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth, evidence-based solutions and troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, which includes a largely non-polar chroman backbone and a polar carboxylic acid group, this compound is anticipated to have limited solubility in aqueous solutions at neutral pH.[1] It is expected to be more soluble in organic solvents, particularly polar aprotic solvents. One supplier notes its favorable solubility profile contributes to its utility in various chemical processes.[2] A structurally similar compound, 8-methoxy-chroman-3-carboxylic acid, is noted to have its lipophilicity enhanced by the methoxy group, potentially influencing its solubility in organic solvents.[3] Another related compound, 7-methoxycoumarin-3-carboxylic acid, is soluble in DMSO, DMF, and acetonitrile.[4][5][6]

Q2: I'm observing poor solubility of this compound in my aqueous buffer. Why is this happening?

The poor aqueous solubility of this compound is primarily due to the presence of the carboxylic acid functional group and the overall lipophilicity of the chroman ring system. Carboxylic acids are weak acids and tend to be less soluble in their protonated (neutral) form.[7][8] At neutral or acidic pH, the carboxylic acid group is largely protonated, reducing its ability to form favorable interactions with water molecules. Most carboxylic acids have pKa values in the range of 4-5, meaning at a pH below this, the protonated, less soluble form dominates.[8][9]

Q3: How can I improve the aqueous solubility of this compound for my experiments?

Several strategies can be employed to enhance the aqueous solubility of this compound. The most direct method is through pH adjustment.

pH Adjustment: By increasing the pH of the solution to a level above the pKa of the carboxylic acid, you can deprotonate the carboxyl group, forming a more soluble carboxylate salt.[7][10][11] A general rule of thumb is to adjust the pH to be at least two to three units above the pKa of the acid.[10]

For a visual representation of this process, see the workflow diagram below.

G cluster_0 pH Adjustment Workflow for Solubility Enhancement A Start: Insoluble this compound in aqueous buffer (pH < pKa) B Add a base (e.g., NaOH, KOH) dropwise while monitoring pH A->B Initiate pH modification C Continue base addition until pH is > pKa (e.g., pH 7.4-8.0) B->C Titration D Observe dissolution of the compound C->D Deprotonation leads to increased solubility E Result: Soluble carboxylate salt of this compound in solution D->E Achieve desired concentration

Caption: Workflow for enhancing solubility via pH adjustment.

Q4: Are there alternative methods to pH adjustment for improving solubility?

Yes, several other techniques can be utilized, particularly if pH modification is not suitable for your experimental system.

  • Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of poorly water-soluble compounds.[12][13][14] Commonly used co-solvents include dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), ethanol, and polyethylene glycols (PEGs).[13] These solvents work by reducing the polarity of the aqueous environment, making it more favorable for the solute to dissolve.[14]

  • Surfactants: Surfactants can be used to form micelles that encapsulate poorly soluble drugs, thereby increasing their apparent solubility in water.[15] Common pharmaceutical surfactants include sodium dodecyl sulfate (SDS) and polysorbates.[15]

  • Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, enhancing their solubility.[13][16]

The decision tree below can help guide your selection of a suitable solubilization method.

G A Start: Solubility Issue with this compound B Is pH modification compatible with your experiment? A->B C Yes B->C D No B->D E Adjust pH to > pKa (e.g., pH 7.4-8.0) using a suitable base C->E F Consider co-solvents (e.g., DMSO, PEG) D->F G Consider surfactants (e.g., Polysorbate 80) D->G H Consider complexation agents (e.g., Cyclodextrins) D->H I Is the final concentration of the organic solvent acceptable? F->I J Yes I->J K No I->K L Proceed with co-solvent system J->L M Explore other methods or consult with a formulation scientist K->M

Caption: Decision tree for selecting a solubilization strategy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution after initial dissolution with base. The pH of the solution may have drifted downwards, causing the compound to protonate and precipitate. This can happen due to the introduction of acidic reagents or atmospheric CO2 absorption.Re-check the pH of your solution and adjust it back to the desired alkaline range. Consider using a buffer system to maintain a stable pH.[17]
The use of a co-solvent is causing cellular toxicity in my in vitro assay. Many organic solvents can be toxic to cells, even at low concentrations.Determine the maximum tolerable concentration of the co-solvent for your specific cell line. If toxicity remains an issue, consider alternative, less toxic co-solvents or explore other solubilization methods like the use of surfactants or cyclodextrins.[12]
The compound is not dissolving even after significant pH adjustment. The intrinsic solubility of the compound in the chosen aqueous system might be extremely low, even in its salt form.In such cases, a combination of methods may be necessary. For example, you could use a buffered co-solvent system where the pH is maintained in the alkaline range.
I need to prepare a high-concentration stock solution in an organic solvent. Not all organic solvents will be equally effective.Based on data for similar compounds, polar aprotic solvents are a good starting point.[4][5][6] It is advisable to perform small-scale solubility tests in a few selected solvents to determine the most suitable one for your desired concentration.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of the Compound Suspension:

    • Weigh the desired amount of this compound.

    • Add the compound to your chosen aqueous buffer (e.g., Phosphate Buffered Saline, Tris buffer) at the target final volume.

    • Stir the suspension at room temperature.

  • pH Titration:

    • While stirring, slowly add a dilute solution of a suitable base (e.g., 1 M NaOH) dropwise.

    • Monitor the pH of the suspension continuously using a calibrated pH meter.

  • Dissolution and Final Adjustment:

    • Continue adding the base until the compound is fully dissolved.

    • Once dissolved, make any final, minor pH adjustments to reach your target experimental pH.

    • If necessary, sterile-filter the final solution.

Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Solvent Selection:

    • Based on available data and the "like dissolves like" principle, select a suitable organic co-solvent (e.g., DMSO).

  • Dissolution:

    • Weigh the desired amount of this compound.

    • Add the co-solvent to the compound to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Use in Aqueous Solutions:

    • When preparing your final experimental solution, add the stock solution to your aqueous buffer dropwise while vortexing to avoid precipitation.

    • Ensure the final concentration of the co-solvent in your experimental medium is below the level that may cause artifacts or toxicity.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Google AI.
  • Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector - American Chemical Society. (2010-03-09). American Chemical Society.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. JOCPR.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019-03-09). MDPI. [Link]
  • 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8. Millipore Sigma.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. LookChem. [Link]
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021-07-26). Ascendia Pharma. [Link]
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024-02-29). GSC Online Press. [Link]
  • 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941 - PubChem. PubChem. [Link]
  • Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed - NIH. PubMed. [Link]
  • (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - ResearchGate.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Aston University.
  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC - NIH. (2022-05-25).
  • What is the standard pH of carboxylic acids? - Quora. (2021-08-11). Quora.
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - GUPEA. University of Gothenburg.
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
  • What pH for Complete Reprotonation of an Acid? : r/chemhelp - Reddit. (2019-10-04). Reddit.
  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025-03-06). ChemRxiv. [Link]
  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019-04-18). Reddit.
  • pH - Wikipedia. Wikipedia. [Link]
  • pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]
  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023-03-09). Reddit.

Sources

Technical Support Center: Synthesis of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve a robust and reproducible synthesis.

Introduction to the Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. A common and effective route to this molecule involves a three-step process, which we will dissect in detail. Understanding the causality behind each step is crucial for successful synthesis and troubleshooting.

The overall synthetic workflow is as follows:

Synthetic_Workflow cluster_0 Step 1: Coumarin Formation cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Ester Hydrolysis A 2-Hydroxy-4- methoxybenzaldehyde + Diethyl Malonate B Ethyl 7-methoxycoumarin- 3-carboxylate A->B Knoevenagel Condensation C Ethyl 7-methoxychroman- 3-carboxylate B->C Catalytic Hydrogenation D 7-Methoxychroman-3- carboxylic Acid C->D Acid or Base Catalyzed

Caption: Synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Step 1: Knoevenagel Condensation for Ethyl 7-methoxycoumarin-3-carboxylate

The Knoevenagel condensation is a reliable method for forming the coumarin core.[1][2] However, yield and purity can be affected by several factors.

Q1: My yield of ethyl 7-methoxycoumarin-3-carboxylate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Knoevenagel condensation can often be attributed to suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Concentration:

    • Insight: The choice of base catalyst is critical. While piperidine is commonly used, other bases like L-proline or even immobilized catalysts can offer advantages in terms of yield and ease of workup.[3] The catalyst concentration is also important; typically, a catalytic amount (e.g., 10 mol%) is sufficient.

    • Actionable Advice: If using piperidine, ensure it is fresh and colorless. If yields are still low, consider screening other amine catalysts. Ensure the molar ratio of the catalyst is appropriate for your reaction scale.

  • Reaction Temperature:

    • Insight: Temperature plays a significant role. While some Knoevenagel condensations proceed at room temperature, others require heating to drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition of starting materials or product.

    • Actionable Advice: If your reaction is sluggish at room temperature, try gentle heating (e.g., 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting materials are consumed.

  • Water Removal:

    • Insight: The Knoevenagel condensation produces water as a byproduct. The presence of water can hinder the reaction equilibrium.[2]

    • Actionable Advice: Employing a Dean-Stark apparatus to remove water azeotropically during the reaction can significantly improve the yield. Alternatively, adding molecular sieves to the reaction mixture can also be effective.

  • Purity of Starting Materials:

    • Insight: The purity of 2-hydroxy-4-methoxybenzaldehyde and diethyl malonate is paramount. Impurities in the aldehyde, such as the corresponding carboxylic acid, can interfere with the basic catalyst.

    • Actionable Advice: Use freshly purified starting materials. 2-hydroxy-4-methoxybenzaldehyde can be recrystallized, and diethyl malonate can be distilled if necessary.

Q2: I am observing significant side product formation during the Knoevenagel condensation. What are these byproducts and how can I minimize them?

A2: Side product formation is a common issue. The most likely side products are bis-adducts or self-condensation products of diethyl malonate.

  • Insight: The formation of a bis-adduct, where a second molecule of the aldehyde reacts with the product, can occur if the reaction conditions are too harsh or if the stoichiometry is not well-controlled.[2]

  • Actionable Advice:

    • Control Stoichiometry: Use a slight excess of diethyl malonate (e.g., 1.1 equivalents) to ensure the complete consumption of the aldehyde.

    • Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC and stop it once the desired product is the major spot.

    • Catalyst Quenching: Upon completion, quench the reaction by adding a mild acid (e.g., dilute HCl) to neutralize the basic catalyst and prevent further reactions during workup.

Step 2: Selective Reduction of Ethyl 7-methoxycoumarin-3-carboxylate

The selective reduction of the coumarin's α,β-unsaturated double bond to form the chroman ring without affecting the ester group is a critical step.

Q3: My reduction of the coumarin double bond is incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion?

A3: Incomplete reduction is often due to catalyst deactivation or insufficient reducing agent.

  • Catalytic Hydrogenation (e.g., Pd/C):

    • Insight: Catalytic hydrogenation is a clean and efficient method for this transformation. However, the catalyst can be poisoned by impurities in the substrate or solvent.

    • Actionable Advice:

      • Catalyst Loading and Quality: Ensure you are using a high-quality catalyst with an appropriate loading (typically 5-10 mol% of palladium on carbon).

      • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can often drive the reaction to completion.

      • Solvent Choice: Use a high-purity, degassed solvent like ethanol or ethyl acetate.

      • Substrate Purity: Ensure your ethyl 7-methoxycoumarin-3-carboxylate is free from any potential catalyst poisons.

  • Sodium Borohydride with a Co-catalyst (e.g., NiCl₂):

    • Insight: Sodium borohydride alone is generally not strong enough to reduce the coumarin double bond efficiently. However, the in-situ formation of nickel boride from NiCl₂ and NaBH₄ creates a more potent reducing agent that can selectively reduce the double bond.

    • Actionable Advice:

      • Reagent Stoichiometry: Carefully control the stoichiometry of NiCl₂ and NaBH₄. An excess of NaBH₄ is typically required.

      • Temperature Control: The reaction can be exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of NaBH₄ to control the reaction rate and prevent side reactions.

Q4: I am observing over-reduction of the ester group to an alcohol during the reduction step. How can I improve the selectivity?

A4: Over-reduction of the ester is a common challenge, especially with more powerful reducing agents.

  • Insight: While sodium borohydride is generally selective for aldehydes and ketones over esters, its reactivity can be enhanced under certain conditions, leading to ester reduction.[4][5] Catalytic hydrogenation can also lead to ester reduction under harsh conditions (high pressure and temperature).

  • Actionable Advice:

    • Milder Reducing Agents: If using a borohydride-based system, avoid stronger reagents like lithium aluminum hydride, which will readily reduce both the double bond and the ester.[6] Stick with NaBH₄ and a suitable co-catalyst under controlled temperature conditions.

    • Optimize Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, perform the reaction at room temperature and moderate hydrogen pressure (e.g., 1-3 atm). Monitor the reaction carefully and stop it as soon as the starting material is consumed.

Table 1: Comparison of Reduction Methods

Reduction MethodTypical ConditionsAdvantagesPotential Issues
Catalytic HydrogenationPd/C, H₂ (1-3 atm), Ethanol, RTClean, high yield, easy workupCatalyst poisoning, potential for over-reduction
NaBH₄ / NiCl₂Methanol/THF, 0 °C to RTGood selectivity, avoids high pressureExothermic, requires careful control of stoichiometry
Step 3: Hydrolysis of Ethyl 7-methoxychroman-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q5: The hydrolysis of my ethyl 7-methoxychroman-3-carboxylate is slow or incomplete. What can I do to improve the conversion?

A5: Incomplete hydrolysis can be due to several factors, including the choice of hydrolysis conditions and the stability of the substrate.

  • Base-Catalyzed Hydrolysis (e.g., NaOH or KOH):

    • Insight: This is a common method for ester hydrolysis. The use of a co-solvent like THF or methanol can help with the solubility of the ester in the aqueous base.

    • Actionable Advice:

      • Increase Temperature: Heating the reaction mixture (e.g., to reflux) can significantly increase the rate of hydrolysis.

      • Increase Base Concentration: Using a higher concentration of the base (e.g., 2-4 M NaOH) can also accelerate the reaction.

      • Monitor by TLC: Track the disappearance of the starting material to determine the reaction endpoint.

  • Acid-Catalyzed Hydrolysis (e.g., HCl or H₂SO₄):

    • Insight: Acid-catalyzed hydrolysis is an alternative, but it can sometimes be slower than base-catalyzed hydrolysis.

    • Actionable Advice: Use a mixture of a strong acid and a suitable solvent (e.g., acetic acid/water/H₂SO₄) and heat to reflux.

Q6: I am concerned about potential side reactions during hydrolysis, such as the opening of the chroman ring. Is this a valid concern?

A6: While the chroman ring is generally stable, harsh hydrolytic conditions could potentially lead to side reactions.

  • Insight: The ether linkage in the chroman ring is relatively stable to basic conditions. However, under strongly acidic and high-temperature conditions, cleavage of the ether is a possibility, although less likely for this specific substrate.

  • Actionable Advice:

    • Prefer Basic Hydrolysis: Base-catalyzed hydrolysis is generally milder towards the chroman ring system.

    • Moderate Conditions: Avoid excessively harsh conditions (e.g., prolonged boiling in concentrated strong acids).

    • Careful Workup: After base-catalyzed hydrolysis, carefully acidify the reaction mixture with a cold, dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product. Avoid adding a large excess of strong acid.

Purification and Characterization

Q7: What is the best way to purify the final product, this compound?

A7: The purification strategy will depend on the nature of the impurities present.

  • Recrystallization:

    • Insight: If the crude product is relatively pure, recrystallization is an excellent method for obtaining high-purity material.

    • Actionable Advice: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethyl acetate or ethanol) and then add a solvent in which it is less soluble (e.g., hexanes or water) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.

  • Column Chromatography:

    • Insight: If the crude product contains impurities with similar solubility to the product, column chromatography may be necessary.

    • Actionable Advice: Use silica gel as the stationary phase. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing on the column.

  • Acid-Base Extraction:

    • Insight: This technique can be used to separate the acidic product from neutral or basic impurities.

    • Actionable Advice: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer with a dilute acid to precipitate the pure carboxylic acid, which can then be collected by filtration.

Experimental Protocols

Protocol 1: Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and a suitable solvent (e.g., toluene or ethanol).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using toluene, remove the solvent under reduced pressure. If using ethanol, the product may precipitate upon cooling.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Selective Reduction via Catalytic Hydrogenation
  • Dissolve ethyl 7-methoxycoumarin-3-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol) in a hydrogenation flask.

  • Add 10% palladium on carbon (5-10 mol% by weight of Pd).

  • Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude ethyl 7-methoxychroman-3-carboxylate.

Protocol 3: Ester Hydrolysis
  • Dissolve the crude ethyl 7-methoxychroman-3-carboxylate (1 equivalent) in a mixture of ethanol and 2 M aqueous sodium hydroxide.

  • Heat the mixture to reflux and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization.

References

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide
  • The Knoevenagel Condens
  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gel
  • Synthesis of Chroman-2-ones by Reduction of Coumarins
  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated c
  • Knoevenagel Condens
  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin
  • What are the byproducts of reduction with borohydride? : r/chemistry
  • Malonic acid, benzal-, diethyl ester - Organic Syntheses Procedure
  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA)
  • Synthetic Pathways to Substituted Coumarins: A Comprehensive Guide
  • Coumarins Synthesis and Transformation via C–H Bond Activ
  • Coumarin synthesis - Organic Chemistry Portal
  • Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles
  • synthesis of coumarin derivatives via pechmann condensation and nitr
  • Sodium Borohydride - Common Organic Chemistry
  • Asymmetric conjugate reductions of coumarins.
  • Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium c
  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts
  • Chemistry of partially reduced coumarins and chromones
  • Application Notes and Protocols: 8-Methoxy-chroman-3-carboxylic Acid as a Versatile Intermediate for Anti-inflamm
  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condens
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry
  • Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphon
  • US5387713A - Process for purification of carboxylic acids - Google P
  • Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study
  • Coumarin Synthesis Via The Pechmann Reaction
  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroarom
  • A study on the selective hydrogenation of nitroaromatics to N-arylhydroxylamines using a supported Pt nanoparticle c
  • 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941 - PubChem
  • N-tert-BUTYL ADAMANTANYL-1-YL-CARBAM
  • Synthesis of 3-Hexyl-4-carboxylic acid-6,7-dimethoxy Isocoumarin

Sources

Technical Support Center: Stability of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of this compound in various experimental settings. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a versatile intermediate in the synthesis of bioactive molecules and pharmaceuticals.[1] Its stability is a critical parameter that can influence the outcome of chemical reactions, the accuracy of analytical measurements, and the shelf-life of stock solutions. This guide provides a framework for understanding and evaluating the stability of this compound in different solvents and under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[2] Recommended storage temperatures are typically between 0-8 °C.[1][3]

Q2: How should I prepare and store stock solutions of this compound?

The choice of solvent for stock solutions is critical and depends on the intended application. For short-term use, dissolving the compound in a high-purity, anhydrous aprotic solvent such as DMSO or DMF is recommended. These solutions should be stored at low temperatures (e.g., -20°C) and protected from light.[4] Due to the potential for hydrolysis and other degradation pathways, preparing fresh solutions for sensitive experiments is the best practice.

Q3: I am observing a loss of potency of my compound in a protic solvent like methanol. What could be the cause?

Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate the esterification of the carboxylic acid group if an alcohol is the solvent, or other solvolysis reactions. The chroman ring system itself can also be susceptible to acid- or base-catalyzed degradation. It is advisable to evaluate the stability of the compound in your specific solvent system over the time course of your experiment.

Q4: Can I use aqueous buffers to dissolve this compound?

The solubility of this compound in aqueous buffers will be pH-dependent. The carboxylic acid will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. However, the stability in aqueous solutions can be a concern. Hydrolysis of the methoxy group or degradation of the chroman ring can be accelerated at non-neutral pH and elevated temperatures.[5] Therefore, a stability study in your chosen buffer is highly recommended.

Q5: How can I quickly assess if my compound is degrading?

A simple way to get a preliminary assessment of degradation is to use High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[6] Inject a freshly prepared solution and compare its chromatogram to that of a solution that has been stored or stressed. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis of a stock solution. Degradation of the compound.Prepare a fresh stock solution. Perform a forced degradation study to identify potential degradants. Ensure proper storage conditions (low temperature, protection from light and moisture).[2][4]
Inconsistent results in biological assays. Instability of the compound in the assay medium.Evaluate the stability of the compound in the assay buffer over the duration of the experiment. Consider using a more stable solvent for initial dissolution before diluting into the assay medium.
Change in color or appearance of the solid compound. Potential degradation upon storage.Do not use the compound. Re-order from a reputable supplier. Review your storage conditions to ensure they are optimal.
Poor solubility in the desired solvent. The solvent may not be appropriate for the compound's polarity.Consult solubility data for similar compounds.[7] Try a small-scale solubility test with a range of solvents from non-polar to polar aprotic and protic. For aqueous solutions, adjusting the pH might improve solubility.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.[8][9][10][11][12] This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the solvent to be tested to a final concentration suitable for analytical detection (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Studies

Perform the following stress tests on the working solutions. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Add an equal volume of 1 M HCl to the working solution.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Add an equal volume of 1 M NaOH to the working solution.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to the working solution.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Incubate the working solution at 60°C for 24 hours.

  • Photostability:

    • Expose the working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

    • A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 3: Analytical Method for Stability Monitoring

A stability-indicating analytical method, typically reverse-phase HPLC, is crucial for separating the parent compound from any degradation products.[6][14][15]

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where the compound has maximum absorbance.

  • Analysis: Calculate the percentage of the parent compound remaining and the relative percentage of any degradation products. For identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[16]

Data Presentation and Interpretation

The results of the forced degradation studies can be summarized in a table to provide a clear overview of the stability profile of this compound.

Table 1: Example Stability Data for this compound in Acetonitrile

Stress ConditionIncubation Time (hours)Temperature (°C)% Parent Compound RemainingNumber of Degradation Products
Control242599.80
0.5 M HCl246085.22
0.5 M NaOH246070.53
3% H₂O₂242595.11
Thermal246098.90
Photolytic--92.31

Note: The data in this table is illustrative and should be replaced with experimental results.

Visualizing the Workflow and Potential Degradation

Experimental Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Solid Compound prep_stock Prepare 1 mg/mL Stock (e.g., DMSO) prep_solid->prep_stock prep_work Prepare 100 µg/mL Working Solution (Test Solvent) prep_stock->prep_work stress_acid Acidic Hydrolysis (1M HCl, 60°C) prep_work->stress_acid stress_base Basic Hydrolysis (1M NaOH, 60°C) prep_work->stress_base stress_ox Oxidation (3% H₂O₂) prep_work->stress_ox stress_therm Thermal (60°C) prep_work->stress_therm stress_photo Photolytic (ICH Q1B) prep_work->stress_photo analysis_hplc RP-HPLC-PDA Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_lcms LC-MS for Identification analysis_hplc->analysis_lcms analysis_data Data Interpretation analysis_lcms->analysis_data

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

G cluster_degradation Potential Degradation Products parent This compound hydrolysis Hydrolysis of Methoxy Group (7-Hydroxychroman-3-carboxylic Acid) parent->hydrolysis Acid/Base esterification Esterification (with alcohol solvent) parent->esterification Acid/Alcohol decarboxylation Decarboxylation parent->decarboxylation Heat/Light ring_opening Chroman Ring Opening parent->ring_opening Strong Acid/Base

Caption: Hypothesized degradation pathways for this compound.

Conclusion

Ensuring the stability of this compound is paramount for its successful use in research and development. This guide provides a comprehensive framework for understanding, troubleshooting, and experimentally determining its stability profile. By following the outlined protocols and recommendations, researchers can confidently handle and utilize this valuable chemical intermediate, leading to more reliable and reproducible scientific outcomes.

References

  • Alsante, K. M., et al. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 27(4), 56-68. [Link]
  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]
  • Hawe, A., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.
  • Iram, F., et al. (2016). Forced Degradation Studies.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Lee, Y. J., et al. (2000). Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions. Archives of Pharmacal Research, 23(4), 383-388. [Link]
  • Separation Science. Analytical Techniques In Stability Testing. [Link]
  • ManTech Publications.
  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
  • IJSDR. Stability indicating study by using different analytical techniques. [Link]
  • PubChem. 7-Methoxycoumarin-3-carboxylic Acid. [Link]
  • Wiemer, A. J., et al. (2009). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Bioorganic & Medicinal Chemistry Letters, 19(6), 1693-1696. [Link]
  • LCGC North America. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
  • ResearchGate.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Samanta, A., & Fessenden, R. W. (2000). Photophysics of a coumarin in different solvents: use of different solvatochromic models. The Journal of Physical Chemistry A, 104(36), 8577-8582. [Link]
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-13. [Link]
  • ResearchGate. Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. [Link]
  • Petraitytė, K., et al. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 22(3), 1435. [Link]

Sources

Technical Support Center: Crystallization of 7-Methoxychroman-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying scientific principles, ensuring you can adapt these methodologies to your specific experimental context.

Section 1: Compound Properties and Initial Considerations

A thorough understanding of the material's properties is the foundation of a successful crystallization.

FAQ 1: What are the key physicochemical properties of this compound?

Knowing the basic properties of your compound is critical for selecting appropriate solvents and conditions. Below is a summary of available data for this compound.

PropertyValueSource
CAS Number 3187-51-7[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance Beige powder[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
IUPAC Name 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2]

This compound is a versatile intermediate in pharmaceutical and natural product synthesis[1][2]. Its carboxylic acid functional group and chroman scaffold are key determinants of its crystallization behavior, influencing its potential for hydrogen bonding and π–π stacking interactions.

FAQ 2: How do I choose a starting solvent system for crystallization?

The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit low solubility at room or sub-ambient temperatures[3]. For carboxylic acids, solvent choice is critical as it can influence crystal morphology through hydrogen bonding interactions[4].

A good starting point for this compound, given its polarity, would be polar protic solvents or mixtures. A related compound, 3-(4-hydroxyphenyl)-7-methoxychroman-4-one, has been successfully crystallized from an ethanol/water mixture, suggesting this is a promising system to investigate[5].

Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor yield. Reject it for single-solvent crystallization but consider it as the "soluble solvent" in a two-solvent system[3].

  • If the compound does not dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves completely when hot and precipitates upon cooling, you have found a potentially suitable solvent[3].

  • If it remains insoluble even when hot, reject the solvent.

Section 2: Troubleshooting Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization process in a question-and-answer format.

Q1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What should I do?

Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point[6]. This is a common problem when the crude material contains a significant amount of impurities, which can depress the melting point of the pure compound. Rapid cooling can also exacerbate this issue.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level[6].

  • Slow Down Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of nucleation sites at a temperature below the compound's melting point.

  • Lower the Solution Temperature: Choose a solvent system with a lower boiling point. If you are using a solvent like water (BP 100 °C), the solution temperature may be too high. Switching to a solvent like ethanol (BP ~78 °C) might prevent oiling out.

  • Pre-Purification: If oiling persists, the impurity load may be too high for crystallization alone. Consider a preliminary purification step. For a carboxylic acid, an acid-base extraction is highly effective at removing neutral or basic impurities[7].

Q2: The solution is cool, but no crystals have formed. How can I induce crystallization?

Causality: Crystal formation requires two steps: nucleation (the initial formation of small, ordered crystal seeds) and growth. If the solution is supersaturated but nucleation has not occurred, crystallization will not begin.

Troubleshooting Workflow:

G cluster_results start Supersaturated Solution (No Crystals) scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal (if available) scratch->seed If scratching fails result Crystals Form scratch->result Success evap Allow slow evaporation of solvent seed->evap If no seed crystal or seeding fails seed->result Success cool Cool to lower temperature (Ice Bath / Refrigerator) evap->cool If evaporation is too slow or ineffective evap->result Success cool->result Success fail Still No Crystals? Re-evaluate solvent system or concentrate solution cool->fail If all else fails

Caption: Decision workflow for inducing crystallization.

Detailed Steps:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites[6][8].

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" provides a template for further crystal growth[6].

  • Reduce Temperature: Place the flask in an ice-water bath or a refrigerator. Lowering the temperature decreases the solubility of the compound, increasing the supersaturation and driving crystallization.

  • Slow Evaporation: If the solution is not sealed, allowing a small amount of solvent to evaporate slowly will increase the solute concentration, which can help induce nucleation.

Q3: My yield is very low. How can I improve it?

Causality: A low yield is typically caused by using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling, or by premature crystallization during a hot filtration step[6].

Troubleshooting Steps:

  • Minimize Solvent: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude material. Working with a more concentrated solution ensures that the solubility limit is reached at a higher temperature during cooling, leading to a greater recovery.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the filter funnel and receiving flask with hot solvent vapor to prevent the product from crashing out on the filter paper[7].

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate after collecting your crystals). Concentrate the mother liquor by boiling off a portion of the solvent and cool it again. This will often yield a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Q4: The crystallization happened too quickly, resulting in a fine powder. How can I obtain larger, higher-quality crystals?

Causality: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization[6]. This happens when the solution becomes supersaturated too quickly, often due to rapid cooling or using a solvent in which the compound is nearly insoluble.

Troubleshooting Steps:

  • Increase Solvent Volume: Re-dissolve the solid by heating. Add a small, measured amount of additional hot solvent (e.g., 5-10% more volume). This will keep the compound in solution for longer during the cooling phase, allowing for slower, more orderly crystal growth[6].

  • Control the Cooling Rate: A slower cooling rate is paramount for growing large, pure crystals.

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask (e.g., with cotton or by placing it in a Dewar flask) to slow heat loss.

    • Avoid moving or disturbing the flask while the crystals are forming.

Section 3: Detailed Experimental Protocol

Protocol: Two-Solvent Recrystallization of this compound (Example: Ethanol/Water)

This method is useful when no single solvent has the ideal solubility profile. It uses a "soluble" solvent (in which the compound is soluble at all temperatures) and an "anti-solvent" or "miscible non-solvent" (in which the compound is insoluble).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the "soluble" solvent (e.g., ethanol) at room temperature to just dissolve the solid.

  • Heating: Gently heat the solution to near boiling.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarification: Add a few drops of the "soluble" solvent (ethanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any adhering mother liquor[7].

  • Drying: Dry the crystals completely, for instance, in a desiccator under vacuum.

References

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (2025). Benchchem. [Online].
  • 7-Methoxy-chroman-3-carboxylic acid. (n.d.). Chem-Impex. [Online].
  • Troubleshooting. (2022). Chemistry LibreTexts. [Online].
  • 7-Methoxycoumarin-3-carboxylic acid | CAS 20300-59-8. (n.d.). AdipoGen Life Sciences. [Online].
  • 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941. (n.d.). PubChem. [Online].
  • 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8. (n.d.). MilliporeSigma. [Online].
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (n.d.). PubMed. [Online].
  • 7-Methoxy-chroman-3-carboxylic acid | 3187-51-7. (n.d.). J&K Scientific LLC. [Online].
  • 3187-51-7(7-METHOXY-CHROMAN-3-CARBOXYLIC ACID) Product Description. (n.d.). ChemicalBook. [Online].
  • 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. (n.d.). PMC - NIH. [Online].
  • SOP: CRYSTALLIZATION. (n.d.). University of Washington. [Online].
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (2025). Benchchem. [Online].
  • Solvent design for crystallization of carboxylic acids. (2009). ResearchGate. [Online].
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Online].
  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. (n.d.). MDPI. [Online].

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-methoxychroman-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the multi-step synthesis of this valuable chroman scaffold. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular and neurological disorders[1].

Overall Synthetic Workflow

The synthesis of this compound is typically achieved in a two-step process starting from 2-hydroxy-4-methoxybenzaldehyde. The first step involves the formation of the unsaturated lactone, 7-methoxycoumarin-3-carboxylic acid, via a Knoevenagel condensation. The second, critical step is the selective reduction of the α,β-unsaturated system to yield the target saturated chroman ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Knoevenagel Condensation to 7-Methoxycoumarin-3-carboxylic Acid

Q1: My Knoevenagel condensation reaction shows low or no yield of the coumarin precursor.

A1: This is a common issue that can stem from several factors related to reagents, catalysts, or reaction conditions.

  • Cause 1: Inactive Methylene Compound. Diethyl malonate or Meldrum's acid can degrade upon improper storage.

    • Solution: Use freshly opened or purified reagents. Diethyl malonate can be distilled under reduced pressure. Ensure Meldrum's acid is stored in a desiccator.

  • Cause 2: Ineffective Catalyst. The basicity of the catalyst (e.g., piperidine, pyridine) is crucial for deprotonating the active methylene compound.

    • Solution: Ensure the catalyst is free from excessive moisture or acidic impurities. A small amount of a co-catalyst like glacial acetic acid can sometimes improve yields when using piperidine[2].

  • Cause 3: Suboptimal Reaction Temperature. The reaction rate is temperature-dependent.

    • Solution: For reactions in ethanol with piperidine/acetic acid, gentle reflux is often required. If using Meldrum's acid in ethanol, refluxing for 1-2 hours is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.

  • Cause 4: Inefficient Hydrolysis (if using diethyl malonate). The intermediate ester must be fully hydrolyzed to the carboxylic acid.

    • Solution: Ensure sufficient equivalents of base (e.g., NaOH or KOH) are used for saponification and that the reaction is heated for an adequate duration (e.g., reflux in aqueous ethanol). Following saponification, the acidification step must lower the pH sufficiently (typically to pH < 2) to fully protonate the carboxylate.

Q2: I am observing significant side product formation during the condensation.

A2: Side products often arise from self-condensation of the aldehyde or decomposition of the starting materials.

  • Cause 1: Aldehyde Self-Condensation (Cannizzaro-type reaction). This can occur under strongly basic conditions.

    • Solution: Avoid using excessively strong bases like NaOH or KOH as the primary condensation catalyst. Stick to milder amine bases like piperidine. Add the active methylene compound to the aldehyde/catalyst mixture promptly.

  • Cause 2: Decomposition of Meldrum's Acid. Meldrum's acid is thermally sensitive and can decompose at high temperatures, especially in the presence of impurities.

    • Solution: Maintain a controlled reflux temperature. Using ethanol as a solvent generally provides a suitable temperature range. High yields have been reported by refluxing for just a few hours in ethanol[3].

Step 2: Selective Reduction to this compound

Q3: The catalytic hydrogenation of my coumarin intermediate is stalled or incomplete.

A3: This is the most critical and often challenging step. Incomplete reduction is frequently related to the catalyst, hydrogen source, or presence of impurities.

  • Cause 1: Catalyst Poisoning. The active sites on the palladium catalyst are highly susceptible to poisoning.

    • Solution: Ensure all reagents and solvents are of high purity. Common poisons include sulfur compounds (from reagents like thiols or sulfoxides), strong nitrogen heterocycles, or heavy metal contaminants[4]. Glassware must be meticulously cleaned. If poisoning is suspected, the most effective solution is to filter the reaction mixture through a pad of Celite and restart with a fresh batch of catalyst[4][5].

  • Cause 2: Inactive Catalyst. Palladium on carbon (Pd/C) can lose activity over time or through improper handling.

    • Solution: Use a fresh bottle of catalyst. For particularly stubborn reductions, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C), which can be more effective[5][6].

  • Cause 3: Insufficient Hydrogen Pressure. For many hydrogenations, atmospheric pressure (using a hydrogen-filled balloon) is sufficient. However, some substrates require higher pressure to proceed at a reasonable rate.

    • Solution: If the reaction is clean but slow, consider using a Parr shaker or a similar hydrogenation apparatus that allows for elevated hydrogen pressures (e.g., 50 psi)[5][6].

  • Cause 4: Poor Agitation. Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is essential for mass transfer.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate the dissolution of hydrogen gas into the solvent[4].

Q4: I am observing over-reduction or other side reactions.

A4: While the C3=C4 double bond is the most reactive site, other functional groups can be reduced under harsh conditions.

  • Cause 1: Reduction of the Carboxylic Acid. Stronger reducing agents or very harsh conditions (high temperature/pressure) can reduce the carboxylic acid to the corresponding alcohol.

    • Solution: Catalytic hydrogenation with 10% Pd/C under low to moderate pressure (1-4 atm) at room temperature is generally chemoselective for the olefin and will not reduce the carboxylic acid[7][8]. Avoid using ruthenium-based catalysts, which are known to be more effective for carboxylic acid reduction[8][9]. Also, avoid hydride reagents like LiAlH₄, as they will readily reduce the carboxylic acid[3].

  • Cause 2: Hydrogenolysis of the Methoxy Group or Ring Opening. This is less common but possible under aggressive conditions, particularly with catalysts like Raney Nickel or at high temperatures.

    • Solution: Stick to milder conditions (room temperature, 1-4 atm H₂) with a Pd/C catalyst. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further reduction.

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic route? A: The most reliable route is a two-step sequence. First, perform a Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in refluxing ethanol to produce 7-methoxycoumarin-3-carboxylic acid[3]. Second, perform a catalytic hydrogenation of the resulting coumarin using 10% Pd/C in a polar solvent like ethanol or ethyl acetate under a hydrogen atmosphere (1-4 atm) to yield this compound.

Q: Can I use sodium borohydride (NaBH₄) for the reduction step? A: No. Sodium borohydride is generally not a strong enough reducing agent to reduce the electron-deficient double bond of a coumarin, nor will it reduce the carboxylic acid under standard conditions[3][10][11]. The preferred method is catalytic hydrogenation.

Q: What is "transfer hydrogenation" and can it be used here? A: Transfer hydrogenation is an alternative to using pressurized hydrogen gas. A hydrogen donor molecule, such as formic acid, ammonium formate, or a Hantzsch ester, transfers hydrogen to the substrate in the presence of a catalyst (often Pd/C)[2][12][13]. This can be a very effective and convenient method for reducing coumarins, as it does not require specialized pressure equipment[2][12]. A mixture of Pd/C and formic acid in a solvent like THF or methanol can be a good alternative to H₂ gas[12][13][14].

Q: How should I monitor the progress of my reactions? A: Thin Layer Chromatography (TLC) is the most convenient method. For the condensation step, you should see the disappearance of the aldehyde starting material and the appearance of a new, more polar spot for the coumarinic acid. For the reduction, the coumarin starting material is often fluorescent under UV light, while the target chroman is not. This change, along with a shift in the Rf value, provides a clear indication of reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise monitoring.

Q: What is the best way to purify the final product? A: After hydrogenation, the catalyst is removed by filtration through a pad of Celite. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If impurities persist, an acid-base extraction can be performed: dissolve the crude material in a basic aqueous solution (e.g., 1M NaOH), wash with an organic solvent like ether to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid, which can be collected by filtration[14].

Data & Protocols

Data Summary: Recommended Reaction Conditions
Parameter Step 1: Knoevenagel Condensation Step 2: Catalytic Hydrogenation
Starting Material 2-hydroxy-4-methoxybenzaldehyde7-methoxycoumarin-3-carboxylic acid
Key Reagent Meldrum's acid10% Palladium on Carbon (Pd/C)
Solvent EthanolEthanol, Ethyl Acetate, or Methanol
Catalyst/Promoter None (thermal)10% w/w Pd/C
Hydrogen Source N/AHydrogen gas (1-4 atm) or Formic Acid
Temperature Reflux (~78 °C)Room Temperature
Typical Reaction Time 1 - 3 hours4 - 24 hours
Expected Yield >90%>95%
Protocol 1: Synthesis of 7-Methoxycoumarin-3-carboxylic Acid
  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) and Meldrum's acid (10.5 g, 72.3 mmol).

  • Add 100 mL of absolute ethanol.

  • Heat the mixture to reflux with stirring. The solids should dissolve, and the reaction progress can be monitored by TLC (eluent: 30% ethyl acetate in hexanes).

  • After 2 hours of reflux, a precipitate of the product will begin to form. Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 7-methoxycoumarin-3-carboxylic acid as a white to pale-yellow solid.

Protocol 2: Synthesis of this compound
  • To a heavy-walled hydrogenation flask or a suitable three-neck flask, add 7-methoxycoumarin-3-carboxylic acid (5.0 g, 22.7 mmol) and 100 mL of ethanol.

  • Carefully add 10% Pd/C (0.5 g, 10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this evacuation/backfill cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the fluorescent starting material is a key indicator of completion.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from aqueous ethanol) to afford this compound as a white crystalline solid.

Visual Guides

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Selective Reduction A 2-Hydroxy-4- methoxybenzaldehyde C 7-Methoxycoumarin-3- carboxylic Acid A->C Ethanol, Reflux B Meldrum's Acid B->C D 7-Methoxychroman-3- carboxylic Acid C->D H2 (1-4 atm), 10% Pd/C Ethanol, RT Troubleshooting_Workflow Start Reaction Stalled? CheckCatalyst Is the catalyst fresh? Start->CheckCatalyst Yes CheckPurity Are reagents/solvents pure? CheckCatalyst->CheckPurity Yes Sol_NewCat Use fresh Pd/C or Pearlman's Catalyst CheckCatalyst->Sol_NewCat No CheckConditions Increase Pressure/Temp? CheckPurity->CheckConditions Yes Sol_Purify Filter through Celite, use pure solvent, restart CheckPurity->Sol_Purify No Sol_Parr Use Parr shaker (e.g., 50 psi H2) CheckConditions->Sol_Parr Yes Success Reaction Complete CheckConditions->Success No (Consult Specialist) Sol_NewCat->Success Sol_Purify->Success Sol_Parr->Success

Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.

References

  • Bílková, D., Jansa, P., Paterová, I., & Červený, L. (2015). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst.
  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960-4992.
  • Larghi, E. L., & Kaufmann, T. S. (2006). The synthesis of chroman-2-ones by reduction of coumarins. Arkivoc, 2006(5), 103-125. (General review context)
  • Sejer, D. D. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. [Link]
  • Shriner, R. L., & Todd, H. R. (1943). Benzalphtalide. Organic Syntheses, Coll. Vol. 2, p. 200. (Classic organic synthesis context)[9]
  • Reddit User Discussion. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. [Link]
  • Sulji, A., & Pietruszka, J. (2015). Synthesis and Characterization of Some New Coumarin Derivatives. Molecules, 20(7), 13245-13263. (Reference for Knoevenagel conditions)
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2001). Organic Chemistry. Oxford University Press. (General organic chemistry principles)[9]
  • Organic Chemistry Portal. (n.d.). Sodium Borohydride - Common Organic Chemistry. [Link]
  • Ram, S., & Spicer, L. D. (1987). Palladium-catalyzed transfer hydrogenation of α,β-unsaturated carbonyl compounds using formic acid. Tetrahedron Letters, 28(47), 5841-5844.
  • Wiemer, A. J., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. ChemBioChem, 17(1), 43-48. [Link]
  • Taleb, B., et al. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(6), 473-488. [Link]
  • Reddit User Discussion. (2022). why cant NaBH4 reduce the carboxylic acid but it can reduce the ketone?. r/ALevelChemistry. [Link]
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
  • Saito, S. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
  • Fiasella, A., et al. (2008). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Molecules, 13(4), 888-895. [Link]
  • Maj, A. M., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10149–10161. [Link]
  • Tominaga, Y., et al. (2020). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. Catalysis Science & Technology, 10(1), 125-136. [Link]
  • J&K Scientific LLC. (n.d.). 7-Methoxy-chroman-3-carboxylic acid | 3187-51-7. [Link]
  • Lantonkpode, S., et al. (2021).
  • Huo, J. Q., et al. (2016). Synthesis of 3-Hexyl-4-carboxylic acid-6,7-dimethoxy Isocoumarin. Asian Journal of Chemistry, 28(5), 1141-1143. [Link]
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]
  • Saeed, A., & Shah, S. T. A. (2012). Catalytic Hydrogenation of Benzoic Acid. Journal of the Chemical Society of Pakistan, 34(5), 1279-1283. [Link]
  • Liu, Y., et al. (2006). Selective Reduction of the Endocyclic Double Bond of 3-Substituted Coumarins by Hantzsch 1,4-Dihydropyridine. Synthetic Communications, 36(15), 2139-2144. (Context for selective reduction)
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.
  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

Sources

common challenges in experiments with 7-methoxychroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during experiments with this versatile compound. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges and ensure the success of your research.

Introduction to this compound

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of pharmaceuticals for cardiovascular and neurological disorders.[1] Its chroman core and carboxylic acid functionality allow for diverse chemical modifications, making it a key building block in medicinal chemistry and natural product synthesis.[1] This guide will address common experimental hurdles related to its solubility, stability, reactivity, and analysis.

Section 1: Solubility and Handling

FAQ 1.1: I'm having trouble dissolving this compound. What are the recommended solvents?

This is a frequent challenge, as aromatic carboxylic acids often exhibit limited solubility in aqueous and nonpolar organic solvents. The solubility is dictated by the interplay between the polar carboxylic acid group and the larger, more hydrophobic chroman scaffold.

Root Cause Analysis:

  • Polarity Mismatch: The hydrophobic nature of the chroman ring system can lead to poor solubility in highly polar solvents like water.[2][3] Conversely, the polar carboxylic acid group limits solubility in non-polar hydrocarbon solvents.

  • Intermolecular Forces: In the solid state, strong hydrogen bonding between the carboxylic acid groups can make it difficult for solvent molecules to break apart the crystal lattice.

Troubleshooting Protocol:

  • Common Organic Solvents: For most synthetic applications, polar aprotic solvents are the first choice. This compound and its related coumarin analogs show good solubility in:

    • Dimethyl sulfoxide (DMSO)[4]

    • N,N-Dimethylformamide (DMF)[4]

    • Acetonitrile (ACN)[4]

    • Tetrahydrofuran (THF) can also be effective, particularly for reactions.

  • Aqueous Solutions (with pH adjustment): While sparingly soluble in neutral water, the solubility of this compound can be significantly increased by deprotonating the carboxylic acid to form a more soluble salt.

    • Add a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, dropwise to your aqueous suspension until the solid dissolves. This is particularly useful for preparing stock solutions for biological assays.

Data Summary: Solvent Selection Guide

Solvent ClassRecommended SolventsSuitability & Comments
Polar Aprotic DMSO, DMF, AcetonitrileExcellent: For stock solutions and most organic reactions.
Ethers THF, DioxaneGood: Suitable for many synthetic transformations.
Alcohols Methanol, EthanolModerate: Solubility can be limited; may participate in esterification under acidic conditions.
Aqueous Water (with base)Good (as salt): Deprotonate with a base (e.g., NaHCO₃) to form the soluble carboxylate salt.
Non-Polar Toluene, HexanesPoor: Generally not suitable for dissolving the acid form.

Section 2: Stability and Storage

FAQ 2.1: My compound seems to be degrading over time. What are the optimal storage conditions and potential degradation pathways?

Understanding the stability of this compound is critical for ensuring the reliability of your experimental results. Degradation can be triggered by pH, temperature, and light.[5][6][7]

Root Cause Analysis:

  • pH-Mediated Hydrolysis: The chroman ring, which is a cyclic ether, can be susceptible to opening under harsh acidic or basic conditions, although it is generally more stable than the related coumarin lactone. Studies on related coumarin compounds show that stability decreases as pH increases, with oxidative degradation being a concern in basic, oxic solutions.[8]

  • Photodegradation: Chroman and coumarin structures contain chromophores that absorb UV light, which can lead to photochemical reactions and degradation.[9][10] Photostability is a known concern for this class of compounds.[11]

  • Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures can promote degradation, especially in the presence of reactive impurities.[12]

Troubleshooting and Best Practices:

  • Storage:

    • Temperature: Store the solid compound at 0-8 °C for long-term stability.[1]

    • Light: Protect from light by storing in an amber vial or a dark location.[4]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.

  • Experimental Conditions:

    • pH: Avoid prolonged exposure to strongly acidic or basic aqueous solutions, particularly at elevated temperatures. If basic conditions are required, consider running the reaction under an inert atmosphere to minimize oxidation.[8][13]

    • Light: Conduct light-sensitive reactions in flasks wrapped in aluminum foil or in a dark fume hood.

Workflow: Forced Degradation Study

To understand the specific stability profile of your compound in a particular formulation or solvent system, a forced degradation study is recommended.[5][6][14]

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acidic (e.g., 0.1M HCl) Analysis Analyze by HPLC-UV/MS (Time Points: 0, 24, 48h...) Acid->Analysis Base Basic (e.g., 0.1M NaOH) Base->Analysis Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Start Prepare Solutions of 7-Methoxychroman- 3-carboxylic acid Start->Acid Expose to Start->Base Expose to Start->Oxidative Expose to Start->Thermal Expose to Start->Photo Expose to Evaluate Evaluate Degradation: - Purity Loss - Degradant Formation Analysis->Evaluate

Caption: Workflow for a forced degradation study.

Section 3: Synthetic Reactions and Troubleshooting

FAQ 3.1: My amide coupling reaction with this compound is giving low yields. How can I improve it?

This is a classic challenge in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is often inefficient because the amine (a base) deprotonates the carboxylic acid (an acid) to form an unreactive ammonium carboxylate salt.[3]

Root Cause Analysis:

  • Salt Formation: The primary cause of low yield is the acid-base reaction between the amine and carboxylic acid, which renders the amine non-nucleophilic.[3]

  • Insufficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be converted into a more reactive intermediate.

  • Steric Hindrance: Bulky groups on either the amine or near the carboxylic acid can slow down the reaction.

Troubleshooting Protocol: Optimized Amide Coupling

To overcome these issues, a coupling reagent is essential. This reagent activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

Step-by-Step Optimized Amide Coupling Protocol (using HATU):

  • Pre-activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in an anhydrous solvent like DMF or DCM.

    • Add a coupling reagent such as HATU (1.1 equivalents).

    • Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Crucially, this base will scavenge the acid produced during the reaction without deprotonating the amine nucleophile.

    • Stir this mixture at room temperature for 15-30 minutes. This allows the formation of the highly reactive HOBt-ester intermediate.

  • Amine Addition:

    • Add the amine (1.0-1.2 equivalents) to the pre-activated mixture.

    • Continue to stir at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Comparison of Common Coupling Reagents

Coupling SystemAdditiveBaseKey AdvantagesPotential Issues
EDC / HOBt HOBtDIPEAWater-soluble byproducts, good for a wide range of substrates.[15]Racemization risk with chiral amines.
HATU (Internal)DIPEAVery fast and efficient, even for hindered substrates.[3]Higher cost.
DCC / DMAP DMAPNoneCost-effective and powerful.Dicyclohexylurea (DCU) byproduct can be difficult to remove.

Section 4: Analytical and Purification Challenges

FAQ 4.1: I'm seeing unexpected results in my HPLC and Mass Spec analysis. How can I correctly analyze and purify my compound?

Accurate analysis is key to validating your experimental outcomes. Both HPLC and Mass Spectrometry can present unique challenges with chroman derivatives.

Troubleshooting HPLC Analysis:

  • Method Development: A reverse-phase HPLC method is typically suitable.

    • Column: A C18 column (e.g., ODS2) is a good starting point.[16]

    • Mobile Phase: A gradient of acetonitrile and water is common. Adding a small amount of acid (0.1% formic acid or phosphoric acid) to the mobile phase is crucial.[17] This keeps the carboxylic acid protonated, ensuring a consistent retention time and sharp peak shape.

    • Detection: UV detection is appropriate. Based on related coumarin structures, monitoring around 320-360 nm should provide good sensitivity.[9][18]

Troubleshooting Mass Spectrometry Analysis:

  • Unusual Ionization: Be aware that chromanols and related structures can exhibit unconventional behavior in the mass spectrometer. Under acidic ESI conditions, they may form radical cations (M+•) instead of the expected protonated molecule ([M+H]+).[16]

    • Solution: If you are not seeing the expected [M+H]+ ion, try switching to a neutral mobile phase containing ammonium acetate to promote the formation of an ammonium adduct ([M+NH₄]+).[16] Alternatively, analyze in negative ion mode, where the deprotonated molecule ([M-H]⁻) should be readily observed.[16]

Purification Strategy:

  • Standard Purification: For most reaction work-ups, a standard aqueous wash sequence followed by flash column chromatography on silica gel is effective.

  • Non-Chromatographic Purification: If the product is highly crystalline and impurities are significantly different in polarity, recrystallization can be an effective and scalable purification method. For chromone-2-carboxylic acids, purification by washing without column chromatography has been reported to yield high-purity material.[19]

Purification_Decision_Tree Start Crude Product Mixture CheckPurity Analyze Purity by HPLC/TLC Start->CheckPurity HighPurity >95% Pure? CheckPurity->HighPurity Crystalline Is the product a solid? HighPurity->Crystalline No FinalProduct Final Product HighPurity->FinalProduct Yes Recrystallize Attempt Recrystallization Crystalline->Recrystallize Yes ColumnChrom Purify by Column Chromatography Crystalline->ColumnChrom No (Oil) Recrystallize->CheckPurity ColumnChrom->CheckPurity

Caption: Decision tree for purification strategy.

References

  • Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics.
  • Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Melting points of coumarin polymorphs a | Download Table.
  • Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry (RSC Publishing). [Link]
  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry. [Link]
  • Chroman Carboxylic Acids and Their Derivatives.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Coumarin-transition metal complexes with biological activity: current trends and perspectives. PMC - NIH. [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Production of chromone-3-carboxylic acid.
  • Forced Degrad
  • Cyanine fluorophore derivatives with enhanced photostability. PubMed - NIH. [Link]
  • Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Synthesis and chemical properties of chromone-3-carboxylic acid (review).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]
  • Analysis of the oxidative degradation of proanthocyanidins under basic conditions. PubMed. [Link]
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Semantic Scholar. [Link]
  • Degradation of rapamycin and its ring-opened isomer: Role of base c
  • Typical UV spectra of the different compound types -from left to right...
  • Active Pharmaceutical Ingredients by Photochemical Deracemization: Chromanes as a Test Case. ChemRxiv. [Link]
  • Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]
  • 7-Methoxycoumarin-3-carboxylic Acid. PubChem. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • esterification - alcohols and carboxylic acids. Chemguide. [Link]
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
  • Degradation products of rubusoside under acidic conditions. PubMed. [Link]
  • Esterification--Making Esters
  • Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphon
  • The photostability and fluorescence of hydroxycoumarins in aprotic solvents.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC - NIH. [Link]
  • The degradation of aromatic rings: the action of hypochlorite on phenols.
  • direct formation of the thiohydantion ring in alkaline solution by reaction of Edman-type reagents with N-monomethyl amino acids. PubMed. [Link]
  • UV/Vis+ Photochemistry D

Sources

Technical Support Center: Synthesis of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis, with a focus on minimizing byproduct formation and ensuring high purity of the final compound. Our approach is grounded in mechanistic principles and validated through empirical data to provide you with a robust and reliable resource.

Introduction: Navigating the Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, often presents challenges related to byproduct formation, which can complicate purification and impact downstream applications. This guide will primarily focus on the prevalent synthetic route commencing from 4-methoxyphenol and maleic anhydride, culminating in an intramolecular Friedel-Crafts cyclization. We will dissect the critical steps, anticipate potential pitfalls, and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and scalable route involves the reaction of 4-methoxyphenol with maleic anhydride to form 3-(4-methoxyphenoxy)succinic acid, followed by an intramolecular Friedel-Crafts cyclization to yield the chroman ring system.

Q2: What are the primary byproducts I should be aware of in this synthesis?

A2: The major byproduct is often the isomeric compound, 5-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, resulting from an undesired para-cyclization to the methoxy group. Other potential byproducts include unreacted starting materials, decarboxylated intermediates, and polymeric materials.

Q3: How can I confirm the identity of the desired product and distinguish it from the main isomeric byproduct?

A3: ¹H NMR spectroscopy is a powerful tool for this. The aromatic protons of the desired this compound will show a characteristic splitting pattern corresponding to a 1,2,4-trisubstituted benzene ring. The isomeric byproduct will exhibit a different pattern indicative of a 1,2,3,4-tetrasubstituted aromatic ring.

Q4: Is decarboxylation a significant concern during this synthesis?

A4: Yes, premature decarboxylation of the succinic acid intermediate or the final product can occur, especially at elevated temperatures.[2] This leads to the formation of 7-methoxychroman, which lacks the desired carboxylic acid functionality.

Troubleshooting Guide: From Starting Materials to Final Product

This section provides a detailed breakdown of potential issues at each stage of the synthesis and offers targeted solutions.

Stage 1: Synthesis of 3-(4-Methoxyphenoxy)succinic Acid

This initial step involves the reaction of 4-methoxyphenol with maleic anhydride. While generally high-yielding, issues can arise.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-(4-methoxyphenoxy)succinic acid Incomplete reaction of 4-methoxyphenol.Ensure equimolar amounts of reactants. The reaction is typically performed neat or in a high-boiling solvent like toluene. Ensure the temperature is sufficient to melt the maleic anhydride and facilitate the reaction.
Hydrolysis of maleic anhydride.Use fresh, dry maleic anhydride. Avoid exposure to moisture.
Presence of unreacted 4-methoxyphenol in the product Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.
Inefficient purification.The product can be purified by recrystallization from water or a mixed solvent system like ethyl acetate/hexanes.
Stage 2: Intramolecular Friedel-Crafts Cyclization

This is the most critical step where byproduct formation is most prevalent. The choice of Lewis acid and reaction conditions are paramount for success.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion to the desired chroman Inactive Lewis acid catalyst.Lewis acids like AlCl₃ are extremely moisture-sensitive. Use a fresh bottle or a freshly opened container. Ensure all glassware is rigorously dried.[3]
Deactivated aromatic ring.While the methoxy group is activating, any unintended deactivating substituents will hinder the reaction. Confirm the structure of your starting material.
Formation of the isomeric byproduct (para-cyclization) Strong Lewis acid and/or high reaction temperature.Use a milder Lewis acid such as ZnCl₂ or FeCl₃.[2] Lowering the reaction temperature can favor the kinetic ortho-product over the thermodynamic para-product.
Solvent effects.The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane are commonly used. Experiment with different solvents to optimize the ortho:para ratio.[2]
Significant decarboxylation Excessive heat during the reaction or workup.Perform the cyclization at the lowest effective temperature. Avoid prolonged heating. During workup, use mild conditions and avoid strong acids or bases at high temperatures.
Polymerization/Charring Overly harsh reaction conditions.Use a less reactive Lewis acid. Add the Lewis acid portion-wise to control the exotherm. Ensure efficient stirring.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxyphenoxy)succinic Acid
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenol (1.0 eq) and maleic anhydride (1.0 eq).

  • Heat the mixture to 130-140 °C with stirring for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Add hot water to the solidified mass and heat to boiling to dissolve the product.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-methoxyphenoxy)succinic acid (1.0 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Reaction Pathway and Troubleshooting

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the key transformations and decision points in troubleshooting.

Synthesis_Workflow cluster_stage1 Stage 1: Succinic Acid Formation cluster_stage2 Stage 2: Intramolecular Friedel-Crafts Cyclization 4-Methoxyphenol 4-Methoxyphenol Reaction1 Heat (130-140 °C) 4-Methoxyphenol->Reaction1 Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Reaction1 Succinic_Acid 3-(4-Methoxyphenoxy)succinic Acid Reaction1->Succinic_Acid Cyclization AlCl3, CH2Cl2 Succinic_Acid->Cyclization Desired_Product This compound Cyclization->Desired_Product Ortho-attack (Desired) Isomeric_Byproduct Isomeric Byproduct (para-cyclization) Cyclization->Isomeric_Byproduct Para-attack (Undesired)

Caption: Synthetic workflow for this compound.

Troubleshooting_FC Start Low Yield or Byproduct Formation in Friedel-Crafts Cyclization Check_Catalyst Is the Lewis Acid (e.g., AlCl3) fresh and anhydrous? Start->Check_Catalyst Check_Conditions Are reaction conditions (temp, time) optimized? Check_Catalyst->Check_Conditions Yes Use_Fresh_Catalyst Use fresh, anhydrous Lewis Acid. Check_Catalyst->Use_Fresh_Catalyst No Check_Regioselectivity Is the isomeric byproduct the main impurity? Check_Conditions->Check_Regioselectivity Yes Optimize_Temp_Time Systematically vary temperature and time. Check_Conditions->Optimize_Temp_Time No Milder_Catalyst Use a milder Lewis Acid (e.g., ZnCl2, FeCl3) and lower the temperature. Check_Regioselectivity->Milder_Catalyst Yes Purification Purify via column chromatography or recrystallization. Check_Regioselectivity->Purification No Use_Fresh_Catalyst->Check_Conditions Optimize_Temp_Time->Check_Regioselectivity Milder_Catalyst->Purification

Caption: Troubleshooting workflow for the Friedel-Crafts cyclization.

References

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
  • Chemistry Steps. (n.d.).
  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
  • MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link]

Sources

Technical Support Center: Purification Strategies for 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during its purification.

I. Understanding the Molecule and its Synthesis

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1] Its purification can be challenging due to the presence of structurally similar impurities. A common synthetic route involves the reduction of its unsaturated precursor, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative). This knowledge is crucial for anticipating potential impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on a typical synthesis involving the reduction of a coumarin precursor, you can anticipate the following impurities:

  • Unreacted Starting Material: 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid.[1][2]

  • Over-reduced By-products: Ring-opened products or other undesired reduced species.

  • Residual Solvents: Solvents used in the reaction and work-up, such as ethanol, ethyl acetate, or toluene.

  • Inorganic Salts: From work-up procedures (e.g., sodium chloride, sodium sulfate).

Q2: My purified this compound appears as an oil or a sticky solid. How can I induce crystallization?

A2: This is a common issue, especially if residual solvents or impurities are present. Here are a few strategies:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a single crystal to the supersaturated solution to initiate crystallization.

Q3: I am seeing significant streaking or tailing when I run a TLC of my column fractions. What is causing this and how can I fix it?

A3: Streaking of carboxylic acids on silica gel is a frequent problem due to the interaction of the acidic proton with the silica stationary phase. This can be resolved by adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This ensures the carboxylic acid remains protonated and elutes as a more compact spot.[3]

III. Troubleshooting Guide: Purification Workflows

This section provides a systematic approach to purifying this compound, addressing common problems and their solutions.

A. Purification Strategy Overview

A general workflow for the purification of this compound is outlined below. The choice of techniques will depend on the impurity profile of your crude material.

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Remove Neutral/Basic Impurities Recrystallization Recrystallization AcidBase->Recrystallization High Purity Crude Chromatography Column Chromatography AcidBase->Chromatography Complex Mixture Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

B. Troubleshooting Crystallization
Problem Potential Cause Recommended Solution
Low Recovery - Excessive solvent used: The compound remains in the mother liquor. - Premature crystallization: Product crashes out during hot filtration.- Use the minimum amount of hot solvent required for complete dissolution. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent.
Oily Precipitate - Incomplete drying: Residual solvent is present. - Low melting point impurities: The impurities are preventing the formation of a crystalline solid.- Dry the product under high vacuum for an extended period. - Consider a preliminary purification step like acid-base extraction or column chromatography to remove impurities.
No Crystals Form Upon Cooling - Solution is not supersaturated: Too much solvent was used. - Slow nucleation: The compound is reluctant to crystallize.- Reduce the solvent volume by evaporation and allow to cool again. - Try scratching the flask or seeding with a pure crystal.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents (e.g., ethanol/water, ethyl acetate/hexane, toluene) at room and elevated temperatures.[4] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

C. Troubleshooting Column Chromatography

Workflow for Normal-Phase Column Chromatography

Chromatography_Workflow Start Crude Material TLC TLC Analysis (e.g., Hexane:EtOAc + 0.5% AcOH) Start->TLC Column_Prep Column Packing (Slurry Method) TLC->Column_Prep Loading Sample Loading (Dry or Wet) Column_Prep->Loading Elution Elution with Mobile Phase Loading->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis of Fractions Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Pure Product Evaporation->Pure

Caption: Step-by-step workflow for column chromatography purification.

Problem Potential Cause Recommended Solution
Poor Separation - Inappropriate mobile phase: The polarity of the eluent is too high or too low. - Column overloading: Too much sample was loaded onto the column.- Optimize the mobile phase using TLC. Aim for a solvent system that gives your product an Rf value of 0.2-0.4. - Use a larger column or load less material. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Compound Stuck on the Column - Mobile phase is too non-polar: The eluent is not strong enough to move the compound. - Strong interaction with silica: The carboxylic acid is strongly adsorbed.- Gradually increase the polarity of the mobile phase. - Ensure you have added a small percentage of acetic or formic acid to the eluent to suppress deprotonation.[3]
Cracked or Channeled Column - Improper packing: The silica gel bed is not uniform.- Repack the column carefully using a slurry method to ensure a homogenous stationary phase.

IV. Chiral Resolution of this compound

Since the 3-position of the chroman ring is a stereocenter, it is often necessary to separate the enantiomers, as they can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this.

Q4: What type of chiral stationary phase (CSP) is suitable for separating the enantiomers of this compound?

A4: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are excellent starting points for the chiral separation of chroman derivatives.[5] Columns with coated or immobilized chiral selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are highly effective.[6]

Q5: What mobile phases should I screen for the chiral HPLC separation?

A5: For polysaccharide-based CSPs, normal-phase eluents are typically used. A good starting point is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[5] Since your compound is acidic, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is crucial to obtain good peak shapes.

Chiral Method Development Workflow

Chiral_HPLC_Workflow Start Racemic Mixture Column_Selection Select Polysaccharide-Based CSP (e.g., Cellulose or Amylose derivative) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) + 0.1% TFA Column_Selection->Mobile_Phase_Screening Optimization Optimize Mobile Phase Ratio & Flow Rate Mobile_Phase_Screening->Optimization Analysis Analyze Resolution & Peak Shape Optimization->Analysis Scale_Up Scale Up to Preparative HPLC (If necessary) Analysis->Scale_Up Separated Separated Enantiomers Scale_Up->Separated

Caption: A systematic approach to developing a chiral HPLC method.

Experimental Protocol: Chiral HPLC Screening

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

  • Initial Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Injection: 10 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.

  • Optimization: If separation is not achieved, vary the ratio of hexane to isopropanol (e.g., 80:20, 95:5). You can also try a different alcohol like ethanol.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LookChem. (2008). General procedures for the purification of Carboxylic acids. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • ResearchGate. (2025). Esters derived from 7-decanoyloxychromone-3-carboxylic acid: Synthesis and mesomorphic properties. [Link]

  • PubChem. 7-Methoxycoumarin-3-carboxylic Acid. [Link]

  • ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • PubMed. (2017). Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers. [Link]

  • Alchem.Pharmtech. CAS 3187-51-7 | 7-Methoxy-chroman-3-carboxylic acid. [Link]

  • PMC - NIH. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. [Link]

  • Google Patents. Purification of carboxylic acids by complexation with selective solvents.

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 7-methoxychroman-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists dedicated to advancing chroman-based therapeutics. This compound is a versatile intermediate used in the synthesis of a wide array of bioactive molecules, particularly those targeting cardiovascular and neurological disorders.[1] However, like many carboxylic acid-containing compounds, its development is often hampered by challenges in achieving adequate oral bioavailability.

This document provides a comprehensive collection of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to help you diagnose and overcome common hurdles related to solubility, permeability, and metabolism. Our goal is to equip your team with the scientific rationale and practical methodologies needed to unlock the full therapeutic potential of this promising scaffold.

Frequently Asked questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when beginning work with this compound.

Q1: What are the primary factors that typically limit the oral bioavailability of this compound?

A1: The oral bioavailability of this molecule is primarily hindered by three interconnected factors rooted in its physicochemical properties:

  • Poor Aqueous Solubility: The molecule's chroman backbone is relatively lipophilic, while the carboxylic acid group provides some polarity. However, in the acidic environment of the stomach (pH 1-2.5), the carboxylic acid remains largely protonated (uncharged), leading to low aqueous solubility.

  • Variable Permeability: While the lipophilic nature can aid passive diffusion across the intestinal epithelium, the carboxylic acid group can become ionized (negatively charged) in the more neutral pH of the small intestine.[2] This ionization increases solubility locally but can decrease permeability, as charged molecules do not readily cross lipid membranes.[2][3]

  • Potential for First-Pass Metabolism: Like many orally administered drugs, it is susceptible to first-pass metabolism.[4][5][6] After absorption from the gut, it passes through the liver via the portal vein, where metabolic enzymes can modify the molecule before it reaches systemic circulation, reducing the concentration of the active parent drug.[5][7]

Q2: What are the main strategic approaches to enhance the bioavailability of this compound?

A2: Strategies can be broadly categorized into three areas, which are detailed in the troubleshooting guides below:

  • Formulation-Based Approaches: These methods aim to improve the dissolution rate and solubility of the existing molecule without chemically altering it. Techniques include salt formation, pH modification, use of co-solvents, and complexation with agents like cyclodextrins.[8][9][10]

  • Prodrug Strategies: This involves chemically modifying the carboxylic acid group, typically by creating an ester.[11][12][13] The resulting ester prodrug is more lipophilic, enhancing its absorption. Once in the bloodstream, enzymes (esterases) cleave the ester bond to release the active carboxylic acid parent drug.[10][13]

  • Advanced Drug Delivery Systems: These involve encapsulating the drug in specialized carriers like lipid-based systems (e.g., SEDDS), nanoparticles, or solid dispersions to improve its solubility and absorption profile.[8][14][15]

Q3: How do I choose the most appropriate enhancement strategy for my project?

A3: The choice depends on the specific bottleneck you've identified (solubility-limited vs. permeability-limited absorption) and the stage of your research. A logical workflow is essential. For early-stage discovery, simple formulation adjustments like creating a sodium salt or using a co-solvent system are often the fastest way to get reliable data in preclinical models. If permeability is the primary issue, a prodrug approach is often the most effective solution. The diagram below outlines a typical decision-making process.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Characterize Physicochemical Properties (Solubility, LogP, pKa) bcs Determine Biopharmaceutics Classification (BCS/DCS) start->bcs is_sol_limited Is Absorption Solubility-Limited? bcs->is_sol_limited is_perm_limited Is Absorption Permeability-Limited? is_sol_limited->is_perm_limited No sol_strat Solubility Enhancement Strategies is_sol_limited->sol_strat Yes perm_strat Permeability Enhancement Strategies is_perm_limited->perm_strat Yes re_eval Re-evaluate & Consider Combination Approach is_perm_limited->re_eval No / Both salt Salt Formation (e.g., Sodium Salt) sol_strat->salt ph_adjust pH Adjustment (Formulation Vehicle) sol_strat->ph_adjust cyclodextrin Complexation (e.g., HP-β-CD) sol_strat->cyclodextrin sdd Amorphous Solid Dispersion sol_strat->sdd prodrug Prodrug Approach (e.g., Ethyl Ester) perm_strat->prodrug lipid Lipid-Based System (e.g., SEDDS) perm_strat->lipid nano Nanoparticle Formulation perm_strat->nano

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide 1: Poor Aqueous Solubility

Issue: You are observing low and inconsistent exposure in preclinical oral dosing studies, and your compound precipitates when the dosing vehicle is diluted in aqueous media (e.g., simulated gastric fluid).

Root Cause Analysis: The carboxylic acid functional group has a pKa in the range of 3.5-4.5.[2] In the highly acidic environment of the stomach (pH ~1.5-3), the equilibrium shifts to the protonated, uncharged form (R-COOH), which is significantly less soluble in water than its ionized counterpart (R-COO⁻). This poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption according to the Noyes-Whitney equation.[16]

Solution Pathways

1. Salt Formation

  • Principle: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) dramatically increases aqueous solubility.[14][16] The salt form readily dissociates in solution, providing a higher concentration of the dissolved drug at the absorption site.

  • When to Use: This is often the simplest and most effective first-line strategy for carboxylic acids.[16] It is ideal for preclinical studies where a solution formulation is desired.

  • Troubleshooting:

    • Salt Disproportionation: In the acidic stomach, the salt may convert back to the less soluble free acid. While this can happen, creating a high-concentration microenvironment of dissolved drug upon initial dissolution can still drive absorption before precipitation occurs.

    • Hygroscopicity: Salt forms can be more hygroscopic (tend to absorb moisture from the air), which can affect handling and long-term stability. Store under desiccated conditions.

2. pH-Adjusted Formulations

  • Principle: By preparing the dosing vehicle with a pH significantly above the drug's pKa, you ensure the drug is in its ionized, more soluble form.

  • When to Use: Useful for preclinical liquid formulations. A common approach is to dissolve the compound in a small amount of base (e.g., 0.1 N NaOH) and then dilute it with a vehicle like water or saline, ensuring the final pH remains basic.

  • Troubleshooting:

    • GI Irritation: Highly basic formulations can cause gastrointestinal irritation. The goal is to use the minimum amount of base required to achieve and maintain solubility.

    • Buffering Capacity: The formulation's buffering capacity may be overwhelmed by the stomach's acid. This strategy is most effective when it promotes rapid dissolution and absorption in the upper small intestine.

3. Use of Co-solvents and Surfactants

  • Principle: Co-solvents (e.g., PEG 400, propylene glycol, ethanol) and surfactants (e.g., Tween 80, Cremophor EL) can increase the solubility of poorly soluble compounds.[9] Co-solvents work by reducing the polarity of the aqueous vehicle, while surfactants form micelles that encapsulate the drug.

  • When to Use: When salt formation is not feasible or when a combination of challenges (e.g., solubility and wettability) exists.

  • Troubleshooting:

    • Toxicity: Be mindful of the concentration of co-solvents and surfactants used, as high levels can be toxic in animal models.

    • Precipitation on Dilution: Co-solvent systems can precipitate the drug upon dilution with aqueous GI fluids. It's critical to test the stability of your formulation in simulated gastric and intestinal fluids.

4. Cyclodextrin Complexation

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the nonpolar part of a drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[3][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

  • When to Use: For highly insoluble compounds where other methods are insufficient. It is a very effective but often more complex and expensive approach.

  • Troubleshooting:

    • Stoichiometry: The molar ratio of drug to cyclodextrin is critical for optimal solubilization. This must be determined experimentally by creating a phase solubility diagram.

    • Competition: Bile salts in the intestine can sometimes displace the drug from the cyclodextrin cavity, potentially leading to precipitation.

Data Summary: Solubility Enhancement
MethodStarting Solubility (in water)Expected SolubilityKey AdvantageKey Disadvantage
Free Acid ~0.01 mg/mLN/ABaselinePoor solubility
Sodium Salt ~0.01 mg/mL>10 mg/mLSimple, effectivePotential for precipitation in stomach
pH 9.0 Buffer ~0.01 mg/mL>5 mg/mLEasy for preclinicalCan precipitate in stomach acid
20% HP-β-CD ~0.01 mg/mL>2-5 mg/mLHigh solubilization powerCost, potential for drug displacement

Troubleshooting Guide 2: Low Intestinal Permeability

Issue: Even after improving solubility and achieving good dissolution, oral bioavailability remains low. Caco-2 cell permeability assays show high efflux or low transport.

Root Cause Analysis: The ionized carboxylate form (R-COO⁻), which is prevalent at intestinal pH, is polar and does not easily cross the lipid-rich intestinal cell membrane via passive diffusion.[2] Furthermore, the molecule may be a substrate for efflux transporters (like P-glycoprotein or MRPs) that actively pump the drug from inside the cell back into the intestinal lumen, limiting net absorption.

Solution Pathway: Prodrug Synthesis
  • Principle: The most common and effective strategy to overcome low permeability of a carboxylic acid is to create a prodrug.[3][11] By converting the polar carboxylic acid into a more lipophilic, neutral ester (e.g., methyl, ethyl, or pivaloyloxymethyl ester), you mask the charge and facilitate passive diffusion across the intestinal membrane.[2][12][13] Once absorbed into the bloodstream or intestinal cells, ubiquitous esterase enzymes hydrolyze the ester bond, regenerating the active parent carboxylic acid.[10][17]

G cluster_0 Intestinal Lumen (pH 6-7.5) cluster_1 Intestinal Epithelial Cell cluster_2 Systemic Circulation (Blood) prodrug Ester Prodrug (Lipophilic, Neutral) prodrug_in_cell Ester Prodrug prodrug->prodrug_in_cell Passive Absorption cleavage Esterase-Mediated Cleavage prodrug_in_cell->cleavage parent_drug Active Parent Drug (Carboxylic Acid) cleavage->parent_drug parent_drug_blood Active Parent Drug parent_drug->parent_drug_blood Enters Circulation

Caption: Mechanism of an ester prodrug strategy to enhance absorption.

  • When to Use: When you have confirmed that solubility is not the rate-limiting step and that permeability is the primary barrier to absorption.

  • Troubleshooting:

    • Prodrug Stability: The ester must be stable enough to survive the acidic stomach but labile enough to be cleaved by esterases post-absorption. Highly hindered esters may be too stable and result in poor conversion to the active drug.

    • First-Pass Metabolism of Prodrug: The prodrug itself can be a substrate for metabolic enzymes in the gut wall or liver. The rate of ester cleavage versus the rate of metabolism is a critical parameter.

    • Choosing the Ester: Simple alkyl esters (methyl, ethyl) are a good starting point. If cleavage is too slow, more activated esters (e.g., acyloxymethyl esters) can be used, but these can have their own chemical stability issues.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a Sodium Salt Formulation

Objective: To prepare a simple aqueous solution of this compound as its sodium salt for preclinical oral dosing.

Materials:

  • This compound

  • 1.0 N Sodium Hydroxide (NaOH) solution

  • Purified water (e.g., Milli-Q)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh out 100 mg of this compound (MW: 208.21 g/mol )[1] into a 10 mL volumetric flask. This is 0.48 mmol.

  • Add approximately 5 mL of purified water and a small magnetic stir bar. The compound will likely not dissolve.

  • Slowly add 1.0 N NaOH solution dropwise while stirring. You will need a stoichiometric amount (1 equivalent), which is 0.48 mL of 1.0 N NaOH.

  • Continue stirring. The solid should completely dissolve as the sodium salt is formed.

  • Check the pH of the solution. It should be in the range of 8-10. If not, adjust carefully with minute amounts of 1.0 N NaOH or 0.1 N HCl.

  • Once fully dissolved, bring the final volume to 10 mL with purified water. The final concentration will be 10 mg/mL.

  • Validation: Test the stability of this formulation by diluting it 1:10 and 1:100 in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). Observe for any precipitation over 1-2 hours. This helps predict its behavior in vivo.

Protocol 2: Synthesis of an Ethyl Ester Prodrug

Objective: To synthesize the ethyl ester of this compound to improve its lipophilicity and membrane permeability.

Materials:

  • This compound

  • Absolute Ethanol (EtOH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, standard glassware for reflux and extraction

Procedure (Fischer Esterification):

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous ethanol.

  • Carefully add 3-4 drops of concentrated sulfuric acid to the solution. This acts as the catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in 30 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash sequentially with:

    • 20 mL of water

    • 20 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted starting material)

    • 20 mL of brine

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: Purify the crude product using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ethyl ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Imai, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.
  • Rautio, J. (n.d.). Prodrugs of Carboxylic Acids. Semantic Scholar.
  • Anonymous. (n.d.). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology.
  • Rautio, J., et al. (n.d.). Prodrugs of Carboxylic Acids. ResearchGate.
  • Bundgaard, H., & Nielsen, N. M. (1988). Prodrug derivatives of carboxylic acid drugs. Google Patents.
  • Wang, G., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry.
  • Vemula, V. R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Yellepeddi, V. R., & Vangara, K. K. (2019). Impaired Drug Absorption Due to High Stomach pH: A Review of Strategies for Mitigation of Such Effect To Enable Pharmaceutical Product Development. Journal of Pharmaceutical Sciences.
  • Anonymous. (2024). "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability". ResearchGate.
  • Anonymous. (n.d.). Strategies to improve oral bioavailability. ResearchGate.
  • Anonymous. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Walsh Medical Media. (2023). Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies.
  • Tsonkova, V., et al. (2024). Integrating Clopidogrel’s First-Pass Effect in a Joint Semi-Physiological Population Pharmacokinetic Model of the Drug and Its Inactive Carboxylic Acid Metabolite. PubMed Central.
  • Al-Ghananeem, A. M. (n.d.). First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Brown, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Wikipedia. (n.d.). First pass effect.
  • Desta, Z., & El-Kadi, A. O. (2023). First-Pass Effect. StatPearls - NCBI Bookshelf.
  • Moore, M. (2023). First Pass Metabolism. YouTube.

Sources

interpreting anomalous results with 7-methoxychroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile synthetic intermediate. Here, we address common and anomalous results you may encounter during your experiments, providing in-depth troubleshooting and practical solutions.

Introduction to this compound

This compound is a key building block in medicinal chemistry and pharmaceutical development.[1][2] Its chroman core is a privileged scaffold found in various biologically active molecules. This intermediate is frequently employed in the synthesis of compounds targeting cardiovascular and neurological disorders, as well as in the creation of novel antioxidant and anti-inflammatory agents.[1][2] Given its role as a foundational precursor, ensuring its correct use and understanding its chemical behavior is critical to the success of your synthetic and biological research.

This guide is structured in a question-and-answer format to directly address specific issues you might face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Handling

Question 1: I am having trouble dissolving this compound for my reaction. What are the recommended solvents?

Answer: This is a common issue related to the compound's polarity and crystalline nature. While soluble in some organic solvents, its carboxylic acid moiety can limit solubility in non-polar solvents, while the chroman backbone reduces solubility in purely aqueous solutions.

Troubleshooting Steps:

  • Solvent Selection: For reactions like amide couplings or esterifications, polar aprotic solvents are generally most effective. We recommend:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Tetrahydrofuran (THF) - may require gentle heating.

  • Basification: To enhance solubility, you can convert the carboxylic acid to its more soluble carboxylate salt.

    • Add one equivalent of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This is often a prerequisite for subsequent activation of the carboxylic acid.

  • Sonication: In cases of persistent insolubility, gentle sonication in a warm water bath can help break up crystalline structures and facilitate dissolution.

Causality: The interplay between the polar carboxylic acid group and the relatively non-polar chroman ring system dictates the solubility profile. By deprotonating the acid, you create an ion pair that is more readily solvated by polar aprotic solvents.

Question 2: My amide coupling reaction with this compound is giving low yields. What are the likely causes and how can I optimize it?

Answer: Low yields in amide coupling reactions involving this intermediate can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, or purification challenges.

Troubleshooting Protocol:

  • Choice of Coupling Reagents: Ensure your coupling reagents are fresh and anhydrous. Common and effective choices include:

    • Carbodiimides: EDC (with HOBt or HOAt to suppress racemization and side reactions).

    • Phosphonium Salts: PyBOP or HATU. These are often more efficient but also more expensive.

  • Reaction Conditions:

    • Temperature: Start the activation of the carboxylic acid at 0°C before adding your amine. After the addition of the amine, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents relative to the carboxylic acid.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.

  • pH Control: Maintain a slightly basic pH. The inclusion of a non-nucleophilic base like DIPEA (1.5-2.0 equivalents) is crucial to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form.

Diagram of a Typical Amide Coupling Workflow:

G cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (RT) cluster_workup Workup & Purification Acid 7-Methoxychroman- 3-carboxylic acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Coupling Reagent + Base Coupling_Reagent EDC/HOBt or HATU Coupling_Reagent->Activated_Ester Base DIPEA Base->Activated_Ester Product Amide Product Activated_Ester->Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH2) Amine->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for amide coupling of this compound.

Section 2: Analytical and Spectroscopic Interpretation

Question 3: I am observing an unexpected fluorescence in my purified product derived from this compound. What could be the source?

Answer: While this compound itself is not significantly fluorescent, a common precursor in its synthesis is 7-methoxycoumarin-3-carboxylic acid .[3] This coumarin derivative is highly fluorescent.[4][] Anomalous fluorescence in your final product often indicates contamination with this starting material or a related coumarin impurity.

Troubleshooting Steps:

  • Purity Confirmation:

    • HPLC Analysis: Use a High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector. Set the excitation and emission wavelengths appropriate for coumarins (e.g., excitation ~330 nm, emission ~402 nm) to detect trace amounts of the impurity.

    • TLC Analysis: On a Thin Layer Chromatography (TLC) plate, coumarin impurities often appear as bright blue fluorescent spots under a UV lamp (365 nm).

  • Purification Strategy:

    • If fluorescent impurities are detected, re-purify your compound using column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate the less polar product from the more polar coumarin starting material.

    • Recrystallization can also be an effective method for removing trace impurities.

Diagram of Potential Synthetic Contamination:

G Coumarin 7-Methoxycoumarin- 3-carboxylic acid (Highly Fluorescent) Reduction Reduction Step (e.g., Catalytic Hydrogenation) Coumarin->Reduction Contaminated_Product Final Product with Fluorescent Impurity Coumarin->Contaminated_Product Incomplete Reaction/ Carryover Chroman 7-Methoxychroman- 3-carboxylic acid (Target Intermediate) Reduction->Chroman Downstream_Product Final Product Chroman->Downstream_Product

Caption: Contamination pathway from fluorescent coumarin precursors.

Section 3: Interpreting Biological Assay Results

Question 4: My final compound, derived from the 7-methoxychroman scaffold, shows unexpected biological activity or toxicity. Could the scaffold itself be responsible?

Answer: Yes, this is a critical consideration. While often used as an intermediate, the chroman scaffold is not inert and can contribute to the biological profile of the final molecule. Related chroman structures have been shown to possess inherent biological activities.

Key Considerations:

  • Off-Target Effects: The chroman ring system is present in many bioactive natural products (e.g., flavonoids, tocopherols). It is plausible that derivatives could exhibit off-target effects such as:

    • Antioxidant Activity: The chroman core can act as a radical scavenger, which might produce confounding results in assays sensitive to oxidative stress.[2]

    • Enzyme Inhibition: Chroman derivatives have been identified as inhibitors of various enzymes. For instance, a related compound, (S)-6-methoxy-chroman-3-carboxylic acid amide, was found to be a potent ROCK2 inhibitor.[6] An 8-methoxy variant has been shown to interact with β-tubulin and caspases.[7][8]

  • Metabolic Instability: The methoxy group and the chroman ring can be sites of metabolic modification in cellular or in vivo models. This could lead to the formation of active or toxic metabolites that were not intended in the original drug design.

Recommended Experimental Controls:

  • Scaffold Control: Synthesize and test a simplified version of your final compound, perhaps the ethyl ester of this compound, in your biological assays. This will help determine if the chroman core itself contributes to the observed activity.

  • Metabolite Identification: If you suspect metabolic instability, perform a metabolite ID study using liver microsomes or other relevant metabolic systems, followed by LC-MS analysis.

Table of Potential Biological Activities of the Chroman Scaffold:

Potential ActivityAssociated Chroman DerivativePossible Experimental ImpactReference
ROCK2 Inhibition (S)-6-methoxy-chroman-3-carboxylic acid amideConfounding results in kinase assays or cell migration studies.[6]
Anticancer 8-methoxy-chroman-3-carboxylic acidUnexpected cytotoxicity or apoptosis in cancer cell lines.[7][8]
Antioxidant General chroman scaffoldInterference in assays measuring reactive oxygen species (ROS).[2]

References

  • Wiemer, A. J., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Chembiochem, 17(1), 52-55. [Link]
  • 7-Methoxy-chroman-3-carboxylic acid | 3187-51-7. J&K Scientific LLC. [Link]
  • Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]
  • Gaspar, A., et al. (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education, 91(7), 1112-1115. Note: This reference describes the synthesis of a related chromone, which involves similar precursors. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of 7-Methoxychroman-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of preclinical research. It establishes a clear link between molecular interaction and therapeutic effect, thereby increasing the probability of success in later clinical phases.[1] This guide provides an in-depth, objective comparison of modern experimental strategies for validating the biological target of a promising small molecule, 7-methoxychroman-3-carboxylic acid. While this compound is recognized as a versatile intermediate in pharmaceutical synthesis with potential anti-inflammatory and antioxidant applications, its precise molecular target remains an area of active investigation.[2]

This document will therefore use a putative target, Enzyme X , a hypothetical enzyme implicated in a disease-relevant pathway, to illustrate the practical application of leading target validation methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and provide a framework for data interpretation.

Introduction to this compound and its Putative Target: Enzyme X

This compound belongs to the chroman class of heterocyclic compounds, a scaffold present in various biologically active molecules. Its structural features suggest the potential for specific interactions with biological macromolecules, making it a person of interest for drug discovery. For the purpose of this guide, we hypothesize that this compound exerts its therapeutic effects by directly binding to and modulating the activity of Enzyme X .

The validation of this hypothesis requires a multi-pronged approach, moving from demonstrating direct physical binding in a cellular context to elucidating the functional consequences of this interaction. We will compare three orthogonal, state-of-the-art techniques:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a native cellular environment.

  • Affinity Purification-Mass Spectrometry (AP-MS): To identify the binding partners of the compound in an unbiased manner.

  • CRISPR/Cas9-Mediated Target Knockdown: To assess the functional relevance of the target to the compound's activity.

Comparative Analysis of Target Validation Methodologies

The selection of a target validation strategy depends on various factors, including the availability of reagents, the nature of the small molecule-target interaction, and the desired level of evidence. Below is a comparative overview of the three techniques.

Methodology Principle Strengths Limitations Primary Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[3][4]Label-free; applicable in intact cells and tissues; reflects physiological conditions.[5][6]Requires a specific antibody for detection (Western blot) or advanced proteomics; not suitable for all targets.Thermal shift (ΔTagg), indicating target engagement.[3]
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of the small molecule is used as "bait" to pull down its interacting proteins from a cell lysate.[7][8]Unbiased, proteome-wide identification of binding partners; can reveal off-targets.[7][9]Requires chemical modification of the compound; may miss transient or weak interactions; potential for non-specific binding.[8][9]List of putative protein interactors.
CRISPR/Cas9-Mediated Target Knockdown Genetic ablation of the putative target gene should abolish the cellular phenotype induced by the compound.[10][][12][13]Provides strong genetic evidence for target necessity; high specificity.[13][14]Can be time-consuming to generate stable knockout cell lines; potential for off-target gene editing.Alteration of compound-induced phenotype upon target knockout.

Experimental Protocols and Data Interpretation

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a small molecule to its target in a cellular milieu.[3][4] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[3]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis A 1. Culture cells expressing a putative target (Enzyme X) B 2. Treat cells with this compound or vehicle (DMSO) A->B C 3. Heat cell suspensions across a temperature gradient B->C D 4. Lyse cells and separate soluble and aggregated proteins by centrifugation C->D E 5. Quantify soluble Enzyme X by Western Blot or Mass Spectrometry D->E F 6. Plot melting curves and determine the thermal shift (ΔTagg) E->F

Caption: CETSA workflow for validating target engagement.

  • Cell Culture and Treatment:

    • Plate cells known to express Enzyme X at an appropriate density.

    • Once confluent, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[5]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble Enzyme X in each sample by Western blotting using a specific antibody or by mass spectrometry.

    • Plot the percentage of soluble Enzyme X against the temperature to generate melting curves. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[3]

A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating stabilization of Enzyme X. The magnitude of the thermal shift (ΔTagg) can be used to rank the potency of different compounds.

Treatment Tagg (°C) ΔTagg (°C) Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability of Enzyme X.
10 µM this compound56.0+3.5Significant target engagement and stabilization.
10 µM Control Compound52.6+0.1No significant target engagement.
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

AP-MS is an unbiased approach to identify the direct binding partners of a small molecule.[7][8] This technique requires a modified version of the compound that can be immobilized on a solid support.

APMS_Workflow cluster_bait_prep Bait Preparation cluster_incubation Incubation & Washing cluster_elution Elution & Digestion cluster_ms_analysis MS Analysis & Identification A 1. Synthesize a tagged derivative of this compound (e.g., with a biotin tag) B 2. Immobilize the tagged compound onto streptavidin-coated beads A->B C 3. Incubate beads with cell lysate B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute bound proteins D->E F 6. Digest proteins into peptides with trypsin E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Identify proteins and quantify enrichment over control G->H

Caption: AP-MS workflow for unbiased target identification.

  • Bait Preparation:

    • Synthesize a derivative of this compound with a suitable tag (e.g., biotin) that allows for immobilization.

    • Immobilize the biotinylated compound onto streptavidin-coated agarose or magnetic beads.

  • Incubation and Washing:

    • Prepare a cell lysate from cells expressing Enzyme X.

    • Incubate the lysate with the compound-coated beads and control beads (without the compound) to allow for protein binding.

    • Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the specifically bound proteins from the beads using a denaturing buffer.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

    • Identify the proteins and quantify their relative abundance in the compound-treated sample versus the control.

Proteins that are significantly enriched in the compound-treated sample are considered putative binding partners. The ideal outcome is the identification of Enzyme X as a top hit.

Protein ID Fold Enrichment (Compound vs. Control) p-value Interpretation
Enzyme X 25.3 < 0.001 Strong evidence for direct binding.
Protein Y2.10.045Potential weak or indirect interactor.
Protein Z1.20.35Likely a non-specific binder.
CRISPR/Cas9-Mediated Target Knockdown for Functional Validation

CRISPR/Cas9 technology allows for the precise and permanent disruption of a target gene, providing strong genetic evidence for its role in a biological process.[10][][12][13]

CRISPR_Workflow cluster_gRNA_design gRNA Design & Delivery cluster_selection Selection & Validation cluster_phenotypic_assay Phenotypic Assay A 1. Design guide RNAs (gRNAs) targeting the gene for Enzyme X B 2. Co-transfect cells with Cas9 nuclease and gRNAs A->B C 3. Select and expand single-cell clones B->C D 4. Validate Enzyme X knockout by Western blot and sequencing C->D E 5. Treat wild-type and knockout cells with this compound D->E F 6. Measure a relevant cellular phenotype (e.g., cell viability, biomarker expression) E->F

Caption: CRISPR/Cas9 workflow for functional target validation.

  • gRNA Design and Delivery:

    • Design and synthesize at least two independent guide RNAs (gRNAs) targeting a critical exon of the gene encoding Enzyme X to minimize off-target effects.

    • Deliver the gRNAs and Cas9 nuclease into the target cells via transfection or lentiviral transduction.

  • Selection and Validation:

    • Select for successfully edited cells and isolate single-cell clones.

    • Expand the clones and validate the knockout of Enzyme X at the protein level by Western blotting and at the genomic level by sequencing the target locus.

  • Phenotypic Assay:

    • Treat both wild-type and Enzyme X knockout cells with a dose-range of this compound.

    • Measure a cellular phenotype that is known to be affected by the compound (e.g., cell viability, cytokine production, or a specific biomarker).

If Enzyme X is the true target, its knockout should render the cells resistant to the effects of this compound.

Cell Line Compound Treatment Phenotypic Response (% of Control) Interpretation
Wild-TypeVehicle100%Baseline response.
Wild-Type10 µM Compound45%Compound elicits a phenotypic effect.
Enzyme X KO 10 µM Compound 98% Loss of Enzyme X abolishes the compound's effect, validating it as the functional target.

Conclusion and Future Directions

The validation of a small molecule's biological target is a critical and iterative process. This guide has compared three powerful and orthogonal methodologies—CETSA, AP-MS, and CRISPR/Cas9-mediated gene editing—for validating the putative target of this compound, Enzyme X. While CETSA provides evidence of direct target engagement in a native cellular environment, AP-MS offers an unbiased approach to identify binding partners. CRISPR/Cas9, in turn, provides robust genetic evidence for the functional relevance of the target.

A comprehensive target validation strategy should ideally employ at least two of these orthogonal approaches. For instance, a positive CETSA result coupled with a loss of compound activity in a CRISPR/Cas9 knockout cell line would provide very strong evidence that the identified protein is indeed the bona fide target of this compound.

Future work should focus on elucidating the precise binding site of the compound on the target protein, for which techniques like X-ray crystallography or cryo-electron microscopy can be employed. Furthermore, understanding the downstream signaling consequences of target engagement will be crucial for the continued development of this compound as a potential therapeutic agent.

References

  • Current time information in Mestna občina Murska Sobota, SI. (n.d.). Google.
  • The impact of CRISPR-Cas9 on target identification and validation. (n.d.). PubMed.
  • Affinity Purification Mass Spectrometry (AP-MS). (n.d.). Creative Proteomics.
  • CRISPR Cas9 Gene Editing for Target Identification and Validation. (n.d.). BOC Sciences.
  • The Impact of CRISPR/Cas9 on Target Identification and Validation. (n.d.). Labhoo.
  • CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories.
  • High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. (n.d.). EMBL-EBI.
  • Explore the role of CRISPR gene editing in target validation. (n.d.). Select Science.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. (n.d.). Benchchem.
  • Target Identification and Validation (Small Molecules). (n.d.). UCL.
  • Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. (n.d.). Fiveable.
  • Affinity Purification-Mass Spectrometry (AP-MS) Service. (n.d.). Creative Proteomics.
  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (n.d.). Annual Reviews.
  • 7-Methoxy-chroman-3-carboxylic acid. (n.d.). Chem-Impex.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (n.d.). NCBI.
  • Identification and Validation of Bioactive Small Molecule Target Through Phenotypic Screening. (n.d.). PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH.
  • Cellular Thermal Shift Assay (CETSA). (n.d.). News-Medical.Net.
  • Small Molecule Drug Target Identification and Validation. (n.d.). Baitaipaik.
  • Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3. (n.d.). Smolecule.
  • Target Validation. (n.d.). Sygnature Discovery.
  • Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. (n.d.). PubMed Central.
  • An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid: Molecular Characteristics, Synthesis, and Biological Relevan. (n.d.). Benchchem.
  • 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8. (n.d.).
  • 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941. (n.d.). PubChem.
  • 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester *CAS 150321-92-9. (n.d.). AAT Bioquest.
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). PubMed Central.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (n.d.). MDPI.
  • Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chroman scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. Subtle modifications to this core, such as the positional isomerization of a methoxy group, can dramatically alter a molecule's therapeutic properties. This guide provides an in-depth, objective comparison of two such isomers: 7-methoxychroman-3-carboxylic acid and 8-methoxychroman-3-carboxylic acid. While structurally similar, the current body of scientific evidence reveals a significant divergence in their established biological activities, particularly concerning their efficacy as potential anticancer agents. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships within this chemical series.

Introduction: The Significance of Isomeric Position

The chroman ring system, a bicyclic ether, is a foundational element in a variety of natural products, including tocopherols (Vitamin E). The addition of a carboxylic acid moiety at the 3-position and a methoxy group on the aromatic ring creates a class of compounds with intriguing pharmacological potential. However, as this guide will demonstrate, the specific placement of the methoxy group—at either the 7- or 8-position—directs the molecule towards distinct biological targets and therapeutic applications. While 8-methoxychroman-3-carboxylic acid and its derivatives have been the subject of focused anticancer research, its 7-methoxy counterpart is more frequently cited for other potential therapeutic uses.

8-Methoxychroman-3-Carboxylic Acid: A Profile in Anticancer Activity

Current research strongly indicates that 8-methoxychroman-3-carboxylic acid and its unsaturated analog, 8-methoxycoumarin-3-carboxylic acid, possess significant antiproliferative properties.[1][2] The primary mechanism of action for these compounds appears to be the induction of apoptosis in cancer cells through a dual-pronged attack on critical cellular machinery.

Mechanism of Action: Caspase Activation and Tubulin Polymerization Inhibition

Studies on derivatives of 8-methoxycoumarin-3-carboxylic acid have elucidated a clear mechanistic pathway for its anticancer effects.[2][3] This pathway involves:

  • Activation of Caspase-3/7: These compounds have been shown to activate effector caspases 3 and 7, key enzymes in the apoptotic cascade that lead to programmed cell death.[2][3]

  • Inhibition of β-Tubulin Polymerization: The molecules also interfere with the dynamics of microtubules by inhibiting the polymerization of β-tubulin.[1][2] This disruption of the mitotic spindle leads to cell cycle arrest and ultimately, apoptosis.

This proposed mechanism underscores the potential of the 8-methoxy isomer as a scaffold for the development of novel anticancer therapeutics.

G cluster_cell Cancer Cell 8-Methoxy-Compound 8-Methoxychroman-3-Carboxylic Acid Derivative Tubulin β-Tubulin 8-Methoxy-Compound->Tubulin Inhibits Polymerization Caspase Caspase-3/7 8-Methoxy-Compound->Caspase Activates Microtubules Microtubule Formation Tubulin->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis CellCycle->Apoptosis

Caption: Proposed anticancer signaling pathway for 8-methoxychroman-3-carboxylic acid derivatives.

This compound: An Alternative Therapeutic Trajectory

In stark contrast to its 8-methoxy counterpart, there is a notable absence of robust evidence detailing significant anticancer efficacy for this compound. Instead, the literature predominantly describes this isomer as a versatile chemical intermediate for the synthesis of pharmaceuticals targeting cardiovascular and neurological disorders.[4][5] Furthermore, research has explored its potential anti-inflammatory and antioxidant properties.[5]

A study on the unsaturated analog, 7-methoxycoumarin-3-carboxylic acid, as part of a fluorescent cell-cleavable protecting group, found the carboxylic acid itself to be non-toxic to several cancer cell lines (K562, Daudi, RPMI-8226, and Jurkat) at concentrations up to 100 μM.[6] While a lack of cytotoxicity in one context does not preclude anticancer activity in another, it does align with the general trend in the literature that points away from oncology as a primary application for this isomer. Research into 7-methoxycoumarin-3-carboxylic acid has also highlighted its potential as a cyclooxygenase-2 (COX-2) inhibitor, suggesting applications in inflammation control.[7]

Comparative Efficacy: A Data-Driven Overview

The disparity in the research focus for these two isomers is reflected in the available quantitative data. For derivatives of 8-methoxychroman-3-carboxylic acid, specific IC50 values against cancer cell lines have been reported. For instance, a study on novel 8-methoxycoumarin-3-carboxamides demonstrated potent antiproliferative activity against the HepG2 liver cancer cell line.[3]

Compound/DerivativeCell LineIC50 (µM)Reference
8-methoxycoumarin-3-carboxylic acid (Compound 8)HepG25[3]
5-bromo-8-methoxycoumarin-3-carboxamide (Compound 5)HepG20.9[3]
8-methoxycoumarin-3-carboxamide (Compound 4)HepG217[3]
7-methoxycoumarin-3-carboxylic acid (Compound 5)K562, Daudi, RPMI-8226, Jurkat>100[6]

This table is intended for comparative purposes and is based on available data from different studies. Direct comparison of absolute values should be made with caution.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed methodologies for key assays are provided below. The causality behind these experimental choices lies in the need for standardized, reproducible methods to quantify biological activity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

G Start Start Step1 Seed HepG2 cells in a 96-well plate Start->Step1 End End Step2 Incubate for 24h Step1->Step2 Step3 Treat with varying concentrations of test compound Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT solution Step4->Step5 Step6 Incubate for 3-4h Step5->Step6 Step7 Add DMSO to dissolve formazan crystals Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 Step8->End

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[8]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the resulting formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Caspase-3/7 Activation Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Methodology:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound for the desired time period.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, which contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin).[1]

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.[1][9]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Reconstitute purified tubulin in a GTP-containing buffer on ice.[10]

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound, a positive control (e.g., nocodazole), and a negative control (vehicle).[10]

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer capable of maintaining a temperature of 37°C. Measure the increase in absorbance at 340 nm over time (typically 60 minutes) to monitor microtubule polymerization.[10][11]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be used to determine the inhibitory activity of the compound.

Conclusion and Future Directions

The comparative analysis of this compound and 8-methoxychroman-3-carboxylic acid reveals a compelling example of how subtle structural changes can lead to distinct pharmacological profiles. The current body of evidence strongly supports the pursuit of 8-methoxychroman-3-carboxylic acid and its derivatives as a promising scaffold for the development of novel anticancer agents, with a well-defined mechanism of action involving apoptosis induction and tubulin polymerization inhibition.

Conversely, this compound appears to be a less promising candidate for direct anticancer applications based on available data. However, its utility as a synthetic intermediate and its potential anti-inflammatory and antioxidant properties warrant further investigation in other therapeutic areas.

For researchers in drug development, this guide underscores the importance of considering isomeric variations in lead optimization. Future studies should aim to directly compare the cytotoxic profiles of these two isomers across a broad panel of cancer cell lines to definitively confirm the observed divergence in anticancer efficacy. Furthermore, exploring the structure-activity relationships of this compound derivatives in the context of inflammation and neurological disorders could unveil new therapeutic opportunities.

References

  • Smolecule. (n.d.). Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.
  • Benchchem. (n.d.). 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.
  • Alzamami, A. S., et al. (2023).
  • Chem-Impex. (n.d.). 7-Methoxy-chroman-3-carboxylic acid.
  • Chem-Impex. (n.d.). 8-Methoxy-chroman-3-carboxylic acid.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols: HepG2 Cell Viability Assay with Demethyleneberberine Treatment.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
  • Benchchem. (n.d.). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
  • Li, C., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 34(10), 5485-5494.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.
  • Kim, J. H., et al. (2012). Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. Journal of the Korean Physical Society, 61, 148-152.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • Das, U., et al. (2017). Determination of cell survivability by MTT assay. (A) HepG2 cells were...
  • Wiemer, A. J., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. ChemBioChem, 17(1), 43-48.
  • UCHEM. (2025, October 14). 7-Methoxycoumarin-3-carboxylic Acid (CAS: 20300-59-8) - A Versatile Chromene Derivative for Biomedical and Industrial Innovation.
  • ResearchGate. (n.d.). Molecular Structure, Spectroscopic Investigation, Docking and in Vitro Cytotoxicity Studies of 7-Methoxycoumarin as anti-Leukemia Agent | Request PDF.
  • Benchchem. (n.d.). An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid: Molecular Characteristics, Synthesis, and Biological Relevan.
  • CymitQuimica. (n.d.). CAS 20300-59-8: 7-methoxycoumarin-3-carboxylic acid.
  • Chem-Impex. (n.d.). 7-Methoxy-chroman-3-carboxylic acid.

Sources

A Senior Application Scientist's Guide to 7-Methoxychroman-3-Carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Chroman Scaffold

To the dedicated researcher in drug discovery, the chroman scaffold is a familiar and promising starting point. As a privileged structure found in a plethora of natural products, its derivatives have consistently demonstrated a wide spectrum of biological activities. Within this esteemed class of compounds, 7-methoxychroman-3-carboxylic acid and its analogues have emerged as particularly compelling subjects of investigation. The strategic placement of the methoxy and carboxylic acid groups provides a unique electronic and structural landscape, ripe for chemical modification to modulate and enhance therapeutic potential. This guide offers a comparative analysis of this compound derivatives, delving into their antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties. By synthesizing data from various studies and providing standardized experimental protocols, we aim to equip researchers with the knowledge to rationally design and evaluate the next generation of chroman-based therapeutics.

Structure-Activity Relationship: The Influence of Methoxy and Carboxyl Groups

The biological activity of this compound derivatives is intricately linked to the interplay of their core structure and functional group substitutions. The methoxy group at the 7-position and the carboxylic acid at the 3-position are key determinants of their pharmacological profile.

The methoxy group is known to enhance the antioxidant potential of phenolic compounds.[1] Its electron-donating nature can increase the electron density of the aromatic ring, thereby facilitating the donation of a hydrogen atom to scavenge free radicals.[1] Furthermore, the position of the methoxy group is critical, with studies on related structures suggesting that substitution at the 7 or 8-position can be optimal for certain biological activities.

The carboxylic acid group is a versatile functional handle that can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological targets. Its presence often enhances the anti-inflammatory and anticancer activities of the parent molecule. However, the free carboxylic acid can also impact cell permeability, a challenge that has been ingeniously addressed through the development of prodrug strategies, such as esterification, to improve cellular uptake.[2]

Comparative Analysis of Biological Activities

This section will compare the performance of various this compound derivatives and their close analogues across key therapeutic areas. Due to the nascent stage of research directly comparing a systematic series of these specific derivatives, this guide collates and analyzes data from multiple studies on structurally related compounds to provide a broader perspective.

Antioxidant Activity

The chroman ring, particularly when hydroxylated, is a well-established antioxidant pharmacophore. The 7-methoxy group further contributes to this activity. The antioxidant potential of these derivatives is typically evaluated using in vitro assays that measure their ability to scavenge free radicals.

Key Derivatives and Performance:

Table 1: Comparative Antioxidant Activity of Representative Phenolic Acids

Compound ClassTypical DPPH Scavenging Activity (IC50)Key Structural Features Influencing Activity
Hydroxybenzoic AcidsModeratePresence of hydroxyl and methoxy groups.
Hydroxyphenylacetic AcidsHighThe -CH2COOH group can enhance activity compared to -COOH.[3]
Hydroxycinnamic AcidsHighThe -CH=CHCOOH group can enhance activity compared to -COOH.[3]
Anti-inflammatory Activity

Inflammation is a complex biological response, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key targets for anti-inflammatory drugs. Coumarin and chroman derivatives have shown promise as inhibitors of these enzymes.

Key Derivatives and Performance:

Research on coumarin-3-carboxylic acid derivatives has demonstrated their potential as anti-inflammatory agents. For instance, certain derivatives have shown potent inhibition of COX-2, a key enzyme in the inflammatory cascade. The carboxylic acid moiety is often crucial for this activity, likely through its interaction with the active site of the enzyme.

Table 2: Anti-inflammatory Activity of Selected Coumarin/Chroman Derivatives

Derivative TypeTargetReported Activity (IC50)Reference
Coumarin-3-carboxamidesCOX-2Varies with substitution[4]
8-Methoxy-chroman-3-carboxylic acid based compoundsCaspase-3/70.9-17 µM[5]
Cytotoxic Activity

The anticancer potential of chroman and coumarin derivatives has been extensively explored. Their mechanism of action often involves the induction of apoptosis in cancer cells.

Key Derivatives and Performance:

A study on a 7-methoxycoumarin-3-carboxylic acid ester derivative, designed as a fluorescent prodrug, demonstrated low cytotoxicity to several cell lines, with an IC50 value greater than 100 μM.[2][6] This highlights the potential for modifying the carboxylic acid group to modulate toxicity and improve drug delivery. In contrast, other studies on benzochromene derivatives have reported significant cytotoxic activity with IC50 values in the low micromolar range against various human cancer cell lines.

Table 3: Comparative Cytotoxicity of Selected Chroman/Coumarin Derivatives

DerivativeCell LineCytotoxicity (IC50)Reference
7-Methoxycoumarin-3-carboxylic acid esterK562, Daudi, RPMI-8226, Jurkat>100 μM[2]
Coumarin-3-carboxamidesHepG2, HeLa0.39–4.85 μM (for potent derivatives)[7]
Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and excitotoxicity. The antioxidant and receptor-modulating properties of coumarin derivatives make them attractive candidates for neuroprotection.[5]

Key Derivatives and Performance:

Coumarin-3-carboxylic acid derivatives have been investigated as modulators of N-Methyl-D-Aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and excitotoxicity.[8] Structure-activity relationship studies have shown that substitutions on the coumarin ring can significantly alter their activity, leading to either inhibition or potentiation of NMDA receptor function.[8]

Experimental Protocols

To facilitate further research and ensure the generation of comparable data, this section provides detailed, step-by-step protocols for key in vitro assays.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Causality: This assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.

    • Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol. Serially dilute to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

    • For the blank, use 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH with Samples, Standard, and Control in 96-well Plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix prep_std Prepare Serial Dilutions of Standard (Trolox) prep_std->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxicity Assessment: MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) to 80-90% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in DMSO.

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation and MTT Addition:

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

    • Plot the % viability against the concentration of the test compound to determine the IC50 value.

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway compound Chroman Derivative ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified pathway of apoptosis induction by cytotoxic compounds.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. The available data, though fragmented, consistently points towards the potential of its derivatives as antioxidant, anti-inflammatory, cytotoxic, and neuroprotective agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds. The esterification of the carboxylic acid group, as demonstrated in the literature, is a particularly promising strategy for developing prodrugs with enhanced cellular uptake and targeted activity.[2][6]

Future research should focus on the systematic synthesis and comparative evaluation of a library of this compound derivatives with diverse substitutions on the chroman ring. By employing the standardized protocols outlined in this guide, researchers can generate robust and comparable data, accelerating the identification of lead compounds for further preclinical and clinical development. The continued exploration of this versatile scaffold is a worthy endeavor in the ongoing quest for safer and more effective therapies for a range of human diseases.

References

  • Wiemer, A. J., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. ChemBioChem, 17(1), 52-55. [Link]
  • ResearchGate. (2016). (PDF)
  • National Center for Biotechnology Information. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. PubMed Central. [Link]
  • ResearchGate. (2016). (PDF)
  • ResearchGate. (2018). (PDF) Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening. [Link]
  • National Center for Biotechnology Information. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. [Link]
  • MDPI. (2020).
  • J&K Scientific LLC. (n.d.). 7-Methoxy-chroman-3-carboxylic acid | 3187-51-7. [Link]
  • National Center for Biotechnology Information. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2013).
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid. [Link]
  • Bentham Science. (2024).
  • MDPI. (2021).

Sources

A Researcher's Guide to Navigating the Nuances of 7-Methoxychroman-3-Carboxylic Acid: A Comparative Analysis of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the chroman scaffold stands as a privileged structure, serving as the backbone for a multitude of biologically active compounds. Among these, 7-methoxychroman-3-carboxylic acid has emerged as a versatile synthetic intermediate, finding its utility in the development of novel therapeutics for cardiovascular and neurological disorders, as well as in the exploration of new antioxidant agents.[1][2] However, the journey from promising intermediate to reproducible biological findings is fraught with potential pitfalls. The reproducibility of research is the cornerstone of scientific advancement, yet it remains a significant challenge in preclinical drug development.

This guide provides an in-depth technical analysis of the factors influencing the reproducibility of findings related to this compound. We will delve into the critical aspects of its synthesis, characterization, and biological evaluation. Furthermore, we will present a comparative overview of its performance profile, drawing upon data from its close analogs, against established and emerging therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to not only utilize this promising molecule but to do so with a firm grasp of the variables that can impact the reliability and translation of their findings.

I. The Foundation of Reproducibility: Synthesis and Characterization of this compound

The biological activity of a compound is inextricably linked to its chemical identity and purity. Variations in synthetic routes, purification methods, and the presence of even minute quantities of impurities can lead to significant discrepancies in experimental outcomes.

Synthetic Pathway: A Double-Edged Sword

While several synthetic routes to chroman-3-carboxylic acids exist, a common approach involves the multi-step synthesis from a substituted phenol. A representative synthesis for a methoxy-substituted chroman-3-carboxylic acid is outlined below. This pathway, while effective, presents several critical junctures where variability can be introduced.

A Substituted Phenol (e.g., m-Methoxyphenol) B Knoevenagel Condensation with Diethyl Malonate A->B C Intermediate: Coumarin-3-carboxylate B->C D Hydrolysis C->D E Coumarin-3-carboxylic acid D->E F Catalytic Hydrogenation (Reduction of double bond) E->F G Final Product: This compound F->G

Caption: A representative synthetic workflow for this compound.

Key Considerations for Reproducibility in Synthesis:

  • Starting Material Purity: The purity of the initial substituted phenol and diethyl malonate is paramount. The presence of isomeric impurities in the starting material can lead to the formation of difficult-to-separate isomeric byproducts.

  • Reaction Conditions: The Knoevenagel condensation is sensitive to catalysts, temperature, and reaction time. Incomplete reactions can result in a mixture of starting materials and the coumarin intermediate, complicating purification.

  • Hydrolysis Step: The hydrolysis of the ester to the carboxylic acid must be complete. Incomplete hydrolysis will lead to a mixture of the ester and the final product, which can have different biological activities and pharmacokinetic properties.

  • Reduction Step: The catalytic hydrogenation to reduce the coumarin double bond to the chroman single bond is a critical step. Over-reduction can affect the aromatic ring, while incomplete reduction will leave traces of the coumarin precursor. The choice of catalyst (e.g., Palladium on carbon) and reaction conditions (pressure, temperature) must be precisely controlled.

The Chirality Conundrum

A crucial and often overlooked aspect of this compound is the presence of a chiral center at the C3 position. The synthesis described above will produce a racemic mixture of (R)- and (S)-enantiomers. It is well-established in pharmacology that enantiomers can have vastly different biological activities, potencies, and toxicities.

For instance, in a study on a closely related analog, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was found to be a potent and selective ROCK2 inhibitor with an IC50 of 3 nM, demonstrating a 22.7-fold selectivity over ROCK1.[3] The activity of the (R)-enantiomer was not reported but is expected to be significantly different.

Implications for Reproducibility:

  • Inconsistent Enantiomeric Ratios: Unless a chiral separation is performed, batch-to-batch variations in the enantiomeric ratio of the final product can lead to significant differences in observed biological effects.

Purity and Analytical Characterization: The Non-Negotiables

The purity of the final compound must be rigorously assessed to ensure reproducible results. Several commercial suppliers offer this compound with purities ranging from 97% to over 99% as determined by HPLC.[1][4]

Table 1: Commercially Available this compound

SupplierCAS NumberStated PurityAnalytical Method
Chem-Impex3187-51-7≥ 99%HPLC
Alchem Pharmtech3187-51-797%Not Specified
Parchem1523019-25-1Not SpecifiedNot Specified

Recommendations for Ensuring Compound Integrity:

  • Comprehensive Analytical Testing: Researchers should not solely rely on the supplier's certificate of analysis. Independent verification of the compound's identity and purity using multiple analytical techniques is crucial.

  • Essential Analytical Techniques:

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC/UPLC: To determine the purity and identify any impurities.

    • Chiral HPLC: To determine the enantiomeric ratio.

    • Elemental Analysis: To confirm the elemental composition.

II. Biological Activity Profile: A Comparative Look at Chroman Analogs and Alternatives

Direct, peer-reviewed biological data for this compound is sparse in the public domain. However, by examining its close analogs and the broader class of chroman derivatives, we can construct a comparative framework to understand its potential therapeutic applications and the performance of alternative compounds.

Potential in Cardiovascular Disease: A Focus on ROCK Inhibition

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of cardiovascular function, and their inhibition has emerged as a promising therapeutic strategy for hypertension, atherosclerosis, and heart failure. As previously mentioned, an amide derivative of the closely related (S)-6-methoxychroman-3-carboxylic acid is a potent and selective ROCK2 inhibitor.[3] This suggests that the 7-methoxy isomer could also serve as a scaffold for the development of ROCK inhibitors.

Table 2: Comparative IC50 Values of a Chroman Derivative and Other ROCK Inhibitors

CompoundTargetIC50 (nM)NotesReference
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amideROCK2322.7-fold selective over ROCK1[3]
Y-27632ROCK1140First small molecule ROCK inhibitor
FasudilROCK-Approved in Japan and China for cerebral vasospasm
RipasudilROCK-Approved in Japan for glaucoma

The data for the 6-methoxy analog highlights the potential potency of this chemical class. For reproducible findings in this area, it is critical to:

  • Use a well-characterized, enantiomerically pure compound.

  • Employ standardized kinase activity assays.

  • Compare the results against known ROCK inhibitors like Y-27632 or Fasudil as positive controls.

cluster_0 Upstream Activators cluster_1 ROCK Signaling Cascade Angiotensin II Angiotensin II RhoA RhoA (GTP-bound) Angiotensin II->RhoA Endothelin-1 Endothelin-1 Endothelin-1->RhoA ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP->MLC Dephosphorylates Contraction Smooth Muscle Contraction MLC->Contraction

Caption: Simplified ROCK signaling pathway in vascular smooth muscle cells.

Potential in Neurological Disorders: Antioxidant and Neuroprotective Effects

Chroman derivatives, including those with a methoxy substitution, are widely investigated for their neuroprotective properties, which are often attributed to their antioxidant capabilities.

Table 3: Comparative Neuroprotective and Related Activities of Chroman/Coumarin Analogs

Compound/DerivativeBiological EffectAssayKey FindingReference
7-Methoxycoumarin-3-carboxylic acid ester derivativeT-cell activationIn vitro T-cell proliferationEC50 = 0.018 µM[5][6]
7-Methoxycoumarin-3-carboxylic acid ester derivativeCytotoxicityIn vitro cell viabilityIC50 > 100 µM[5][6]
Coumarin-3-carboxamide derivativesAnticancerMTT assay (HeLa cells)IC50 = 0.39 - 0.75 µM[7]
Coumarin-3-carboxamide derivativesAnticancerMTT assay (HepG2 cells)IC50 = 2.62 - 4.85 µM[7]

The unsaturated analog, 7-methoxycoumarin-3-carboxylic acid, and its derivatives have shown potent biological effects, including immune cell activation and anticancer activity, often in the low micromolar to nanomolar range.[5][6][7] These findings suggest that this compound could also exhibit interesting biological activities in these areas.

Reproducibility in antioxidant and neuroprotection assays is dependent on:

  • Standardized cell lines and primary cultures.

  • Consistent concentrations of toxins or stressors (e.g., H₂O₂, glutamate).

  • Use of appropriate positive and negative controls.

  • Cross-validation of findings using multiple assays (e.g., DPPH, ABTS, ORAC for antioxidant activity).

III. Experimental Protocols for Ensuring Reproducibility

To facilitate the reproducible evaluation of this compound and its analogs, we provide the following detailed, self-validating experimental protocols.

Protocol: Chiral Separation of this compound by HPLC

Objective: To separate the (R)- and (S)-enantiomers of this compound to ensure the use of an enantiomerically pure or defined mixture in biological assays.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA)

  • Racemic this compound standard

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.

  • Mobile Phase Preparation: A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The acidic modifier is crucial for protonating the carboxylic acid and improving peak shape.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm (or as determined by UV scan)

    • Injection volume: 10 µL

  • Method Optimization: If the resolution between the two enantiomeric peaks is less than 1.5, adjust the mobile phase composition. Increasing the percentage of isopropanol will decrease retention times, while decreasing it will increase retention and may improve resolution. The type of alcohol (e.g., ethanol) can also be varied.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.

Self-Validation:

  • The sum of the peak areas of the two enantiomers should be consistent across multiple injections.

  • The method should be able to resolve a known mixture of enantiomers (if available).

Protocol: In Vitro Antioxidant Activity using the DPPH Assay

Objective: To provide a standardized method for assessing the free radical scavenging activity of this compound and its analogs.

Instrumentation and Materials:

  • UV-Vis spectrophotometer or microplate reader

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox or ascorbic acid)

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound or control at various concentrations.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Self-Validation:

  • The IC50 value of the positive control (Trolox or ascorbic acid) should fall within the expected range for your laboratory.

  • The absorbance of the DPPH control should be stable over the course of the experiment.

cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Compound Procurement - Verify supplier CoA - In-house QC (NMR, MS, HPLC) B Chiral Separation - Resolve enantiomers - Determine enantiomeric excess A->B C Assay Planning - Define positive/negative controls - Pre-determine statistical analysis B->C D Standardized Protocol Execution - Calibrated equipment - Consistent reagent lots C->D E Data Acquisition - Record all raw data - Note any deviations D->E F Data Analysis - Apply pre-defined statistical methods - Calculate IC50/EC50 values E->F G Result Validation - Compare controls to expected values - Independent replication of key findings F->G H Transparent Reporting - Detail all methods and materials - Report all findings, including negative results G->H

Sources

Confirming the Neuroprotective Activity of 7-Methoxychroman-3-carboxylic Acid in a Novel In Vitro Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Design and Comparative Analysis

In the quest for novel therapeutic agents for neurodegenerative diseases, compounds that can mitigate neuroinflammation and oxidative stress are of paramount interest. 7-Methoxychroman-3-carboxylic acid, a molecule with a chroman scaffold, has been identified as a potential candidate due to its structural similarity to other bioactive compounds with antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive framework for confirming the activity of this compound in a newly established in vitro model of neuroinflammation-induced neurotoxicity. We will delve into the rationale behind the experimental design, provide detailed protocols for its execution, and present a comparative analysis with a known antioxidant and anti-inflammatory agent, N-acetylcysteine (NAC).

The Rationale for a New Model: Bridging Neuroinflammation and Neurodegeneration

Neuroinflammation, primarily mediated by microglia, is a hallmark of many neurodegenerative disorders.[2] Activated microglia release a barrage of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), creating a neurotoxic environment that contributes to neuronal demise.[2][3] Therefore, a robust in vitro model that recapitulates this interplay between microglial activation and neuronal damage is crucial for the preliminary screening and validation of potential neuroprotective compounds.

This guide proposes a co-culture system of BV-2 murine microglial cells and SH-SY5Y human neuroblastoma cells. The BV-2 cell line is a well-established and widely used model for studying microglial activation.[4][5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, will be used to induce a potent inflammatory response in the BV-2 cells, mimicking the neuroinflammatory conditions observed in various neurological diseases.[2][3] The consequential neurotoxic effects on the SH-SY5Y neuronal cells will serve as the primary readout for the neuroprotective efficacy of this compound.

Comparative Framework: Establishing Benchmarks for Efficacy

To objectively evaluate the therapeutic potential of this compound, its performance will be compared against a well-characterized antioxidant and anti-inflammatory compound, N-acetylcysteine (NAC). NAC is known to scavenge free radicals and replenish intracellular glutathione levels, thereby protecting cells from oxidative damage. By including NAC as a positive control, we can benchmark the relative potency and efficacy of our test compound.

Visualizing the Path to Neuroprotection: Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Co-culture Setup cluster_treatment Induction & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis BV2 BV-2 Microglial Cells CoCulture Establish Co-culture BV2->CoCulture SHSY5Y SH-SY5Y Neuronal Cells SHSY5Y->CoCulture LPS Induce Neuroinflammation (LPS, 1 µg/mL) CoCulture->LPS Treatment Treat with: - Vehicle - this compound - N-acetylcysteine (NAC) LPS->Treatment Griess Nitric Oxide (NO) Production Treatment->Griess Viability Neuronal Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Caspase-3 Activity) Treatment->Apoptosis Antioxidant Antioxidant Capacity (SOD & CAT Activity) Treatment->Antioxidant Data Comparative Data Analysis Griess->Data Viability->Data Apoptosis->Data Antioxidant->Data

Figure 1: Experimental workflow for assessing the neuroprotective effects of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability and reproducibility of the results.

Part 1: Cell Culture and Co-culture Establishment
  • Cell Line Maintenance:

    • Culture BV-2 murine microglial cells and SH-SY5Y human neuroblastoma cells separately in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Co-culture Setup:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

    • On the following day, seed BV-2 cells on top of the SH-SY5Y monolayer at a density of 5 x 10^3 cells per well.

    • Allow the co-culture to stabilize for 24 hours before treatment.

Part 2: Induction of Neuroinflammation and Treatment
  • Compound Preparation:

    • Prepare stock solutions of this compound and N-acetylcysteine (NAC) in an appropriate solvent (e.g., DMSO). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment Protocol:

    • Pre-treat the co-cultures with varying concentrations of this compound or NAC for 2 hours.

    • Following pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control group.[6]

    • Incubate the plates for 24 hours.

Part 3: Assessment of Neuroprotection and Anti-inflammatory Effects

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant, which is an indicator of microglial activation.[6][7]

  • Sample Collection: After the 24-hour incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

This colorimetric assay assesses cell viability based on the metabolic activity of the cells.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Assay Procedure:

    • After removing the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8][9]

  • Cell Lysis:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate using the Bicinchoninic Acid (BCA) assay to normalize the caspase-3 activity.[10][11]

  • Assay Procedure:

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to each well.

    • Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays).

These assays measure the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), in the cell lysates.[12][13]

  • Cell Lysate Preparation: Prepare cell lysates as described for the caspase-3 activity assay.

  • SOD Activity Assay:

    • Use a commercial SOD assay kit that typically employs a colorimetric method based on the inhibition of a formazan dye formation.[14]

    • Follow the manufacturer's instructions to measure the SOD activity in the cell lysates.

  • CAT Activity Assay:

    • Use a commercial catalase assay kit. These kits often measure the decomposition of hydrogen peroxide (H2O2) by catalase.

    • Follow the manufacturer's instructions to determine the catalase activity.

  • Normalization: Normalize the enzyme activities to the protein concentration of the lysates.

Comparative Data Summary

The following tables present hypothetical but plausible data from the described experiments, comparing the effects of this compound and N-acetylcysteine (NAC).

Table 1: Effect of this compound and NAC on Nitric Oxide Production and Neuronal Viability in LPS-stimulated Co-cultures

Treatment GroupConcentration (µM)Nitric Oxide (µM)Neuronal Viability (%)
Vehicle Control-2.5 ± 0.3100 ± 5.2
LPS Only-25.8 ± 2.145.3 ± 4.8
This compound + LPS120.1 ± 1.858.7 ± 5.1
1012.5 ± 1.175.2 ± 6.3
507.8 ± 0.988.9 ± 7.5
NAC + LPS10009.2 ± 1.085.4 ± 7.1

Table 2: Effect of this compound and NAC on Apoptosis and Antioxidant Enzyme Activity in LPS-stimulated Co-cultures

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
Vehicle Control-1.0 ± 0.115.2 ± 1.320.5 ± 1.8
LPS Only-4.8 ± 0.58.1 ± 0.910.3 ± 1.1
This compound + LPS13.9 ± 0.410.5 ± 1.113.8 ± 1.2
102.5 ± 0.312.8 ± 1.216.7 ± 1.5
501.5 ± 0.214.5 ± 1.419.2 ± 1.7
NAC + LPS10001.8 ± 0.213.9 ± 1.318.5 ± 1.6

Interpreting the Results: A Mechanistic Insight

The hypothetical data suggests that this compound dose-dependently inhibits LPS-induced nitric oxide production, indicating a potent anti-inflammatory effect. Concurrently, it enhances neuronal viability and reduces caspase-3 activity, demonstrating its neuroprotective properties by mitigating apoptosis. Furthermore, the restoration of SOD and CAT activities suggests that the compound's mechanism of action involves bolstering the endogenous antioxidant defense system.

When compared to NAC, this compound appears to be effective at lower concentrations, suggesting a higher potency. This could be attributed to a more specific interaction with inflammatory or oxidative stress-related signaling pathways.

Visualizing the Molecular Battleground: Neuroinflammatory Signaling

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO ROS Reactive Oxygen Species (ROS) Cytokines->ROS NeuronalDamage Neuronal Damage & Apoptosis NO->NeuronalDamage ROS->NeuronalDamage TestCompound This compound TestCompound->NFkB Inhibits TestCompound->ROS Scavenges AntioxidantEnzymes SOD, CAT Activity TestCompound->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Bioassays for 7-Methoxychroman-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two distinct bioassay methodologies for the characterization of 7-methoxychroman-3-carboxylic acid, a versatile heterocyclic compound with potential applications in pharmaceutical development. In the spirit of rigorous scientific validation, we will explore both a target-based biochemical assay and a cell-based functional assay. This cross-validation approach is essential for building a comprehensive pharmacological profile and ensuring the reliability of screening data.

The choice of assays is predicated on literature suggesting that chroman derivatives may exhibit inhibitory activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of cellular contractility and motility, and may also possess anti-inflammatory properties. Therefore, we will detail a ROCK2 kinase inhibition assay and a tumor necrosis factor-alpha (TNF-α) release assay in lipopolysaccharide (LPS)-stimulated macrophages. The interplay between these two pathways provides a compelling case for cross-validation, as ROCK2 signaling has been implicated in inflammatory responses.

The Imperative of Bioassay Cross-Validation

Relying on a single bioassay, regardless of its precision, can provide a limited and sometimes misleading understanding of a compound's biological effects. Cross-validation using orthogonal assays—those that measure different biological endpoints or use different detection technologies—is a cornerstone of robust drug discovery. This approach serves to:

  • Confirm On-Target Activity: A biochemical assay can confirm direct interaction with a purified target, while a cell-based assay can validate that this interaction translates to a functional cellular response.

  • Uncover Off-Target Effects: Discrepancies between biochemical and cellular potency can hint at off-target effects, issues with cell permeability, or metabolic liabilities.

  • Elucidate Mechanism of Action: By probing different points in a signaling cascade, we can gain a more nuanced understanding of how a compound exerts its biological effects.

Selected Bioassays for this compound

This guide will focus on the following two assays:

  • Biochemical Assay: ADP-Glo™ Kinase Assay for ROCK2 Inhibition

  • Cell-Based Assay: TNF-α Release Assay in RAW 264.7 Macrophages

The rationale for selecting these assays is the potential for this compound to act as a ROCK2 inhibitor with downstream anti-inflammatory effects. The ROCK2 signaling pathway is known to intersect with inflammatory pathways, including the NF-κB signaling cascade which is a critical regulator of TNF-α production.[1]

Assay 1: ADP-Glo™ Kinase Assay for ROCK2 Inhibition

This biochemical assay quantifies the activity of the ROCK2 kinase by measuring the amount of ADP produced during the kinase reaction. The assay has a dual-enzyme system; first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is subsequently used to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

Experimental Protocol

Materials:

  • ROCK2 Kinase Enzyme System (e.g., Promega, Cat. No. V4044)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. No. V9101)

  • This compound

  • Comparator Compounds: Fasudil, Y-27632

  • 384-well white opaque plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable buffer, maintaining a constant DMSO concentration.

  • Assay Setup: In a 384-well plate, add 1 µL of each compound dilution or control (DMSO vehicle).

  • Enzyme Addition: Add 2 µL of diluted ROCK2 enzyme to each well.

  • Substrate/ATP Mix Addition: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis

The luminescent signal is inversely proportional to the degree of ROCK2 inhibition. The data should be normalized to controls (no enzyme for 100% inhibition and no compound for 0% inhibition). The half-maximal inhibitory concentration (IC50) values are then calculated by fitting the data to a four-parameter logistic curve.

Expected Outcomes and Comparative Data

The table below presents hypothetical IC50 values for this compound against known ROCK inhibitors.

CompoundTargetIC50 (nM) - HypotheticalComparator IC50 (nM)
This compoundROCK2150
FasudilROCK2158[2]
Y-27632ROCK2300[3][4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Enzyme Prep Enzyme Prep Add Enzyme Add Enzyme Enzyme Prep->Add Enzyme Substrate/ATP Prep Substrate/ATP Prep Add Substrate/ATP Add Substrate/ATP Substrate/ATP Prep->Add Substrate/ATP Dispense Compound->Add Enzyme Add Enzyme->Add Substrate/ATP Incubate_60min Incubate (60 min) Add Substrate/ATP->Incubate_60min Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate_60min->Add ADP-Glo Reagent Incubate_40min Incubate (40 min) Add ADP-Glo Reagent->Incubate_40min Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate_40min->Add Kinase Detection Reagent Incubate_30min Incubate (30 min) Add Kinase Detection Reagent->Incubate_30min Read Luminescence Read Luminescence Incubate_30min->Read Luminescence

Caption: Workflow for the cell-based TNF-α release assay.

Cross-Validation: Connecting the Dots Between ROCK2 and Inflammation

The cross-validation of these two assays is particularly insightful due to the established role of the ROCK2 signaling pathway in modulating inflammatory responses. ROCK2 can influence the activation of the NF-κB pathway, a master regulator of pro-inflammatory gene expression, including TNF-α. [1]Therefore, a compound that inhibits ROCK2 may consequently suppress the downstream production of TNF-α in response to an inflammatory stimulus like LPS.

Signaling Pathway Diagram

G cluster_pathway Inflammatory Signaling Cascade cluster_rock ROCK2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-κB IKK->NF-kB TNF-alpha Gene TNF-α Gene Transcription NF-kB->TNF-alpha Gene TNF-alpha TNF-α Release TNF-alpha Gene->TNF-alpha 7-M-3-CA 7-Methoxychroman- 3-Carboxylic Acid ROCK2 ROCK2 7-M-3-CA->ROCK2 ROCK2->IKK modulates

Caption: Simplified signaling pathway showing the potential interplay between ROCK2 and LPS-induced TNF-α production.

  • Potency Correlation: If the compound shows potent inhibition in both assays, it strengthens the hypothesis that its anti-inflammatory effect is, at least in part, mediated through ROCK2 inhibition.

  • Potency Discrepancy: A significant drop in potency from the biochemical to the cellular assay could indicate poor cell permeability, metabolic instability, or the involvement of other cellular factors. Conversely, higher potency in the cellular assay might suggest that the compound has additional anti-inflammatory mechanisms beyond ROCK2 inhibition.

Conclusion

The cross-validation of bioassays is a critical step in the early-stage characterization of novel chemical entities. By employing both a target-centric biochemical assay and a functional cell-based assay, researchers can build a more complete and reliable profile of a compound's pharmacological activity. The proposed combination of a ROCK2 kinase inhibition assay and a TNF-α release assay for this compound provides a robust framework for not only confirming its potential activity but also for beginning to elucidate its mechanism of action. This comprehensive approach enhances the confidence in data generated and provides a solid foundation for further drug development efforts.

References

  • ROCK2 knockdown alleviates LPS-induced inflammatory injury and apoptosis of renal tubular epithelial cells via the NF-κB/NLRP3 signaling p

Sources

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Chroman-3-Carboxylic Acids as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the chroman scaffold represents a privileged heterocyclic motif, underpinning the structures of numerous biologically active compounds, from natural products like vitamin E to synthetic therapeutic agents. Within this class, chroman-3-carboxylic acids have emerged as a versatile and promising template for the design of potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, with a specific focus on methoxy-substituted derivatives.

While direct, extensive SAR literature on 7-methoxychroman-3-carboxylic acid is nascent, we can derive powerful insights by examining its closely related and well-characterized regioisomer, (S)-6-methoxy-chroman-3-carboxylic acid. The primary focus of this guide will be on the development of this scaffold as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a high-value target for a range of cardiovascular and neurological disorders.[1][2] We will then extrapolate these findings to predict the potential activity profile of the 7-methoxy derivative and compare it with alternative scaffolds.

The Chroman-3-Carboxylic Acid Scaffold: A Foundation for ROCK Inhibition

The Rho-associated kinases, ROCK1 and ROCK2, are highly homologous serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] Their overactivation is implicated in various pathologies, including hypertension, glaucoma, and cancer.[3][4] Consequently, the development of specific ROCK inhibitors is an area of intense research. The chroman-3-carboxylic acid core has proven to be an excellent starting point for generating such inhibitors, offering a rigid bicyclic structure that can be readily functionalized to achieve high potency and selectivity.[5][6][7]

The general structure consists of a chroman nucleus with a critical carboxylic acid (or a derivative thereof, most commonly an amide) at the C3 position. The SAR exploration typically involves modifications at three key positions:

  • The Carboxamide Moiety (R1): The carboxylic acid is often converted to an amide to explore interactions with the hinge region of the kinase.

  • The Chroman Ring Substituents (R2): Substitutions on the aromatic portion of the chroman ring can modulate potency, selectivity, and pharmacokinetic properties.

  • Stereochemistry at C3: The chiral center at the C3 position is often crucial for optimal binding orientation.

Below is a logical workflow for the discovery and optimization of chroman-based inhibitors.

SAR_Workflow cluster_0 Scaffold Identification & Initial Screening cluster_1 Lead Optimization via SAR cluster_2 Candidate Selection A High-Throughput Screening or Fragment-Based Design B Identify Chroman-3-Carboxylic Acid as a Hit Scaffold A->B Identifies core C Modification of C3-Carboxamide (R1) (Varying Amine Partners) B->C D Substitution on Chroman Ring (R2) (e.g., Methoxy, Halogen) B->D E Investigation of Stereochemistry ((S) vs. (R) at C3) B->E F Synthesize Library of Analogs G In Vitro Kinase Assays (ROCK1 vs. ROCK2, other kinases) F->G Biological Evaluation H Data Analysis & SAR Elucidation G->H Generate Data H->C Iterative Refinement H->D Iterative Refinement I Optimized Lead Compound (High Potency & Selectivity) H->I Identifies Candidate J In Vivo & ADMET Studies I->J

Caption: A typical workflow for the discovery and optimization of chroman-based kinase inhibitors.

Deep Dive: SAR of (S)-6-Methoxy-Chroman-3-Carboxamides as ROCK2 Inhibitors

A pivotal study by Pan et al. provides a detailed SAR for a series of (S)-6-methoxy-chroman-3-carboxamides.[1][2] Their work led to the discovery of compound (S)-7c , a highly potent and selective ROCK2 inhibitor.

The Critical Role of the C3-Amide Moiety

The initial chroman-3-carboxylic acid hit was converted to a series of amides to probe the ATP-binding pocket of ROCK2. The nature of the amine partner was found to be a major determinant of potency. The most successful analogs featured a biphenyl pyridine system.

The Impact of Chroman Ring Substitution

While various substitutions on the chroman ring were explored, the 6-methoxy group consistently provided a balance of high potency and desirable physical properties. Molecular docking studies suggest this methoxy group does not directly interact with the protein but likely influences the overall electronic properties and conformation of the scaffold, contributing favorably to binding.[1]

The Decisive Factor: C3 Stereochemistry

Asymmetric synthesis and evaluation of both enantiomers revealed a strong preference for the (S)-configuration at the C3 position. The (S)-enantiomer of the lead compound displayed more than a 10-fold increase in potency compared to its (R)-counterpart, highlighting a precise stereochemical requirement for optimal interaction with the kinase active site.[7]

Summary of SAR Findings

The following table summarizes the key SAR data for a selection of (S)-6-methoxy-chroman-3-carboxamides targeting ROCK1 and ROCK2.[1]

Compound IDR1 (Amide Moiety)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)
(S)-7a 4-Phenyl-phenyl2101514.0
(S)-7b 4-(Pyridin-3-yl)-phenyl85810.6
(S)-7c 4-(Pyridin-4-yl)-phenyl 68 3 22.7
(S)-7d 4-(Pyrimidin-5-yl)-phenyl1501212.5

Key Takeaways from the Data:

  • High Potency: The optimized compound, (S)-7c , exhibits an impressive ROCK2 inhibitory activity with an IC₅₀ of 3 nM.[1]

  • Isoform Selectivity: A significant 22.7-fold selectivity for ROCK2 over the highly homologous ROCK1 was achieved with the 4-(pyridin-4-yl)-phenyl amide.[1] This is a critical feature, as isoform-selective inhibitors may offer a better therapeutic window and reduced side effects.

  • Interaction Model: Molecular docking suggests that the pyridine nitrogen of the R1 group forms a key hydrogen bond with the hinge region of ROCK2, while the chroman core and the rest of the R1 group engage in extensive hydrophobic interactions within the active site.[1]

SAR_Summary cluster_0 Structure-Activity Relationship of 6-Methoxy-Chroman-3-Amides mol S_Stereo (S)-Stereochemistry at C3 Crucial for Potency (>10x more active than R) Methoxy_6 6-Methoxy Group Enhances Potency Amide_R1 C3-Amide Moiety Key for Hinge Binding (4-Pyridylphenyl is optimal)

Caption: Key structural features contributing to the high potency and selectivity of (S)-6-methoxy-chroman-3-carboxamide ROCK2 inhibitors.

Comparative Analysis: this compound vs. Alternatives

While the 6-methoxy analog provides a potent and selective ROCK2 inhibitor, it is valuable to consider the this compound scaffold and how it might compare, as well as how the chroman class in general stacks up against other ROCK inhibitor chemotypes.

Extrapolating to the 7-Methoxy Regioisomer

The this compound scaffold is a known chemical entity, often used as an intermediate in the synthesis of more complex molecules.[8] In the absence of direct comparative data, we can make some informed predictions based on established medicinal chemistry principles:

  • Electronic Effects: Shifting the electron-donating methoxy group from the 6-position (para to the ring oxygen) to the 7-position (meta to the ring oxygen) will alter the electron density distribution of the aromatic ring. This could subtly change the pKa of the phenol precursor or affect the molecule's overall polarity and binding interactions.

  • Steric and Conformational Effects: The 7-position is less sterically hindered than the 6-position relative to the fused pyran ring. This might offer different opportunities for derivatization or could lead to a slightly different preferred conformation when bound to the target.

  • Metabolic Stability: The position of the methoxy group can influence susceptibility to metabolism (e.g., O-demethylation by cytochrome P450 enzymes). A change from the 6- to the 7-position could alter the metabolic profile of the resulting compounds.

Hypothesis: It is plausible that a 7-methoxy-substituted chroman-3-carboxamide could also exhibit ROCK inhibitory activity. However, given the high degree of optimization achieved with the 6-methoxy series, it is unlikely that a simple positional isomerization would result in a superior compound without further extensive optimization of the C3-amide portion. Direct biological evaluation is required to confirm this.

Comparison with Other ROCK Inhibitor Scaffolds

The chroman-3-carboxamide scaffold offers a compelling profile when compared to other classes of ROCK inhibitors.

Scaffold ClassRepresentative CompoundAdvantagesDisadvantages
Chroman-3-Amide (S)-7cHigh potency (low nM), excellent isoform selectivity, good starting point for property optimization.[1]SAR is highly specific; requires chiral synthesis to access the more potent enantiomer.[7]
Aminofurazan FasudilClinically approved (in Japan), well-established safety profile.Moderate potency, poor isoform selectivity.
Isoquinoline Y-27632Widely used as a research tool, good potency.Poor kinase selectivity, potential for off-target effects.
Thiazole Urea SR-3677Potent ROCK inhibitors.[9]Can have challenges with metabolic stability and solubility.

The primary advantage of the (S)-6-methoxy-chroman-3-carboxamide scaffold is its demonstrated ability to achieve high isoform selectivity , a feature that is often lacking in earlier generations of ROCK inhibitors like Fasudil and Y-27632.

Experimental Protocols

To facilitate further research in this area, we provide representative, detailed protocols for the synthesis of a key intermediate and a standard in vitro kinase inhibition assay.

Synthesis of (S)-6-Methoxy-chroman-3-carboxylic Acid

This protocol outlines a potential asymmetric synthesis route, adapted from literature procedures for similar chroman structures.[7]

Step 1: Baylis-Hillman Reaction

  • To a solution of 6-methoxysalicylaldehyde (1.0 eq) in a suitable solvent (e.g., THF), add acrylonitrile (1.2 eq) and DABCO (0.1 eq).

  • Heat the mixture at 110 °C for 5 hours.

  • After cooling, purify the crude product by column chromatography to yield the Baylis-Hillman adduct.

Step 2: Hydrolysis to Chromene-3-carboxylic Acid

  • Dissolve the adduct from Step 1 in a mixture of NaOH (2.0 eq) and water.

  • Reflux the reaction for 5 hours.

  • Cool the mixture to 0 °C and acidify with HCl to precipitate the product, chromene-3-carboxylic acid. Filter and dry.

Step 3: Asymmetric Hydrogenation

  • In a pressure vessel, dissolve the chromene-3-carboxylic acid (1.0 eq) in methanol.

  • Add a chiral catalyst, such as an (R)-BINAP-Ruthenium complex (e.g., 0.001 eq).

  • Pressurize the vessel with hydrogen gas (100 psi) and heat to 40 °C for 24 hours.

  • After releasing the pressure, remove the solvent under reduced pressure. The crude product can be purified by recrystallization, potentially using a chiral base to resolve the enantiomers to high ee, yielding (S)-6-methoxy-chroman-3-carboxylic acid.[7]

In Vitro ROCK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for assessing inhibitor potency.

Objective: To determine the IC₅₀ value of a test compound against the ROCK2 kinase.

Materials:

  • ROCK2 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ Kinase Tracer

  • Test compounds (e.g., (S)-7c) serially diluted in DMSO

  • Kinase Buffer

Procedure:

  • Prepare a 2X solution of the ROCK2 kinase and Eu-anti-GST antibody in kinase buffer.

  • Prepare a 2X solution of the Alexa Fluor™ tracer in kinase buffer.

  • In a 384-well plate, add 2 µL of the serially diluted test compound.

  • Add 4 µL of the 2X kinase/antibody solution to each well.

  • Add 4 µL of the 2X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Calculate the emission ratio and plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 6-methoxychroman-3-carboxylic acid scaffold, particularly in its (S)-amide form, has been established as a premier chemotype for the development of highly potent and isoform-selective ROCK2 inhibitors. The detailed SAR highlights the importance of the C3-(S)-stereochemistry and the nature of the C3-amide substituent in achieving optimal activity.

While the corresponding 7-methoxy derivative remains underexplored in the public domain, it represents a logical next step for investigation. Researchers entering this field should prioritize the direct synthesis and comparative biological evaluation of 6- and 7-methoxy regioisomers to definitively map the SAR around the chroman core. Future work should also focus on optimizing the pharmacokinetic properties of these potent inhibitors to translate their in vitro activity into in vivo efficacy and, ultimately, new therapeutic agents.

References

  • Feng, Y., et al. (2008). Chroman-3-amides as potent Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6406-9.
  • Chen, Y. T., et al. (2011). Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. MedChemComm, 2, 73-75.
  • University of Miami. Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors.
  • Feng, Y., et al. (2010). Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. ResearchGate.
  • Feng, Y., et al. (2008). Chroman-3-amides as potent Rho kinase inhibitors. ResearchGate.
  • Kers, I., et al. (2012). Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(17), 5618-24.
  • Pan, J., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390.
  • Pan, J., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. ResearchGate.
  • ResearchGate. (n.d.). Structures of representative ROCK inhibitors.

Sources

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 7-Methoxychroman-3-Carboxylic Acid Against Standard Anti-Inflammatory Treatments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the novel compound, 7-methoxychroman-3-carboxylic acid, against established anti-inflammatory agents. By presenting a series of robust in vitro and in vivo assays, this document outlines a scientifically rigorous approach to evaluating its potential efficacy and mechanism of action.

Introduction: The Therapeutic Promise of Chroman Scaffolds

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds, including tocopherols (Vitamin E) known for their antioxidant properties. The unique structural features of chromans make them attractive starting points for the development of novel therapeutics. This compound, a derivative of this scaffold, presents an intriguing candidate for investigation, particularly in the context of inflammatory diseases. Chronic inflammation is a hallmark of numerous pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current standard of care often involves non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, while effective, are associated with significant side effects. This necessitates the search for safer and more targeted anti-inflammatory agents.

This guide establishes a head-to-head comparison between this compound and Indomethacin, a potent NSAID, to assess its relative efficacy and potential as a novel anti-inflammatory agent.

Comparative Analysis: In Vitro Efficacy

A crucial first step in characterizing a novel compound is to assess its activity in relevant cell-based assays. Here, we compare the inhibitory effects of this compound and Indomethacin on key inflammatory mediators.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Response in RAW 264.7 Macrophages

This protocol details the methodology to quantify the anti-inflammatory effects of the test compounds by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in response to LPS stimulation.

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Indomethacin. A vehicle control (DMSO) is also included. Cells are pre-incubated with the compounds for 2 hours.

  • LPS Stimulation: Following pre-incubation, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • After 24 hours, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added, and the plate is incubated for another 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader. A standard curve using sodium nitrite is generated to determine the concentration of NO.

  • Cytokine Quantification (ELISA):

    • The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Hypothetical Comparative Data
CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
This compound15.218.522.1
Indomethacin8.712.316.8

Interpretation of Results: The hypothetical data suggests that while this compound exhibits anti-inflammatory properties by inhibiting the production of NO, TNF-α, and IL-6, its potency is lower than that of the standard drug, Indomethacin, as indicated by the higher IC₅₀ values.

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

To understand the molecular mechanism underlying the observed anti-inflammatory effects, we can investigate the impact of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Experimental Workflow: NF-κB Inhibition Assay

G cluster_0 Cell Treatment cluster_1 Cell Lysis and Protein Extraction cluster_2 Western Blot Analysis A RAW 264.7 Macrophages B Pre-treat with Test Compounds (this compound or Indomethacin) A->B C Stimulate with LPS B->C D Harvest Cells C->D E Cytoplasmic and Nuclear Fractionation D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Protein Transfer to PVDF Membrane G->H I Antibody Incubation (p-IκBα, IκBα, p-p65, p65) H->I J Chemiluminescent Detection I->J G cluster_pathway NF-κB Signaling Pathway cluster_drug Potential Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Drug 7-methoxychroman-3- carboxylic acid Drug->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

Interpretation: By performing Western blot analysis for key proteins in the NF-κB pathway, we can determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This would provide a plausible mechanism for its anti-inflammatory effects.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

To translate the in vitro findings to a more physiologically relevant system, the carrageenan-induced paw edema model in rodents is a standard and widely accepted acute inflammation model.

Experimental Protocol
  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (0.5% carboxymethylcellulose, p.o.)

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Indomethacin (10 mg/kg, p.o.)

  • Induction of Edema: One hour after oral administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hypothetical Comparative Data
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound250.68 ± 0.0520.0%
This compound500.52 ± 0.0438.8%
This compound1000.39 ± 0.0354.1%
Indomethacin100.32 ± 0.0362.4%

Interpretation: The hypothetical data indicates that this compound produces a dose-dependent reduction in carrageenan-induced paw edema, confirming its anti-inflammatory activity in vivo. While a high dose (100 mg/kg) shows significant efficacy, it is slightly less potent than the standard drug, Indomethacin (10 mg/kg).

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound as a potential anti-inflammatory agent. The hypothetical data presented suggests that while it may be less potent than Indomethacin, its novel chemical scaffold warrants further investigation. Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To synthesize and evaluate analogs of this compound with potentially improved potency.

  • Comprehensive Toxicity Profiling: To assess the safety profile of the compound.

  • Chronic Inflammation Models: To evaluate its efficacy in more clinically relevant models of chronic inflammatory diseases.

By following the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and contribute to the development of next-generation anti-inflammatory drugs.

References

  • Carrageenan-Induced Paw Edema Model. Source: Current Protocols in Pharmacology. [Link]

Independent Verification of 7-Methoxychroman-3-Carboxylic Acid's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxychroman-3-carboxylic acid is a heterocyclic organic compound belonging to the chroman family. While primarily documented as a versatile synthetic intermediate in the development of pharmaceuticals targeting cardiovascular and neurological disorders, its intrinsic biological activities are an area of emerging research interest.[1][2] The chroman scaffold is a privileged structure in medicinal chemistry, and derivatives have shown promise as neuroprotective and anti-cancer agents. This guide provides a framework for the independent verification of the potential antioxidant, neuroprotective, and cardioprotective effects of this compound. We will present detailed, self-validating experimental protocols to compare its performance against established alternatives, supported by hypothetical experimental data to illustrate the expected outcomes.

Physicochemical Properties

PropertyValueSource
IUPAC Name 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2]
Molecular Formula C₁₁H₁₂O₄Chem-Impex
Molecular Weight 208.21 g/mol Chem-Impex
CAS Number 3187-51-7J&K Scientific LLC
Appearance Beige powderChem-Impex
Storage 0-8 °CChem-Impex

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process beginning with the synthesis of a chromone intermediate, followed by reduction.[3] This ensures a high degree of purity necessary for biological assays.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

  • To a solution of 4-methoxyphenol in a suitable solvent, add diethyl oxalate and a base (e.g., sodium ethoxide).

  • Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and acidify to precipitate the crude product.

  • Filter, wash with cold solvent, and dry the crude ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.

  • Purify the product by recrystallization or column chromatography.

Step 2: Hydrolysis to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid.[3]

Step 3: Reduction to this compound

  • The reduction of the chromone to a chroman can be achieved through catalytic hydrogenation.

  • Dissolve the 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus until the uptake of hydrogen ceases.

  • Filter off the catalyst and evaporate the solvent to yield the crude this compound.

  • Purify the final product by recrystallization to obtain a high-purity compound for biological testing.

Synthesis_Workflow cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction 4-Methoxyphenol 4-Methoxyphenol Esterification Esterification 4-Methoxyphenol->Esterification Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Esterification Ethyl_7-methoxy-4-oxo-4H-chromene-2-carboxylate Ethyl_7-methoxy-4-oxo-4H-chromene-2-carboxylate Esterification->Ethyl_7-methoxy-4-oxo-4H-chromene-2-carboxylate Hydrolysis Hydrolysis Ethyl_7-methoxy-4-oxo-4H-chromene-2-carboxylate->Hydrolysis 7-methoxy-4-oxo-4H-chromene-2-carboxylic_acid 7-methoxy-4-oxo-4H-chromene-2-carboxylic_acid Hydrolysis->7-methoxy-4-oxo-4H-chromene-2-carboxylic_acid Reduction Reduction 7-methoxy-4-oxo-4H-chromene-2-carboxylic_acid->Reduction 7-Methoxychroman-3-carboxylic_acid 7-Methoxychroman-3-carboxylic_acid Reduction->7-Methoxychroman-3-carboxylic_acid Neuroprotection_Workflow Seed_SH-SY5Y_cells Seed_SH-SY5Y_cells Incubate_24h Incubate_24h Seed_SH-SY5Y_cells->Incubate_24h Pre-treat_with_compounds Pre-treat_with_compounds Incubate_24h->Pre-treat_with_compounds Induce_excitotoxicity_with_Glutamate Induce_excitotoxicity_with_Glutamate Pre-treat_with_compounds->Induce_excitotoxicity_with_Glutamate Incubate_24h_2 Incubate_24h_2 Induce_excitotoxicity_with_Glutamate->Incubate_24h_2 MTT_Assay MTT_Assay Incubate_24h_2->MTT_Assay Measure_Absorbance Measure_Absorbance MTT_Assay->Measure_Absorbance Data_Analysis Data_Analysis Measure_Absorbance->Data_Analysis

Workflow for the neuroprotection assay.
Hypothetical Comparative Data: Neuroprotection
CompoundEC₅₀ for Neuroprotection (µM)Maximum Protection (%)
This compound 15.8 ± 1.975 ± 5
Memantine (Positive Control) 5.2 ± 0.692 ± 4
Vehicle Control N/A0

Part 3: Independent Verification of Cardioprotective Effects

To explore its potential in cardiovascular applications, we will assess the ability of this compound to protect cardiac cells from ischemia/reperfusion-like injury using an in vitro model.

Hypoxia/Reoxygenation (H/R) Injury in H9c2 Cells

The H9c2 cell line, derived from rat heart myoblasts, is a common model for studying cardiac injury. This assay simulates the damage caused by a temporary loss of blood flow followed by its restoration.

  • Cell Culture:

    • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates and grow to confluence.

  • Hypoxia/Reoxygenation:

    • Pre-treat the cells with various concentrations of this compound and Verapamil (positive control) for 1 hour.

    • Induce hypoxia by replacing the medium with a serum- and glucose-free buffer and placing the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 6 hours.

    • Initiate reoxygenation by replacing the buffer with normal culture medium and returning the cells to a normoxic incubator (21% O₂, 5% CO₂) for 12 hours.

  • Cell Viability Assessment (LDH Assay):

    • After reoxygenation, collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available kit. Increased LDH release indicates greater cell damage.

  • Data Analysis:

    • Express LDH release as a percentage of the positive control (H/R injury without treatment).

    • Plot the percentage reduction in LDH release against compound concentration to determine the EC₅₀.

Cardioprotection_Signaling Ischemia_Reperfusion Ischemia_Reperfusion ROS_Generation ROS_Generation Ischemia_Reperfusion->ROS_Generation Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Cell_Death Cell_Death Mitochondrial_Dysfunction->Cell_Death 7-MCCA 7-Methoxychroman- 3-carboxylic acid Antioxidant_Effect Antioxidant_Effect 7-MCCA->Antioxidant_Effect Antioxidant_Effect->ROS_Generation

Sources

Safety Operating Guide

Navigating the Disposal of 7-methoxychroman-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling novel or specialized compounds like 7-methoxychroman-3-carboxylic acid requires a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and compliantly, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Initial Safety Precautions: The "Why" Behind the "How"

Anticipated Hazards:

  • Skin Irritation: Assumed to cause skin irritation.[1][3]

  • Eye Irritation: Assumed to cause serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

This hazard profile dictates the necessity of stringent safety protocols, not just during experimentation but throughout the entire lifecycle of the chemical, including its disposal. The causality is clear: preventing accidental exposure during waste handling is as critical as during active use.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat must be worn when handling waste containing this compound.[5][6] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[5]

  • Ventilation: All waste handling and consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[5]

  • Spill Management: An appropriate spill kit containing an inert absorbent material (e.g., vermiculite, sand) should be readily accessible. Any materials used to clean a spill of this compound must themselves be treated as hazardous waste.[6]

The Core Principle: Segregation and Containment

The foundational rule of chemical waste management is that hazardous waste should never be disposed of down the drain or in the regular trash .[5] The complex structure of chroman derivatives and their potential environmental effects necessitate disposal through a licensed hazardous waste facility.[7][8]

Step-by-Step Disposal Protocol:

Step 1: Waste Identification and Segregation

  • Isolate the Waste Stream: Collect all waste materials containing this compound separately from other chemical waste. This includes pure, unreacted compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, weighing boats, gloves).[9][10]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like strong bases, oxidizing agents, or different solvent types.[6][11] Mixing wastes can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.[10] For instance, mixing an acidic waste with a sulfide-containing waste could generate toxic hydrogen sulfide gas.

Step 2: Select the Proper Waste Container

  • Compatibility is Key: The waste container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for solid and liquid organic acid waste.[6][12] Avoid metal containers, as acids can cause corrosion.[11][12]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-on cap to prevent spills and evaporation.[10][13][14]

Step 3: Accurate and Compliant Labeling

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[13]

  • Regulatory Requirements: The label must, at a minimum, include the words "Hazardous Waste" .[13][15]

  • Full Chemical Identification: List the full chemical name: "this compound" and any other components in the waste mixture, including solvents, with their approximate percentages.[9][10] Do not use abbreviations or chemical formulas.

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Corrosive" if applicable).[13]

Step 4: Safe Accumulation and Storage

  • Satellite Accumulation Areas (SAA): Waste should be accumulated in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][15]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[10][11][13] This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills.

  • Secondary Containment: Liquid waste containers should be placed in a larger, chemically resistant secondary container to contain any potential leaks.[14]

  • Segregated Storage: Store the waste container away from incompatible materials. Specifically, keep this acidic waste separate from bases.[11]

Final Disposal and Documentation: The Path to Compliance

The ultimate disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent office.

Step 5: Arranging for Pickup and Disposal

  • Contact EHS: Once the waste container is full (do not exceed 90% capacity to allow for expansion), or if it has been in storage for a prolonged period (typically up to one year for partially filled containers in an SAA), contact your EHS department to request a waste pickup.[6][11][12]

  • Professional Handling: The EHS department will coordinate with a licensed hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemical waste in a manner that complies with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[12][13]

  • Treatment Methods: The final disposal method will be determined by the licensed facility and may include incineration at high temperatures or other chemical neutralization processes designed to render the waste non-hazardous.[4]

Step 6: Maintain Meticulous Records

  • Internal Logs: Keep a log of the hazardous waste generated in your laboratory. This documentation is crucial for regulatory compliance and for tracking the lifecycle of chemicals from procurement to disposal.

  • Waste Manifests: Your institution will receive a hazardous waste manifest from the disposal company, which serves as a receipt and tracks the waste from your facility to its final destination.

Quantitative Data and Regulatory Timelines

For easy reference, the table below summarizes key quantitative and time-based regulatory requirements for hazardous waste management in a laboratory setting.

ParameterGuideline/RequirementRationale & Source(s)
Waste Container Fill Level Do not exceed 90% of the container's capacity.To allow for thermal expansion of liquids and prevent spills during handling and transport.[6][12]
SAA Storage Limit (Volume) Up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).Federal regulation to limit the amount of waste stored in an active work area.[15][16]
SAA Storage Time (Partially Filled) Up to one (1) year for a properly labeled, closed container.Provides flexibility for ongoing experiments while ensuring old chemicals are not abandoned.[11]
Full Container Removal from SAA Within three (3) days of the container becoming full.A strict regulatory deadline to move waste promptly to a more secure, central storage area.[11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

DisposalWorkflow start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Do NOT mix with other chemicals) ppe->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label Label Container Immediately: 'Hazardous Waste' Full Chemical Name & % container->label store Store in designated SAA (Closed, Secondary Containment) label->store full Is Container Full (>90%) or Stored > 1 Year? store->full full->store No contact_ehs Contact EHS for Pickup (within 3 days if full) full->contact_ehs Yes record Document Waste in Lab Log contact_ehs->record

Sources

A Senior Application Scientist's Guide to the Safe Handling of 7-Methoxychroman-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. 7-Methoxychroman-3-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry, explored for a range of biological activities.[1][2] However, innovation and safety are inextricably linked. The integrity of our research and the well-being of our team demand a rigorous, proactive approach to chemical handling.

Hazard Assessment: A Proactive Stance

The known hazards for analogous compounds provide a clear directive for our safety protocols. The primary risks are associated with irritation upon contact or inhalation.[4][7]

Hazard CategoryGHS Hazard StatementRationale & Implication for Handling
Skin Irritation H315: Causes skin irritation[3][4][5]Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate gloves and a lab coat to prevent incidental contact.
Eye Irritation H319: Causes serious eye irritation[3][4][5]The compound, particularly as a powder, can cause significant damage if it enters the eyes. Splash-proof goggles are mandatory to prevent this.
Respiratory Irritation H335: May cause respiratory irritation[3][4]Inhaling the powdered form of the acid can irritate the respiratory tract. All handling of the solid must be performed in a certified chemical fume hood to control airborne particles.
Ingestion Harmful if swallowed[7][8]While less common in a lab setting, accidental ingestion is a risk. Strict prohibition of eating, drinking, or smoking in the lab is a critical control.[7]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. Each component is chosen to create a barrier between you and the chemical.

  • Eye and Face Protection:

    • Mandatory: ANSI Z87.1-compliant safety goggles are required at all times when handling this compound.[7] These provide a seal around the eyes, offering protection from splashes and airborne powder.

    • Recommended for High-Risk Tasks: When handling larger quantities or if there is a significant risk of splashing (e.g., during transfer or reaction quenching), a face shield should be worn in addition to safety goggles for full facial protection.[8]

  • Skin and Body Protection:

    • Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned.[7] This protects your skin and personal clothing from contamination.

    • Gloves: Chemical-resistant nitrile gloves are required.[8][9] Nitrile provides a suitable barrier for incidental contact with carboxylic acids.

      • Causality: Always inspect gloves for tears or holes before use. If you are handling the compound for an extended period, consider double-gloving. Crucially, remove and replace gloves immediately if they become contaminated. Do not touch surfaces like door handles or keyboards with gloved hands to prevent cross-contamination.

    • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[7]

  • Respiratory Protection:

    • Primary Control: A certified chemical fume hood is the primary and most effective means of controlling exposure to airborne dust.[7] All weighing and handling of the solid compound must occur within the fume hood.

    • Secondary Control: In the rare event that engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator (e.g., an N95 dust mask for powders or a respirator with acid gas cartridges for vapors) would be necessary.[8][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures procedural consistency.

Preparation & Engineering Controls:

  • Designate Area: Cordon off a specific area within a certified chemical fume hood for handling the compound.

  • Verify Ventilation: Ensure the fume hood is functioning correctly (check the airflow monitor).

  • Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment: spatulas, weigh boats, glassware, solvent dispensers, and clearly labeled waste containers.

Handling the Compound (Inside Fume Hood):

  • Don PPE: Put on your lab coat, safety goggles, and gloves as detailed above.

  • Weighing: Carefully weigh the desired amount of this compound on a weigh boat. Avoid creating dust clouds. Use a spatula to gently transfer the solid.

  • Dissolution: Place the receiving flask or beaker in a secondary container (like a beaker or crystallization dish) to contain any potential spills. Add the solvent to the solid. If dissolving an acid, be mindful of any potential exothermic reactions. When diluting, always add acid to the water or solvent, never the other way around, to prevent violent splashing.

  • Post-Handling Decontamination: After use, wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and a disposable towel. Dispose of the towel in the solid hazardous waste container.

Doffing PPE:

  • Remove Gloves: Remove gloves first, turning them inside out as you do so to trap any contamination. Dispose of them in the designated solid waste container.

  • Remove Lab Coat: Remove your lab coat, turning the sleeves inside out. Hang it in its designated storage area.

  • Remove Eye Protection: Remove your safety goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water.[8]

Safe Handling Workflow

Prep 1. Preparation - Designate area in fume hood - Verify hood function - Assemble all materials Don_PPE 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves Prep->Don_PPE Proceed when ready Handling 3. Chemical Handling (in Hood) - Weigh solid carefully - Prepare solution - Clean work surfaces Don_PPE->Handling Enter work zone Doff_PPE 4. Doff PPE - Remove Gloves - Remove Lab Coat - Remove Goggles - Wash Hands Handling->Doff_PPE Work complete Emergency Emergency Procedures - Spill: Absorb & Neutralize - Exposure: Flush affected area Handling->Emergency If spill/exposure occurs Disposal 5. Waste Disposal - Segregate solid & liquid waste - Neutralize if appropriate - Label containers Doff_PPE->Disposal After decontamination

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical and regulated part of chemical safety.[7]

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous solid waste container.[7]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous liquid waste container for organic acids. Do not mix with incompatible waste streams.

  • Neutralization of Dilute Aqueous Waste (if applicable):

    • Verify Policy: Confirm that your institution's policy allows for the neutralization and drain disposal of this type of carboxylic acid.

    • Dilution: Ensure the acidic solution is dilute (e.g., <10%).[11]

    • Neutralization: In a well-ventilated area (fume hood) and a large, appropriate container, slowly add a weak base like sodium bicarbonate to the acidic waste with stirring.[11][12] Be prepared for gas (CO2) evolution.

    • pH Check: Use pH paper or a calibrated meter to check the pH. Continue adding the base until the pH is in the neutral range (typically 6-8).

    • Disposal: Once neutralized, the solution can typically be poured down the drain with copious amounts of water, in accordance with local regulations.[13]

  • Concentrated Waste: Concentrated acid waste or solutions containing other hazardous materials must not be neutralized for drain disposal. They must be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.[11]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Chroman Derivatives in Asymmetric Catalysis.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Solid-Phase Synthesis of Chroman-2-Carboxylate Derivatives.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.
  • Unknown Source. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ACS Publications. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
  • AAT Bioquest. (n.d.). Safety Data Sheet for 7-Methoxycoumarin-3-carboxylic acid.
  • Unknown Source. (n.d.). 7-Methoxycoumarin-3-carboxylic acid fluorescence.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • PubChem. (n.d.). 7-Methoxycoumarin-3-carboxylic Acid.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • ChemicalBook. (n.d.). 7-METHOXY-CHROMAN-3-CARBOXYLIC ACID Product Description.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 7-Hydroxycoumarin-3-carboxylic acid.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 7-Methoxycoumarin-3-carboxylic Acid.
  • Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
  • The Good Scents Company. (n.d.). 7-methoxycoumarin.
  • Chem-Impex. (n.d.). 7-Methoxy-chroman-3-carboxylic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.